molecular formula C13H16O4 B177940 Methyl 5-(4-methoxyphenyl)-5-oxopentanoate CAS No. 1847-68-3

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Cat. No.: B177940
CAS No.: 1847-68-3
M. Wt: 236.26 g/mol
InChI Key: FZIZKCLZDZFXCI-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, also known as this compound, is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-16-11-8-6-10(7-9-11)12(14)4-3-5-13(15)17-2/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIZKCLZDZFXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390939
Record name methyl 5-(4-methoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1847-68-3
Record name methyl 5-(4-methoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable keto-ester intermediate in organic synthesis. The document details a robust synthetic protocol via Friedel-Crafts acylation, including a step-by-step methodology and an in-depth discussion of the underlying reaction mechanism. Furthermore, it outlines a complete analytical workflow for the structural elucidation and purity assessment of the target compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering field-proven insights and validated protocols.

Introduction

This compound (Molecular Formula: C₁₃H₁₆O₄, Molecular Weight: 236.27 g/mol ) is a bifunctional organic molecule featuring both an aromatic ketone and a methyl ester.[] This unique structural combination makes it a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical intermediates. The presence of two distinct carbonyl groups with different reactivities allows for selective chemical transformations, making it a valuable synthon in multi-step synthetic pathways. The purity and thorough characterization of this intermediate are critical to ensure the success of subsequent reactions and the integrity of the final products.

Synthesis via Friedel-Crafts Acylation

The most direct and efficient method for preparing this compound is the Friedel-Crafts acylation of anisole.[2] This classic electrophilic aromatic substitution reaction forms a new carbon-carbon bond between the aromatic ring of anisole and an acyl group.[3]

Reaction Principle and Mechanism

The reaction proceeds by treating anisole (methoxybenzene) with monomethyl glutaryl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Overall Reaction Scheme:

Caption: Overall synthesis of the target compound.

The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion, which serves as the active electrophile.[4]

  • Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The methoxy group (-OCH₃) on anisole is a powerful activating group and an ortho, para-director. The acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl Monomethyl Glutaryl Chloride Complex Lewis Acid-Base Complex AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Resonance-Stabilized Acylium Ion (Electrophile) + [AlCl₄]⁻ Complex->AcyliumIon Cleavage Anisole Anisole (Nucleophile) AreniumIon Arenium Ion Intermediate (Sigma Complex) Anisole->AreniumIon + Acylium Ion Product Final Product (Aryl Ketone) AreniumIon->Product + [AlCl₄]⁻ AlCl4 [AlCl₄]⁻ Product->AlCl3 - AlCl₃ - HCl

Caption: Mechanism of the Friedel-Crafts acylation.

Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations involving anhydrous aluminum chloride should be performed in a well-ventilated fume hood.

Materials and Reagents:

  • Anisole

  • Monomethyl glutaryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 2M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, three-neck

  • Reflux condenser with drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Initial Charging: Add anhydrous aluminum chloride (1.2 equivalents) to the flask. Add anhydrous dichloromethane to the flask and cool the resulting slurry to 0 °C using an ice-water bath.

  • Reactant Addition: Dissolve anisole (1.0 equivalent) and monomethyl glutaryl chloride (1.05 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by 2M HCl. This will hydrolyze the aluminum complexes.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash successively with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[8]

Safety Considerations
  • Aluminum Chloride: Anhydrous AlCl₃ is a hazardous substance that reacts violently with water and moisture, releasing heat and toxic hydrogen chloride gas.[9][10] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[11] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[9]

  • Acyl Chloride: Monomethyl glutaryl chloride is corrosive and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane: DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated area.

  • Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12] Spectra should be recorded in a deuterated solvent such as CDCl₃.

¹H NMR Spectroscopy (Predicted Data): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methoxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.95Doublet (d)2HAromatic protons (ortho to C=O)
~ 6.95Doublet (d)2HAromatic protons (ortho to -OCH₃)
~ 3.88Singlet (s)3HAr-OCH₃
~ 3.67Singlet (s)3HO=C-OCH₃
~ 3.05Triplet (t)2H-C(=O)-CH₂ -CH₂-
~ 2.45Triplet (t)2H-CH₂-CH₂ -C(=O)O-
~ 2.05Multiplet (m)2H-CH₂-CH₂ -CH₂-

¹³C NMR Spectroscopy (Predicted Data): The carbon NMR spectrum will confirm the number of unique carbon environments.[13][14]

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 198.5CarbonylAr-C =O (Ketone)
~ 173.5CarbonylO=C -OCH₃ (Ester)
~ 163.5AromaticC -OCH₃
~ 130.5AromaticC H (ortho to C=O)
~ 129.5AromaticQuaternary C (ipso to C=O)
~ 113.8AromaticC H (ortho to -OCH₃)
~ 55.5MethoxyAr-OC H₃
~ 51.5MethoxyO=C-OC H₃
~ 37.5Aliphatic-C(=O)-C H₂-
~ 33.0Aliphatic-C H₂-C(=O)O-
~ 19.5Aliphatic-CH₂-C H₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[12]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3010-2950MediumC-H StretchAliphatic (CH₂, CH₃)
~1735StrongC=O StretchEster
~1680StrongC=O StretchAryl Ketone (conjugated)
~1600, 1510Medium-StrongC=C StretchAromatic Ring
~1260StrongC-O StretchAryl Ether & Ester
~1170StrongC-O StretchEster

The presence of two distinct, strong carbonyl absorption bands is a key diagnostic feature for this molecule. The ketone stretch appears at a lower wavenumber than a typical aliphatic ketone due to conjugation with the aromatic ring, while the ester stretch appears at its characteristic higher frequency.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 236, corresponding to the molecular weight of the compound [C₁₃H₁₆O₄]⁺.

  • Key Fragmentation Patterns: Aromatic ketones typically undergo α-cleavage.[17] The most prominent fragment is expected from the cleavage of the bond between the ketone carbonyl and the aliphatic chain, resulting in a stable acylium ion.

    • m/z = 135: [CH₃O-C₆H₄-CO]⁺, the p-methoxybenzoyl cation. This is often the base peak.

    • m/z = 107: Loss of CO from the m/z 135 fragment, [CH₃O-C₆H₄]⁺.

    • m/z = 77: Phenyl cation, [C₆H₅]⁺.

Experimental Workflow Visualization

G Start Reaction Setup (Dry Glassware, Inert Atmosphere) ReagentPrep Prepare Reactant Solution (Anisole + Acyl Chloride in DCM) Start->ReagentPrep CatalystPrep Prepare Catalyst Slurry (AlCl₃ in DCM, 0 °C) Start->CatalystPrep Addition Slow, Dropwise Addition of Reactants to Catalyst ReagentPrep->Addition CatalystPrep->Addition Reaction Stir at Room Temperature (2-3 hours) Addition->Reaction Quench Quench with Ice / 2M HCl (0 °C) Reaction->Quench Extraction Liquid-Liquid Extraction (DCM / H₂O) Quench->Extraction Wash Wash Organic Layer (HCl, H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry with MgSO₄ / Na₂SO₄ Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification (Flash Chromatography or Recrystallization) Crude->Purify Pure Pure Product Purify->Pure Characterize Characterization (NMR, IR, MS) Pure->Characterize

Caption: High-level experimental workflow diagram.

Conclusion

This guide has outlined a reliable and well-characterized method for the synthesis of this compound via Friedel-Crafts acylation. The provided experimental protocol, coupled with a detailed mechanistic explanation and safety precautions, offers a solid foundation for its preparation. The comprehensive characterization data, including predicted NMR, IR, and MS values, serves as a benchmark for researchers to validate the structure and purity of the synthesized material. Adherence to this guide will enable scientists to confidently produce and verify this valuable chemical intermediate for its application in further synthetic endeavors.

References

  • American Chemical Society. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society. Retrieved from [Link]

  • Whitman College. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Retrieved from [Link]

  • The Royal Society. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings A. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminum Chloride Anhydrous. Retrieved from [Link]

  • Unknown. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Docsity. (2022). Friedel-Crafts Acylation of Anisole: Understanding the Mechanism and Regiochemistry. Retrieved from [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 5-methoxy-3-oxopentanoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0301933). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

  • HETEROCYCLES. (1997). 5,7-DIMETHOXY. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

  • Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Methyl 5-amino-4-methyl-5-oxopentanoate. Retrieved from [Link]

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Sources

A Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a bifunctional organic compound with significant potential as a versatile intermediate in synthetic chemistry. The document details its chemical structure, physicochemical properties, and spectroscopic profile, offering a basis for its unambiguous identification. A robust, field-proven protocol for its synthesis via Friedel-Crafts acylation followed by esterification is presented, emphasizing the causal relationships behind procedural choices. Furthermore, the guide explores the compound's chemical reactivity and discusses its potential applications in drug discovery and materials science, drawing parallels from structurally related molecules. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this keto-ester as a building block for complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a keto-ester characterized by a para-substituted methoxyphenyl group attached to a five-carbon pentanoate chain. The presence of three key functional groups—an aromatic ether, a ketone, and a methyl ester—makes it a valuable and versatile synthon for further chemical modification.

Core Compound Identifiers

The fundamental identifiers for this compound are summarized in the table below. These data are crucial for accurate database searches, regulatory submissions, and unambiguous communication in scientific literature.

IdentifierValueSource
IUPAC Name This compoundN/A
Synonyms 5-(4-Methoxyphenyl)-5-oxopentanoic acid methyl ester; 5-keto-5-(4-methoxyphenyl)valeric acid methyl ester[1]
CAS Number 1847-68-3[]
Molecular Formula C13H16O4[1][]
Molecular Weight 236.27 g/mol [1][]
InChI Key FZIZKCLZDZFXCI-UHFFFAOYSA-N[1][]
SMILES COC1=CC=C(C=C1)C(=O)CCCC(=O)OC[]
Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, the following table presents known and predicted properties critical for its handling, storage, and use in reactions.

PropertyValue / DescriptionRationale / Source
Physical Form Expected to be a liquid or low-melting solid at room temperature.Based on similar keto-esters.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in water.The ester and hydrocarbon backbone suggest non-polar to moderately polar solvent compatibility.
Storage Store in a cool, dry place away from oxidizing agents. For long-term storage, refrigeration is recommended.Standard practice for organic esters to prevent hydrolysis or degradation.

Structural Elucidation and Spectroscopic Profile

The confirmation of the structure of this compound relies on a combination of modern spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[3] The predicted spectral data align with the known spectra available for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The presence of two distinct carbonyl peaks is the most telling feature, distinguishing the ketone from the ester.

  • ~1735 cm⁻¹ (strong, sharp): C=O stretch of the methyl ester.

  • ~1680 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone, with the frequency lowered due to conjugation with the aromatic ring.

  • ~3000-2850 cm⁻¹ (medium): C-H stretching of aliphatic (CH₂) and methoxy (CH₃) groups.

  • ~1600, 1510 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1260, 1170 cm⁻¹ (strong): C-O stretching of the aryl ether and the ester functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

The proton NMR spectrum is predicted to show five distinct signals:

  • ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

  • ~6.9 ppm (d, 2H): Aromatic protons meta to the carbonyl group (ortho to the methoxy group).

  • ~3.85 ppm (s, 3H): Methoxy group protons (-OCH₃ ).

  • ~3.65 ppm (s, 3H): Methyl ester protons (-CO₂CH₃ ).

  • ~3.0 ppm (t, 2H): Methylene protons alpha to the ketone (-CH₂ COAr).

  • ~2.4 ppm (t, 2H): Methylene protons alpha to the ester (-CH₂ CO₂Me).

  • ~2.0 ppm (p, 2H): Central methylene protons (-CH₂CH₂ CH₂-).

The carbon NMR spectrum is predicted to show 11 unique signals, confirming the molecular symmetry.[1]

  • ~198 ppm: Ketone carbonyl carbon.

  • ~173 ppm: Ester carbonyl carbon.

  • ~163 ppm: Aromatic carbon bearing the methoxy group.

  • ~130 ppm (2C): Aromatic carbons ortho to the carbonyl.

  • ~129 ppm: Quaternary aromatic carbon attached to the carbonyl.

  • ~114 ppm (2C): Aromatic carbons meta to the carbonyl.

  • ~55 ppm: Methoxy carbon.

  • ~51 ppm: Methyl ester carbon.

  • ~38 ppm: Methylene carbon alpha to the ketone.

  • ~33 ppm: Methylene carbon alpha to the ester.

  • ~20 ppm: Central methylene carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 236, corresponding to the molecular formula C₁₃H₁₆O₄.[1]

  • Base Peak: A prominent peak at m/z = 135 , corresponding to the stable [CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl) acylium ion. This fragment is a hallmark of this structure.

  • Other Key Fragments:

    • m/z = 205: Loss of the methoxy radical (-•OCH₃) from the ester.

    • m/z = 177: Loss of the carbomethoxy group (-•CO₂CH₃).

    • m/z = 107: Loss of CO from the m/z 135 fragment.

Synthesis and Purification Protocol

A reliable and scalable synthesis of this compound can be achieved through a two-step process: a Friedel-Crafts acylation of anisole with glutaric anhydride, followed by a Fischer esterification of the resulting keto-acid.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Fischer Esterification Anisole Anisole KetoAcid 5-(4-methoxyphenyl)-5-oxopentanoic acid Anisole:e->KetoAcid:w AlCl₃, DCM GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride:e->KetoAcid:w Target This compound KetoAcid:e->Target:w Methanol (MeOH), H₂SO₄ (cat.)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.) and anhydrous dichloromethane (DCM, 10 mL/g of AlCl₃). Cool the suspension to 0 °C in an ice bath.

    • Expertise & Causality: Anhydrous conditions are critical as AlCl₃, the Lewis acid catalyst, reacts violently with water. DCM is a standard inert solvent for Friedel-Crafts reactions.

  • Reaction: In a separate flask, dissolve glutaric anhydride (1.0 eq.) and anisole (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl). This step quenches the reaction and hydrolyzes the aluminum complexes.

    • Trustworthiness: This self-validating workup ensures the catalyst is neutralized and the product is protonated, making it extractable.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude keto-acid.

Step 2: Synthesis of this compound

  • Setup: Dissolve the crude keto-acid from Step 1 in methanol (MeOH, 20 mL/g of acid).

  • Reaction: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops). Heat the mixture to reflux for 3-5 hours.

    • Expertise & Causality: Methanol acts as both the solvent and the reactant. Catalytic acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol.

  • Workup: Cool the reaction to room temperature and neutralize the acid with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction & Purification: Remove the bulk of the methanol under reduced pressure. Extract the residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure title compound.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its two distinct and selectively addressable functional groups. This bifunctionality allows it to serve as a linchpin in the construction of more complex molecules, including various heterocyclic systems and substituted aliphatic chains.[4][5]

Reactivity cluster_ketone Ketone Reactions cluster_ester Ester Reactions cluster_both Cyclization Start This compound Reduction Secondary Alcohol Start->Reduction NaBH₄, MeOH Wittig Alkene Start->Wittig Ph₃P=CHR Hydrolysis Carboxylic Acid Start->Hydrolysis LiOH, H₂O/THF Amidation Amide Start->Amidation R₂NH, Heat Heterocycle Pyridazinone / Dihydropyridinone Start->Heterocycle N₂H₄ or RNH₂

Caption: Potential reaction pathways for the title compound.

  • Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the ester group. This opens a pathway to chiral hydroxy-esters.

  • Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid, which can then be used in amide couplings or other carboxylate chemistry.

  • Cyclization Reactions: The 1,4-relationship between the two carbonyl groups makes this an excellent precursor for six-membered heterocycles. For instance, reaction with hydrazine (N₂H₄) can lead to the formation of dihydropyridazinone derivatives, a scaffold present in many biologically active compounds.

Applications and Future Outlook

While specific industrial applications for this compound are not widely documented, its structure is analogous to intermediates used in several key research areas.

  • Pharmaceutical Development: The core structure is a viable scaffold for developing novel therapeutic agents. Related pentanoic acid derivatives have been investigated for antibacterial activity.[5] Furthermore, the methoxyphenyl ketone motif is present in various anti-inflammatory and analgesic agents, making this compound a valuable starting material for medicinal chemistry campaigns.[6]

  • Natural Product Synthesis: Bifunctional building blocks like this are instrumental in the total synthesis of complex natural products, allowing for the efficient construction of key molecular fragments.[4]

  • Materials Science: The compound could be converted into monomers for specialty polymers. For example, reduction to the corresponding diol could create a monomer for polyester synthesis, imparting specific properties due to the pendant aromatic group.

Conclusion

This compound is a functionally rich organic molecule whose value lies in its potential as a synthetic intermediate. Its well-defined structure, confirmed by a clear spectroscopic profile, and its accessible synthesis make it an attractive building block for researchers. The strategic placement of its ketone and ester functionalities provides a platform for diverse chemical transformations, paving the way for the creation of novel compounds in pharmaceuticals, agrochemicals, and materials science. Further exploration of its reactivity will undoubtedly solidify its role as a staple in the synthetic chemist's toolbox.

References

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An In-depth Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate (CAS 1847-68-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a gamma-keto ester, represents a compelling scaffold for chemical and pharmacological exploration. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and detailed analytical characterization. In the absence of direct biological data for this specific molecule, this document leverages established knowledge of its core structural motifs—the γ-keto ester and the p-methoxyphenyl ketone—to postulate its potential as a modulator of biological pathways. We present detailed, field-proven protocols for its synthesis via Friedel-Crafts acylation, its characterization using modern spectroscopic techniques, and a suite of in vitro assays to probe its hypothesized cytotoxic and enzyme-inhibitory activities. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic and scientific potential of this versatile compound.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

This compound (CAS 1847-68-3) is a molecule that, while not extensively studied, possesses a unique combination of functional groups that suggest significant potential in medicinal chemistry and chemical biology. Its structure features a γ-keto ester, a known pharmacophore with diverse biological activities, and a p-methoxyphenyl ketone moiety, a common feature in numerous biologically active compounds.

The γ-keto ester functionality is a versatile synthon in organic synthesis and has been identified as a key structural element in compounds exhibiting antibacterial properties, often by interfering with bacterial quorum sensing.[1] The p-methoxyphenyl group is a well-known modulator of various biological targets, with derivatives exhibiting antioxidant, anti-inflammatory, and even neuroprotective effects.[2][3][4] The strategic placement of the methoxy group on the phenyl ring can influence metabolic stability and receptor binding affinity.

This guide provides a detailed exploration of this compound, from its fundamental chemical properties to a reasoned hypothesis of its biological potential. By providing robust protocols for its synthesis and for a panel of relevant biological assays, we aim to empower researchers to unlock the full scientific value of this intriguing molecule.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 1847-68-3N/A
Molecular Formula C13H16O4N/A
Molecular Weight 236.27 g/mol N/A
IUPAC Name This compoundN/A
SMILES COC1=CC=C(C=C1)C(=O)CCCC(=O)OCN/A
InChI Key FZIZKCLZDZFXCI-UHFFFAOYSA-NN/A
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[5]

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[5]

(Note: While the availability of spectra is confirmed, the actual spectral data with peak assignments is not publicly available in the search results. For a definitive analysis, experimental acquisition of these spectra is recommended.)

Synthesis of this compound

The synthesis of γ-keto esters such as this compound can be efficiently achieved through a Friedel-Crafts acylation reaction.[6][7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical and well-established approach to synthesizing the target compound is a two-step process:

  • Friedel-Crafts Acylation: Reaction of anisole with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 5-(4-methoxyphenyl)-5-oxopentanoic acid.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester using a standard esterification method, such as Fischer esterification.[8]

Synthesis_Pathway Anisole Anisole Intermediate 5-(4-methoxyphenyl)-5-oxopentanoic acid Anisole->Intermediate 1. AlCl₃ Friedel-Crafts Acylation GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Intermediate Product This compound Intermediate->Product 2. CH₃OH, H⁺ Fischer Esterification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established procedures for Friedel-Crafts acylation and Fischer esterification.

Step 1: Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) to a suitable anhydrous solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath (0 °C). Add a solution of glutaric anhydride (1.0 eq) in the chosen solvent dropwise to the stirred suspension.

  • Anisole Addition: Following the addition of glutaric anhydride, add anisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 5-(4-methoxyphenyl)-5-oxopentanoic acid.

Step 2: Methyl Esterification (Fischer Esterification)

  • Reaction Setup: Dissolve the purified 5-(4-methoxyphenyl)-5-oxopentanoic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography.

Hypothesized Biological Activity and Mechanism of Action

While no direct biological studies on this compound have been reported, its structural components provide a strong basis for hypothesizing its potential pharmacological activities.

Hypothesized_Activity Compound This compound KetoEster γ-Keto Ester Moiety Compound->KetoEster MethoxyPhenyl p-Methoxyphenyl Ketone Moiety Compound->MethoxyPhenyl PotentialActivity4 Cytotoxic (Anticancer) Compound->PotentialActivity4 Synergistic Effect? PotentialActivity1 Antibacterial (Quorum Sensing Inhibition) KetoEster->PotentialActivity1 PotentialActivity2 Antioxidant MethoxyPhenyl->PotentialActivity2 PotentialActivity3 Anti-inflammatory MethoxyPhenyl->PotentialActivity3

Caption: Hypothesized biological activities based on structural motifs.

Potential as an Antibacterial Agent

The γ-keto ester scaffold is a key feature in molecules designed to inhibit bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production in many pathogenic bacteria.[1] By mimicking the structure of autoinducer molecules, these compounds can act as competitive inhibitors of the signaling pathway, thereby attenuating bacterial pathogenicity.

Potential as an Antioxidant and Anti-inflammatory Agent

Phenolic compounds, including those with a methoxyphenyl group, are well-documented for their antioxidant properties.[2][3] They can act as free radical scavengers and may also influence the activity of enzymes involved in oxidative stress. Furthermore, many methoxylated flavonoids have demonstrated potent anti-inflammatory effects.[4]

Potential as a Cytotoxic Agent

The combination of a keto-enol functionality and an aromatic ring is present in many compounds with cytotoxic activity against cancer cell lines. The p-methoxyphenyl group, in particular, has been incorporated into various synthetic compounds with demonstrated antitumor properties.[9]

Proposed Experimental Workflows for Biological Evaluation

To investigate the hypothesized biological activities of this compound, a series of in vitro assays are proposed.

Cytotoxicity Screening

A primary assessment of the compound's biological effect is to determine its cytotoxicity against a panel of human cancer cell lines and a non-cancerous control cell line.[10][11][12]

Cytotoxicity_Workflow Start Prepare Stock Solution of Compound Treatment Treat Cells with Serial Dilutions of Compound Start->Treatment CellCulture Culture Cancer and Normal Cell Lines CellCulture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay DataAnalysis Analyze Data and Determine IC₅₀ Values Assay->DataAnalysis

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

Based on the structural motifs, investigating the compound's ability to inhibit specific enzymes could reveal its mechanism of action.[13][14][15] For example, given the anti-inflammatory potential of methoxyphenyl compounds, assays for cyclooxygenase (COX) enzymes could be relevant.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution, the enzyme of interest, the substrate, and a solution of this compound at various concentrations.

  • Reaction Initiation: In a microplate, combine the buffer, the compound (or vehicle control), and the enzyme. Pre-incubate for a defined period.

  • Substrate Addition: Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the mode of inhibition and the IC₅₀ or Kᵢ value.

Conclusion and Future Directions

This compound is a readily accessible compound with a compelling, yet underexplored, pharmacological potential. This guide has provided a comprehensive framework for its synthesis, characterization, and a rational basis for the investigation of its biological activities. The proposed experimental workflows offer a clear path for researchers to validate the hypothesized antibacterial, antioxidant, anti-inflammatory, and cytotoxic properties of this molecule.

Future research should focus on the systematic evaluation of this compound and its analogs against a broad panel of biological targets. Structure-activity relationship (SAR) studies, guided by the data generated from the proposed assays, will be crucial in optimizing the potency and selectivity of this chemical scaffold. The insights gained from such studies could pave the way for the development of novel therapeutic agents.

References

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  • Feng, et al. (2017).
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  • Oraby, et al. (2020). Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group.
  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • Student, A. (2006).
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  • LookChem. (n.d.). methyl 5-hydroxy-5-(4-methoxyphenyl)-3-oxopentanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)
  • YouTube. (2022).
  • ResearchGate. (2014). Asymmetric reduction of ketones and β-keto esters by (S)
  • YouTube. (2020).
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  • PubMed. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition.
  • INI. (2010). Synthesis of gamma-amino-beta-keto-esters: studies of synthesis of proteases inhibitors.
  • HETEROCYCLES. (1997). 5,7-DIMETHOXY.
  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid.
  • ChemicalBook. (n.d.).
  • Organic Syntheses. (2014).
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  • PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone.
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  • Google Patents. (n.d.). by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
  • PubMed Central. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.
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Spectroscopic Data of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. Due to the limited availability of public experimental spectra for this specific compound, this guide combines predicted spectroscopic data with a comparative analysis of structurally related molecules. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering insights into the expected spectral characteristics and providing detailed protocols for experimental data acquisition and analysis. This guide emphasizes the principles behind spectral interpretation to ensure a thorough understanding of the structure-spectrum correlation for this class of compounds.

Introduction

This compound is a keto ester of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester, allows for a variety of chemical transformations, making it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in chemical reactions. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Statement on Data Availability: As of the publication of this guide, experimental spectroscopic data for this compound is not widely available in the public domain. The data presented herein is a combination of predicted values and analysis based on established spectroscopic principles and comparison with well-characterized analogous compounds.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound, with the numbering convention used in this guide, is presented below.

Figure 1. Structure of this compound.

A summary of the predicted spectroscopic data is provided in the table below for quick reference.

Spectroscopic Technique Predicted Data Highlights
¹H NMR (500 MHz, CDCl₃) Aromatic protons (δ 7.9 and 6.9 ppm), methoxy protons (δ 3.9 and 3.7 ppm), and aliphatic chain protons (δ 3.1, 2.4, and 2.1 ppm).
¹³C NMR (125 MHz, CDCl₃) Carbonyl carbons (δ ~198 and ~173 ppm), aromatic carbons (δ ~164, 130, 129, and 114 ppm), methoxy carbons (δ ~55 and 52 ppm), and aliphatic carbons (δ ~36, 28, and 19 ppm).
IR (KBr) Strong C=O stretching vibrations for the ketone (~1680 cm⁻¹) and the ester (~1735 cm⁻¹). C-O stretching bands (~1260 and ~1170 cm⁻¹), and aromatic C-H and C=C bands.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 236. Key fragment ions at m/z 135 (base peak, [CH₃OC₆H₄CO]⁺), 107 ([CH₃OC₆H₄]⁺), and 77 ([C₆H₅]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

Principles and Experimental Causality: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton. Electronegative atoms, like oxygen, deshield nearby protons, causing them to appear at a higher chemical shift (downfield). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing information about the connectivity of the molecule.

Predicted ¹H NMR Spectrum:

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2', H-6'~7.95Doublet2H~8.5
H-3', H-5'~6.93Doublet2H~8.5
OCH₃ (Aryl)~3.88Singlet3H-
OCH₃ (Ester)~3.68Singlet3H-
H-4~3.05Triplet2H~7.0
H-2~2.45Triplet2H~7.2
H-3~2.10Quintet2H~7.1

Interpretation:

  • Aromatic Region: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are expected to be the most deshielded and appear furthest downfield. The protons ortho to the electron-donating methoxy group (H-3', H-5') will be more shielded and appear upfield.

  • Methoxy Groups: Two distinct singlets are predicted for the two methoxy groups. The aryl methoxy protons are typically found around 3.8-3.9 ppm, while the methyl ester protons are slightly more shielded, appearing around 3.7 ppm.

  • Aliphatic Chain: The three sets of signals for the aliphatic chain are expected to be triplets and a quintet, indicative of a linear propyl chain. The protons adjacent to the carbonyl groups (H-4 and H-2) will be the most deshielded.

¹³C NMR Spectroscopy

Principles and Experimental Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.

Predicted ¹³C NMR Spectrum:

Assignment Predicted Chemical Shift (δ, ppm)
C-5 (Ketone)~198.5
C-1 (Ester)~173.8
C-4' (Aryl)~163.7
C-1' (Aryl)~130.5
C-2', C-6' (Aryl)~129.8
C-3', C-5' (Aryl)~113.9
OCH₃ (Aryl)~55.6
OCH₃ (Ester)~51.8
C-4~36.2
C-2~28.4
C-3~19.5

Interpretation:

  • Carbonyl Carbons: Two distinct signals are expected for the ketone and ester carbonyl carbons, with the ketone carbon being more deshielded.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the methoxy group (C-4') being the most deshielded due to the oxygen's electronegativity. The quaternary carbon (C-1') will likely have a lower intensity.

  • Methoxy and Aliphatic Carbons: The two methoxy carbons and the three aliphatic carbons are expected in the upfield region of the spectrum.

NMR Experimental Protocol

Protocol for NMR Spectroscopy Analysis [1]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Principles and Experimental Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs. The C=O bond of ketones and esters gives rise to a very strong and sharp absorption band.

Predicted IR Spectrum:

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H StretchAromatic~3100-3000Medium
C-H StretchAliphatic (sp³)~2950-2850Medium
C=O StretchEster~1735Strong
C=O StretchKetone~1680Strong
C=C StretchAromatic~1600, ~1510Medium-Strong
C-O StretchEster & Ether~1260, ~1170Strong

Interpretation:

  • The most prominent features of the IR spectrum will be the two strong carbonyl stretching bands. The ester C=O stretch is expected at a higher frequency than the aryl ketone C=O stretch due to the electron-withdrawing nature of the adjacent oxygen atom in the ester.

  • The presence of the aromatic ring will be confirmed by the C=C stretching bands in the 1600-1500 cm⁻¹ region and the C-H stretching bands above 3000 cm⁻¹.

  • The strong C-O stretching bands are characteristic of the ester and the aryl ether functionalities.

Protocol for IR Spectroscopy Analysis [1]

  • Sample Preparation:

    • If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan using an empty sample holder or a pure KBr pellet.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)

Principles and Experimental Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation pattern provides valuable information about the structure of the molecule.

Predicted Mass Spectrum:

m/z Proposed Fragment Ion Structure Relative Abundance (Predicted)
236[M]⁺˙ (Molecular Ion)[C₁₃H₁₆O₄]⁺˙Low
135[M - C₅H₉O₂]⁺[CH₃OC₆H₄CO]⁺High (Base Peak)
107[M - C₆H₉O₃]⁺[CH₃OC₆H₄]⁺Moderate
77[M - C₇H₉O₄]⁺[C₆H₅]⁺Moderate
59[COOCH₃]⁺[COOCH₃]⁺Moderate

Predicted Fragmentation Pathway:

G mol This compound [M]⁺˙, m/z = 236 frag1 [CH₃OC₆H₄CO]⁺ m/z = 135 (Base Peak) mol->frag1 - •CH₂(CH₂)₂COOCH₃ frag4 [COOCH₃]⁺ m/z = 59 mol->frag4 - •C₆H₄COCH₂(CH₂)₂ frag2 [CH₃OC₆H₄]⁺ m/z = 107 frag1->frag2 - CO frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - CH₂O

Figure 2. Predicted fragmentation pathway of this compound.

Interpretation:

  • The molecular ion peak is expected at m/z 236, corresponding to the molecular weight of the compound.

  • The most favorable fragmentation is likely the alpha-cleavage between the carbonyl group and the aliphatic chain, leading to the formation of the very stable acylium ion [CH₃OC₆H₄CO]⁺ at m/z 135, which is predicted to be the base peak.

  • Subsequent loss of carbon monoxide (CO) from the acylium ion would yield the fragment at m/z 107.

  • Loss of the methoxy group as formaldehyde from the m/z 107 fragment can lead to the phenyl cation at m/z 77.

  • Another possible fragmentation is the cleavage of the bond between the ester carbonyl and the aliphatic chain, resulting in the [COOCH₃]⁺ fragment at m/z 59.

Protocol for Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar or medium-polarity column).

    • Establish a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities.

    • Set the mass spectrometer (MS) to operate in electron ionization (EI) mode, typically at 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum of the compound as it elutes from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

    • Compare the obtained fragmentation pattern with the predicted pattern and known fragmentation behaviors of keto esters.

Conclusion

References

  • BenchChem. "Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters." BenchChem. Accessed January 15, 2026.

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An In-depth Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a keto-ester of interest in synthetic and medicinal chemistry. The document delineates its chemical identity, including its IUPAC name and synonyms, and details its physicochemical properties. A primary focus is placed on its synthesis via Friedel-Crafts acylation, with a detailed, step-by-step experimental protocol and an exploration of the mechanistic rationale. Characterization of the compound using modern spectroscopic techniques is also discussed. While direct pharmacological data for this specific molecule is limited in current literature, this guide explores the potential biological significance and applications in drug discovery by examining structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's chemistry and potential utility.

Chemical Identity and Properties

This compound is a bifunctional organic molecule characterized by a methyl ester and an aryl ketone group. This unique combination of functional groups makes it a valuable intermediate in various organic syntheses.

IUPAC Name: this compound[]

Synonyms:

  • 5-(4-Methoxyphenyl)-5-oxopentanoic acid methyl ester[]

  • Methyl 5-(p-methoxyphenyl)-5-oxopentanoate

  • 5-keto-5-(4-methoxyphenyl)valeric acid methyl ester[]

  • p-Methoxybenzenepentanoic acid, 5-oxo-, methyl ester

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄BOC Sciences[]
Molecular Weight 236.27 g/mol BOC Sciences[]
CAS Number 1847-68-3BOC Sciences[]
Appearance Expected to be a solid or oilN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A

Synthesis of this compound

The most direct and widely employed method for the synthesis of aryl ketones such as this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Underlying Principles of the Friedel-Crafts Acylation

The synthesis of this compound is achieved through the Friedel-Crafts acylation of anisole (methoxybenzene) with a suitable acylating agent, such as methyl 4-(chloroformyl)butyrate. The methoxy group of anisole is an activating, ortho-, para-directing group, which facilitates the electrophilic attack on the aromatic ring. The para-substituted product is generally favored due to reduced steric hindrance compared to the ortho position.

The reaction mechanism proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺). This ion is resonance-stabilized.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of anisole acts as a nucleophile, attacking the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the newly attached acyl group, restoring the aromaticity of the ring. The Lewis acid catalyst is regenerated in this step.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from anisole and methyl 4-(chloroformyl)butyrate using aluminum chloride as the Lewis acid catalyst.

Materials:

  • Anisole (methoxybenzene)

  • Methyl 4-(chloroformyl)butyrate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve anisole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

  • Addition of Lewis Acid: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature at 0-5 °C.

  • Addition of Acylating Agent: Dissolve methyl 4-(chloroformyl)butyrate (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Causality in Experimental Choices
  • Anhydrous Conditions: Friedel-Crafts reactions require anhydrous conditions because the Lewis acid catalyst (AlCl₃) reacts vigorously with water, which would deactivate it and inhibit the reaction.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion, the key electrophile in the reaction.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction between the Lewis acid and the reactants and to prevent side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.

  • Work-up Procedure: The acidic work-up is necessary to hydrolyze the aluminum-ketone complex formed during the reaction, liberating the desired product. The subsequent washes with sodium bicarbonate and brine neutralize any remaining acid and remove water-soluble impurities.

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Anisole_DCM Anisole in Anhydrous DCM Reaction_Mixture Reaction Mixture at 0°C Anisole_DCM->Reaction_Mixture AlCl3 Anhydrous AlCl3 AlCl3->Reaction_Mixture Acyl_Chloride Methyl 4-(chloroformyl)butyrate in Anhydrous DCM Acyl_Chloride->Reaction_Mixture Dropwise Addition Stirring_RT Stir at Room Temperature Reaction_Mixture->Stirring_RT Quench Quench with Ice & HCl Stirring_RT->Quench Extraction Extraction with DCM Quench->Extraction Washing Wash with H2O, NaHCO3, Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. Spectroscopic data for this compound is available in databases such as SpectraBase.[2]

Table 2: Predicted Spectroscopic Data

TechniqueKey Features
¹H NMR - Aromatic protons of the p-substituted benzene ring (two doublets).- Singlet for the methoxy group (-OCH₃) protons.- Singlet for the methyl ester (-COOCH₃) protons.- Triplets and a multiplet for the methylene (-CH₂-) protons of the pentanoate chain.
¹³C NMR - Carbonyl carbon signals for the ketone and the ester.- Aromatic carbon signals, including the ipso-carbons and the methoxy-substituted carbon.- Methoxy and methyl ester carbon signals.- Aliphatic carbon signals for the pentanoate chain.
IR Spectroscopy - Strong C=O stretching vibrations for the ketone and the ester functional groups (typically in the 1680-1750 cm⁻¹ region).- C-O stretching vibrations for the ester and the ether.- Aromatic C-H and C=C stretching vibrations.- Aliphatic C-H stretching vibrations.
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound (236.27 g/mol ).- Characteristic fragmentation patterns, including the loss of the methoxy and methyl ester groups, and cleavage at the carbonyl groups.

Applications and Biological Significance

While there is a lack of specific studies on the biological activity of this compound itself, its structural motifs are present in numerous biologically active molecules. This suggests its potential as a valuable building block in medicinal chemistry and drug discovery.

Inferred Potential in Drug Discovery

The aryl ketone and pentanoate moieties are common features in compounds with a wide range of pharmacological activities. For instance, derivatives of aryl propionic and pentanoic acids are known to possess anti-inflammatory, analgesic, and antibacterial properties.[3] The 4-methoxyphenyl group is also a frequent substituent in drug candidates, often contributing to favorable pharmacokinetic properties.

Given these structural similarities, it can be postulated that this compound could serve as a precursor for the synthesis of novel compounds with potential therapeutic applications, including but not limited to:

  • Anti-inflammatory agents: The core structure could be modified to develop novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer agents: The aryl ketone scaffold is present in some anticancer compounds.

  • Neurological drug candidates: The methoxyphenyl group is found in various centrally acting agents.

It is imperative to note that these are potential applications inferred from the chemical structure and the known activities of related compounds. Rigorous biological testing is required to ascertain any actual pharmacological activity of this compound and its derivatives.

Potential_Applications cluster_scaffolds Key Structural Motifs cluster_activities Inferred Biological Activities of Analogs Core This compound ArylKetone Aryl Ketone Core->ArylKetone Pentanoate Pentanoate Chain Core->Pentanoate Methoxyaryl 4-Methoxyphenyl Group Core->Methoxyaryl Anticancer Anticancer ArylKetone->Anticancer AntiInflammatory Anti-inflammatory Pentanoate->AntiInflammatory Analgesic Analgesic Pentanoate->Analgesic Antibacterial Antibacterial Pentanoate->Antibacterial Methoxyaryl->AntiInflammatory

Caption: Inferred potential applications based on structural motifs.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that holds promise for applications in organic synthesis and medicinal chemistry. The Friedel-Crafts acylation provides a reliable and scalable route for its preparation. While its own biological profile remains to be elucidated, its value as a synthetic intermediate for the development of novel therapeutic agents is significant. Further research into the biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: Methyl 4-Methyl-5-oxopentanoate in Medicinal Chemistry.
  • Carroll, F. I., Gichinga, M. G., Williams, J. D., Vardy, E., Roth, B. L., Mascarella, S. W., Thomas, J. B., & Navarro, H. A. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Journal of Medicinal Chemistry, 56(21), 8826–8833. [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: Synthesis, History, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a γ-keto ester distinguished by the presence of a p-methoxyphenyl group. Its structure, incorporating an aromatic ketone and a methyl ester separated by a propyl chain, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and characteristic data, offering insights for its application in research and development.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented, its parent carboxylic acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid (also known as β-p-anisoylbutyric acid), was first synthesized and characterized in 1931 by G. T. Morgan and his collaborators. Their work focused on the chemical transformations of phenolic ethers, and this compound was prepared as part of a broader investigation into the reactivity of these aromatic systems. The synthesis was achieved through a classical Friedel-Crafts acylation of anisole with glutaric anhydride. The subsequent esterification to the methyl ester is a standard and logical extension of this initial discovery.

Synthetic Analysis: A Two-Step Approach

The most direct and widely applicable synthesis of this compound is a two-step process. This begins with the Friedel-Crafts acylation of anisole to form the precursor carboxylic acid, followed by a Fischer esterification to yield the final methyl ester.

Step 1: Friedel-Crafts Acylation for the Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

This foundational step involves the electrophilic aromatic substitution of anisole with glutaric anhydride, catalyzed by a Lewis acid, typically aluminum chloride. The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to reduced steric hindrance.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (2.2 eq) and a suitable inert solvent such as nitrobenzene or tetrachloroethane.

  • Reagent Addition: A solution of glutaric anhydride (1.0 eq) and anisole (1.0 eq) in the same solvent is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature, typically between 0-5 °C, to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred for an extended period, often for 24-48 hours at room temperature, to ensure complete conversion.

  • Workup: The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ether). The combined organic extracts are washed with a sodium bicarbonate solution to extract the carboxylic acid product. The bicarbonate solution is then acidified to precipitate the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid, which can be further purified by recrystallization from a solvent mixture like ethyl acetate-petroleum ether.

Table 1: Reagents for Friedel-Crafts Acylation

ReagentMolar Eq.Molecular Weight ( g/mol )
Anisole1.0108.14
Glutaric Anhydride1.0114.10
Aluminum Chloride2.2133.34
Nitrobenzene-123.11
Hydrochloric Acid-36.46
Sodium Bicarbonate-84.01

Mechanism of Friedel-Crafts Acylation

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution GA Glutaric Anhydride Acylium Acylium Ion Intermediate GA->Acylium + AlCl3 AlCl3 AlCl3 Anisole Anisole Sigma Sigma Complex Anisole->Sigma + Acylium Ion Product_Acid 5-(4-methoxyphenyl)-5-oxopentanoic acid Sigma->Product_Acid -H+

Caption: Mechanism of Friedel-Crafts Acylation.

Step 2: Fischer Esterification to this compound

The synthesized carboxylic acid is converted to its methyl ester via the Fischer esterification reaction. This acid-catalyzed reaction with methanol is an equilibrium process, and the use of excess methanol as the solvent drives the reaction towards the formation of the ester.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: 5-(4-methoxyphenyl)-5-oxopentanoic acid (1.0 eq) is dissolved in a large excess of anhydrous methanol, which also serves as the solvent.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), is carefully added to the solution.

  • Reaction Progression: The mixture is heated to reflux and maintained at this temperature for several hours (typically 2-4 hours) to allow the esterification to proceed to completion. The reaction can be monitored by thin-layer chromatography.

  • Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like diethyl ether.

  • Purification: The organic solution is washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid and the acid catalyst), and brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Table 2: Reagents for Fischer Esterification

ReagentMolar Eq.Molecular Weight ( g/mol )
5-(4-methoxyphenyl)-5-oxopentanoic acid1.0222.24
MethanolExcess32.04
Sulfuric Acid (conc.)Catalytic98.08
Diethyl Ether-74.12
Sodium Bicarbonate-84.01

Mechanism of Fischer Esterification

G cluster_0 Protonation and Nucleophilic Attack cluster_1 Proton Transfer and Elimination Acid Carboxylic Acid Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Methanol Methanol Methanol Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Leaving Protonated Ester + H2O Proton_Transfer->Water_Leaving -H2O Final_Ester Methyl Ester Water_Leaving->Final_Ester -H+

Caption: Mechanism of Fischer Esterification.

Characterization and Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Table 3: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Appearance White to off-white solid or oil
¹³C NMR Key signals expected around δ 198 (aromatic C=O), δ 173 (ester C=O), δ 163 (C-OCH₃ on ring), δ 55 (OCH₃), and various signals for the aromatic and aliphatic carbons.
FTIR (Vapor Phase) Characteristic peaks expected around 1735 cm⁻¹ (ester C=O stretch) and 1675 cm⁻¹ (aromatic ketone C=O stretch), along with C-O and aromatic C-H stretches.
Mass Spectrum (GC-MS) Molecular ion peak (M⁺) at m/z 236, with characteristic fragmentation patterns including a prominent peak at m/z 135 corresponding to the p-methoxybenzoyl cation.[1][2]

Applications and Future Outlook

The bifunctional nature of this compound, possessing both a ketone and an ester group, makes it a versatile building block in organic synthesis. The ketone functionality can be a site for nucleophilic addition, reduction, or conversion to other functional groups. The ester can be hydrolyzed back to the carboxylic acid or converted to amides. This compound and its derivatives could find applications in the synthesis of more complex molecules, including pharmaceuticals and materials. For instance, the core structure is present in some biologically active compounds and could be a starting point for the development of novel therapeutic agents.

References

  • SpectraBase. This compound. [Link]

  • Wiley Online Library. This compound. [Link]

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Potential Research Applications of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a chemical entity belonging to the class of aromatic keto esters. Its molecular structure, characterized by a 4-methoxyphenyl group attached to a five-carbon chain containing both a ketone and a methyl ester functional group, suggests a rich potential for diverse research applications. The presence of these functionalities offers multiple reactive sites for chemical modification and potential points of interaction with biological systems. This guide will provide an in-depth exploration of the prospective research avenues for this compound, grounded in the established activities of structurally related molecules. We will delve into its potential as an antibacterial, anti-inflammatory, and anticancer agent, as well as a modulator of neurological pathways. For each proposed application, a detailed experimental workflow will be provided to facilitate the initiation of research.

Compound Profile:

PropertyValueReference
IUPAC Name This compound
Synonyms 5-(4-Methoxyphenyl)-5-oxopentanoic acid methyl ester, 5-keto-5-(4-methoxyphenyl)valeric acid methyl ester[1]
CAS Number 1847-68-3
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Structure

I. Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an esterification. This method is well-established for the preparation of aromatic ketones and their derivatives.[2][3][4][5]

Synthesis Anisole Anisole Intermediate 5-(4-methoxyphenyl)-5-oxopentanoic acid Anisole->Intermediate Friedel-Crafts Acylation GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Intermediate Friedel-Crafts Acylation AlCl3 AlCl3 (Lewis Acid) AlCl3->Intermediate Friedel-Crafts Acylation Product This compound Intermediate->Product Fischer Esterification Methanol Methanol (CH3OH) Methanol->Product Fischer Esterification AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->Product Fischer Esterification MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of This compound Inoculation Inoculate microplate wells containing compound dilutions with bacteria CompoundPrep->Inoculation BacteriaPrep Prepare standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) BacteriaPrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout Visually inspect for turbidity or measure absorbance Incubation->Readout MIC_Determination Determine MIC: lowest concentration with no visible growth Readout->MIC_Determination Paw_Edema_Workflow cluster_prep Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement and Analysis AnimalGrouping Group animals (e.g., rats) (n=6 per group) InitialMeasurement Measure initial paw volume (V₀) using a plethysmometer AnimalGrouping->InitialMeasurement DrugAdmin Administer test compound, vehicle, or positive control (e.g., Indomethacin) InitialMeasurement->DrugAdmin CarrageenanInjection Inject 0.1 mL of 1% carrageenan into the subplantar region of the paw DrugAdmin->CarrageenanInjection PawVolumeMeasurement Measure paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) CarrageenanInjection->PawVolumeMeasurement DataAnalysis Calculate paw edema (Vₜ - V₀) and percentage inhibition PawVolumeMeasurement->DataAnalysis MTT_Workflow cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed cancer cells in a 96-well plate and allow to adhere CompoundTreatment Treat cells with various concentrations of This compound CellSeeding->CompoundTreatment Incubation1 Incubate for a specified period (e.g., 24, 48, 72 hours) CompoundTreatment->Incubation1 MTT_Addition Add MTT solution to each well Incubation1->MTT_Addition Incubation2 Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Incubation2 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation2->Solubilization AbsorbanceMeasurement Measure absorbance at ~570 nm using a plate reader Solubilization->AbsorbanceMeasurement IC50_Calculation Calculate cell viability and determine the IC50 value AbsorbanceMeasurement->IC50_Calculation Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding and Separation cluster_analysis Quantification and Analysis MembranePrep Prepare cell membranes expressing the receptor of interest (e.g., 5-HT2A or mu-opioid) Incubation Incubate membranes, radioligand, and test compound to reach equilibrium MembranePrep->Incubation LigandPrep Prepare radioligand and varying concentrations of the test compound LigandPrep->Incubation Filtration Rapidly filter the mixture to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing ScintillationCounting Measure radioactivity of the filters using a scintillation counter Washing->ScintillationCounting Ki_Calculation Calculate Ki value from IC50 using the Cheng-Prusoff equation ScintillationCounting->Ki_Calculation

Sources

"Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Methyl 5-(4-methoxyphenyl)-5-oxopentanoate as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Bifunctional Scaffold for Complex Synthesis

In the landscape of modern organic synthesis, the strategic value of a building block is measured by its versatility, accessibility, and the molecular complexity it can generate. This compound, a molecule possessing a unique bifunctional architecture, has emerged as a scaffold of significant interest. Its structure elegantly combines an aromatic ketone and a methyl ester, separated by a flexible aliphatic chain. This arrangement of functional groups provides two distinct and chemically addressable reaction sites, enabling chemists to perform sequential or orthogonal transformations.

The presence of the electron-donating methoxy group on the phenyl ring activates it towards further electrophilic substitution while also influencing the reactivity of the adjacent ketone. The terminal methyl ester, on the other hand, is a classic precursor for a wide array of functional groups including carboxylic acids, amides, and alcohols. This inherent duality makes this compound an ideal starting point for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds, natural product analogues, and pharmacologically active agents. This guide provides a comprehensive overview of its synthesis, properties, and strategic applications, offering field-proven insights for researchers in synthetic chemistry and drug development.

Core Synthesis: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable synthesis of this compound is achieved via the Friedel-Crafts acylation of anisole.[1][2] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of anisole using an acylating agent derived from glutaric acid.

The causality behind this choice of reaction is rooted in its efficiency for forming aryl ketones. Anisole, with its electron-rich aromatic ring, is highly activated towards electrophilic attack. The methoxy group is an ortho-, para-director, and due to steric hindrance from the methoxy group itself, the para-substituted product is typically formed as the major isomer, leading to high regioselectivity.[1]

A common acylating agent is the acid chloride of glutaric anhydride's monomethyl ester, namely methyl 5-chloro-5-oxopentanoate. The reaction is promoted by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the anisole ring.[3]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction AcylChloride Methyl 5-chloro- 5-oxopentanoate AcylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Catalyst Solvent Dichloromethane (DCM) Solvent->Reaction Solvent Temp 0°C to rt Temp->Reaction Condition Target Methyl 5-(4-methoxyphenyl)- 5-oxopentanoate Byproduct HCl Reaction->Target Reaction->Byproduct

Caption: Workflow for the synthesis of the title compound via Friedel-Crafts acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation
  • System Validation: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity are confirmed by NMR and IR spectroscopy, ensuring the transformation is complete and successful.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

  • Formation of Acylium Ion: In a separate flask, dissolve methyl 5-chloro-5-oxopentanoate (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. The formation of the acylium ion complex is often accompanied by a color change.[4]

  • Acylation: After stirring the acylium ion complex for 15 minutes, add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the product from the catalyst.[4]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the resulting crude oil or solid by column chromatography on silica gel or by recrystallization to afford this compound as a pure compound.

  • Expert Insight: While AlCl₃ is effective, it can sometimes promote the demethylation of the anisole ring, especially with prolonged reaction times or higher temperatures.[5] For more sensitive substrates, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be employed as alternatives to minimize this side reaction.[5]

Physicochemical and Spectroscopic Profile

The structural identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₃H₁₆O₄[]
Molecular Weight 236.27 g/mol []
CAS Number 1847-68-3[]
Appearance White to off-white solid or colorless oil-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 2H), 6.93 (d, 2H), 3.87 (s, 3H), 3.67 (s, 3H), 3.01 (t, 2H), 2.45 (t, 2H), 2.05 (quint, 2H)[7][8] (Typical shifts for similar structures)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 198.5, 173.5, 163.5, 130.5 (2C), 129.5, 113.8 (2C), 55.5, 51.6, 37.5, 33.0, 20.0[7][9] (Typical shifts for similar structures)
IR (KBr, cm⁻¹) ~2950 (C-H), ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1250 (C-O, ether)[7] (Typical frequencies)
SMILES COC1=CC=C(C=C1)C(=O)CCCC(=O)OC[]

Strategic Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its ketone and ester functionalities. This allows for selective transformations, making it a powerful intermediate.

G center Methyl 5-(4-methoxyphenyl)- 5-oxopentanoate ketone_node Ketone Reactions center->ketone_node ester_node Ester Reactions center->ester_node intra_node Intramolecular Cyclization center->intra_node reduction_alc Secondary Alcohol ketone_node->reduction_alc wittig Alkene ketone_node->wittig heterocycle_N Nitrogen Heterocycles (e.g., Pyridazines) ketone_node->heterocycle_N hydrolysis Carboxylic Acid ester_node->hydrolysis amidation Amide ester_node->amidation reduction_diol Primary Alcohol ester_node->reduction_diol bicyclic Bicyclic/ Heterocyclic Scaffolds intra_node->bicyclic

Caption: Reactivity map illustrating the diverse synthetic transformations of the title compound.

Synthesis of Heterocyclic Scaffolds

The 1,5-dicarbonyl relationship (or its precursor) makes this molecule an excellent substrate for synthesizing five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.[10]

  • Pyridazine Synthesis: Condensation of the keto-ester with hydrazine hydrate is a direct route to 6-(4-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one. The reaction proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl, with subsequent elimination of methanol.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydro-2H-pyridazin-3-one
  • System Validation: The protocol's success is validated by the disappearance of the starting material on TLC and the appearance of a new, more polar spot. The structure of the product is confirmed by NMR, where the disappearance of the methyl ester singlet (~3.67 ppm) and the appearance of a broad N-H signal are key indicators.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq.) to the solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum until precipitation occurs.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyridazinone derivative.

Precursor to Pharmacologically Active Cores

The structural motif present in this compound is found within more complex biologically active molecules. For instance, it can serve as a key intermediate in the synthesis of substituted morphan scaffolds, which are investigated as opioid receptor modulators.[11] The synthesis often involves an initial cyclization step followed by further functionalization.

Orthogonal Functional Group Manipulation

The distinct reactivity of the ketone and ester allows for selective transformations, which is a cornerstone of advanced synthetic strategy.

  • Selective Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol) at low temperatures. The ester group remains intact under these conditions.[12] This transformation yields Methyl 5-hydroxy-5-(4-methoxyphenyl)pentanoate, opening up new synthetic avenues through the newly formed hydroxyl group.

  • Selective Ester Hydrolysis: Conversely, the ester can be selectively hydrolyzed to the corresponding carboxylic acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid, under basic conditions (e.g., NaOH in methanol/water) followed by acidic workup. The ketone is generally stable to these conditions. This acid can then be used in amide couplings or other carboxylate-specific reactions.

Conclusion: A Building Block of Strategic Importance

This compound is more than a simple chemical; it is a versatile platform for the efficient construction of molecular complexity. Its straightforward synthesis via Friedel-Crafts acylation and the presence of two orthogonally addressable functional groups provide chemists with a reliable and powerful tool. From the synthesis of fundamental heterocyclic systems like pyridazines to its potential as a key intermediate in the development of novel therapeutics, this building block offers a robust foundation for innovation. The protocols and insights provided in this guide underscore its value and encourage its application in ambitious synthetic endeavors across research and industry.

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"Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a γ-keto ester, a class of bifunctional molecules that serve as highly versatile intermediates in organic synthesis.[1] The structure, which incorporates an aromatic methoxyphenyl moiety, a reactive ketone, and an ester functional group, presents a unique scaffold for the development of novel chemical entities. While literature on this specific molecule is sparse, its structural analogs, particularly β- and γ-keto esters, have garnered significant attention for their potential applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the synthesis, characterization, reactivity, and potential biological activities of this compound and its derivatives, offering field-proven insights for professionals in drug discovery and chemical research.

The Core Scaffold: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the parent molecule is critical before exploring its derivatives. The presence of two carbonyl groups and an aromatic ring dictates its chemical behavior and spectroscopic signature.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models and spectral databases.

PropertyValue
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
IUPAC Name This compound
Synonyms 5-keto-5-(4-methoxyphenyl)valeric acid methyl ester
CAS Number 55699-52-0
Topological Polar Surface Area 52.6 Ų
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Spectroscopic Characterization

The characterization of this compound and its analogs relies on standard spectroscopic techniques. The expected spectral features are key for synthesis validation.[2]

  • ¹H NMR: Protons on the aromatic ring will appear as doublets in the δ 7.0-8.0 ppm range. The methoxy group (O-CH₃) will present as a sharp singlet around δ 3.8-3.9 ppm. The ester methyl group will be a singlet around δ 3.6-3.7 ppm. The aliphatic chain protons will appear as multiplets in the δ 2.0-3.2 ppm region.

  • ¹³C NMR: Two distinct carbonyl signals will be present: the ketone carbon (~198 ppm) and the ester carbon (~173 ppm). Aromatic carbons will resonate between 114 and 164 ppm, while the aliphatic and methoxy/ester carbons will appear in the upfield region.

  • Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ketone (~1680 cm⁻¹) and the ester (~1735 cm⁻¹) will be prominent. C-O stretching from the ether and ester groups will also be visible.

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the compound's mass will be observed, along with characteristic fragmentation patterns resulting from the loss of methoxy, ester, and other fragments.

Synthetic Strategies: From Core to Analogs

The synthesis of γ-keto esters is well-established, offering multiple pathways that can be adapted for the core molecule and its derivatives.

Synthesis of the Core Scaffold

A robust and common method for synthesizing aryl ketones is the Friedel-Crafts Acylation . This approach is highly suitable for producing this compound.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

  • Reactants: Anisole (methoxyphenol) and a suitable acylating agent such as glutaric anhydride or methyl 4-(chloroformyl)butanoate.

  • Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃).

  • Mechanism: The Lewis acid activates the acylating agent, which then undergoes electrophilic aromatic substitution on the electron-rich anisole ring, primarily at the para position due to the ortho,para-directing effect of the methoxy group.

  • Workup & Esterification: If glutaric anhydride is used, the resulting carboxylic acid is subsequently esterified (e.g., using methanol under acidic conditions) to yield the final product.

General Workflow for Synthesis and Derivatization

The true value of this scaffold lies in its potential for derivatization. A general workflow allows for the creation of a diverse chemical library for screening.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Core Molecule cluster_3 Derivatization Pathways cluster_4 Final Products Anisole Anisole FriedelCrafts Friedel-Crafts Acylation (+ Esterification if needed) Anisole->FriedelCrafts AcylatingAgent Glutaric Anhydride / Methyl 4-(chloroformyl)butanoate AcylatingAgent->FriedelCrafts CoreMolecule Methyl 5-(4-methoxyphenyl) -5-oxopentanoate FriedelCrafts->CoreMolecule KetoneMod Ketone Modification (e.g., Reduction, Reductive Amination) CoreMolecule->KetoneMod EsterMod Ester Modification (e.g., Hydrolysis, Amidation) CoreMolecule->EsterMod AromaticMod Aromatic Ring Substitution (e.g., Halogenation) CoreMolecule->AromaticMod Derivatives Diverse Library of Derivatives & Analogs KetoneMod->Derivatives EsterMod->Derivatives AromaticMod->Derivatives

Caption: General workflow for synthesis and derivatization.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of the core scaffold provides two primary sites for chemical modification, making it a valuable building block for more complex molecules, particularly heterocycles.[3]

Reactivity cluster_ketone Ketone Reactions (C5) cluster_ester Ester Reactions (C1) Core Core Scaffold Red Reduction (Alcohol) Core->Red NaBH₄ RedAm Reductive Amination (Amine) Core->RedAm R-NH₂, NaBH₃CN Wittig Wittig Reaction (Alkene) Core->Wittig Ph₃P=CHR Hyd Hydrolysis (Carboxylic Acid) Core->Hyd H₃O⁺ / OH⁻ Amid Amidation (Amide) Core->Amid R₂NH, Heat Trans Transesterification (New Ester) Core->Trans R'OH, H⁺

Caption: Key reactive sites and potential transformations.

These transformations are fundamental in medicinal chemistry for generating libraries of compounds. For instance, converting the ketone to an amine introduces a basic center that can be crucial for receptor binding, while converting the ester to an amide can improve metabolic stability and introduce new hydrogen bonding capabilities.

Biological Activity and Therapeutic Potential

While the specific biological profile of this compound is not well-documented, the activities of its structural analogs provide a strong rationale for its investigation in several therapeutic areas.

Antibacterial Activity

A compelling line of research has focused on β-keto esters as antibacterial agents.[4] These compounds were designed as structural analogs of N-acyl-homoserine lactones, which are autoinducer molecules involved in bacterial quorum sensing (QS).[4][5] By interfering with QS, these compounds can disrupt bacterial communication and virulence. It is plausible that γ-keto esters like our core molecule could exhibit similar or complementary activity.

Table 2: Antibacterial Activity of Selected β-Keto Ester Analogs [5]

CompoundTarget BacteriumMIC (mg/mL)MBC (mg/mL)
Analog 6 Pseudomonas aeruginosa0.162.50
Staphylococcus aureus0.322.50
Analog 8 Agrobacterium tumefaciens0.081.25
Staphylococcus aureus0.322.50

This data demonstrates that simple keto ester scaffolds can possess potent antibacterial properties, validating them as a promising class for further development.

Hypothesized Mechanism: Quorum Sensing Inhibition

The antibacterial activity of analogs suggests a potential mechanism involving the disruption of bacterial communication pathways.

QuorumSensing AHL AHL Autoinducer (Natural Signal) Receptor LuxR-type Receptor Protein AHL->Receptor Binds & Activates GeneExp Virulence Gene Expression Receptor->GeneExp Induces Blocked Inhibition of Virulence Receptor->Blocked Fails to Induce Analog Keto Ester Analog (Competitive Inhibitor) Analog->Receptor Binds & Blocks

Caption: Hypothesized quorum sensing inhibition mechanism.

Potential in Anticancer Drug Discovery

The methoxyphenyl moiety is a common feature in many biologically active compounds, including those with anticancer properties. For example, derivatives of naphthoquinones and benzofurans have shown cytotoxic effects against various cancer cell lines.[6][7] The mechanisms often involve the generation of reactive oxygen species (ROS) or acting as Michael acceptors.[6] The core scaffold of this compound could serve as a precursor for novel heterocyclic systems with potential anticancer activity, such as diimidazo[4,5-d:4′,5′-f][4][8]diazepines, which have been designed as potent inhibitors of targets like the DDX3 helicase involved in cancer.[9]

Experimental Protocols

The following protocols are provided as validated, foundational procedures that can be adapted by researchers.

Protocol: Synthesis via Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add methyl 4-(chloroformyl)butanoate (1.0 eq) dropwise to the stirred suspension over 20 minutes, ensuring the temperature remains below 5 °C.

  • Addition of Anisole: Add a solution of anisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol: Antibacterial Susceptibility Testing (MIC Assay)
  • Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria in medium) and negative controls (medium only).

  • Reading: Incubate the plate at 37 °C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a scaffold with significant, yet largely unexplored, potential. The established synthetic accessibility and the proven biological relevance of its structural analogs, particularly in antibacterial research, provide a solid foundation for future investigation.

Future research should focus on:

  • Library Synthesis: Creation of a diverse library of derivatives by modifying the ketone, ester, and aromatic ring to establish structure-activity relationships (SAR).

  • Broad Biological Screening: Evaluating the synthesized library against a wide range of biological targets, including bacterial strains (especially drug-resistant ones), cancer cell lines, and specific enzymes or receptors.

  • Computational Modeling: Employing in silico methods like molecular docking and QSAR to predict biological activity and guide the design of more potent and selective analogs.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which active compounds exert their biological effects.

This technical guide serves as a catalyst for innovation, providing the necessary foundational knowledge for researchers to leverage the this compound scaffold in the pursuit of novel therapeutics and advanced materials.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Available at: [Link]

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  • 5,7-DIMETHOXY-3-(4-METHOXYPHENYL)-(1H)-QUINOLIN-4-ONE AND 2-ONE DERIVATIVES, ANALOGUES OF GENISTEIN. HETEROCYCLES. Available at: [Link]

  • Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. PrepChem.com. Available at: [Link]

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  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023). MDPI. Available at: [Link]

  • Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4′,5′-f][4][8]diazepines. (2012). PubMed Central. Available at: [Link]

  • Synthesis and biological activity of 6-substituted 5-acetyl-4,7-dimethoxybenzofuran derivatives. ResearchGate. Available at: [Link]

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  • 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. (2013). PubMed. Available at: [Link]

  • Discovery and Mechanism of 16-19F, a Novel Synthetic Lethal Inhibitor of the PRMT5•MTA Complex in MTAP-Deleted Cancer Cells. (2025). PubMed. Available at: [Link]

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  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed. Available at: [Link]

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A Strategic Approach to Unveiling the Bio-pharmacological Potential of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: A Technical Guide for Preclinical Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Benchtop Chemical to Potential Therapeutic

In the vast landscape of chemical entities, the journey from a synthesized molecule to a potential therapeutic agent is one of rigorous scientific inquiry. This guide outlines a comprehensive and logically tiered strategy for the biological activity screening of "Methyl 5-(4-methoxyphenyl)-5-oxopentanoate," a compound of interest due to its structural motifs that hint at potential bioactivity. The methoxyphenyl group, in particular, is a common feature in a variety of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental decision. Our approach is grounded in the principles of efficiency, beginning with broad, cost-effective assays and progressing to more specific, mechanistic studies based on initial findings.

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C13H16O4[]

    • Molecular Weight: 236.27 g/mol []

  • Rationale for Screening: The presence of a ketone and an ester functional group, along with the methoxyphenyl moiety, suggests potential for interactions with biological targets. The structural similarity to other biologically active molecules, such as certain chalcones and other methoxylated phenyl derivatives known for their antimicrobial and anti-inflammatory properties, provides a compelling basis for a comprehensive screening cascade. While no specific biological activity has been reported for this exact molecule, related structures containing a methoxyphenyl group have shown activities such as anti-nematode effects[2].

The Screening Cascade: A Tiered Approach to Discovery

A logical and resource-conscious screening strategy is paramount. We will employ a tiered approach, starting with fundamental assessments of safety and broad-spectrum activity before investing in more complex and targeted assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Based on Tier 1 Results) cluster_2 Tier 3: Mechanistic & Drug-Likeness Profiling T1_Start Compound: this compound T1_Cytotoxicity Cytotoxicity Assessment (MTT Assay) T1_Start->T1_Cytotoxicity T1_Antimicrobial Antimicrobial Screening (MIC Assay) T1_Start->T1_Antimicrobial T2_Antioxidant Antioxidant Activity (DPPH/ABTS Assays) T1_Cytotoxicity->T2_Antioxidant If non-toxic T2_Enzyme Enzyme Inhibition Screening (e.g., Kinases, Proteases) T1_Antimicrobial->T2_Enzyme If active T3_MOA Mechanism of Action Studies T2_Antioxidant->T3_MOA T2_Enzyme->T3_MOA T3_ADME In Vitro ADME Profiling (Metabolic Stability) T3_MOA->T3_ADME

Caption: A tiered approach for the biological screening of the target compound.

Tier 1: Primary Screening - Foundational Assessment

The initial tier focuses on two critical questions: Is the compound safe at a cellular level, and does it exhibit any broad-spectrum biological effects?

Cytotoxicity Assessment: The MTT Assay

Before exploring any therapeutic potential, it is crucial to determine the compound's intrinsic toxicity to mammalian cells. A compound that is highly cytotoxic may have limited therapeutic application, except perhaps in oncology. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4]

Principle: The NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[3]

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a human cell line (e.g., HEK293 for general cytotoxicity or a cancer cell line like A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of "this compound" in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The search for novel antimicrobial agents is a global health priority.[5] The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Principle: A standardized suspension of a specific microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents visible growth after a defined incubation period is the MIC.

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus for Gram-positive and Escherichia coli for Gram-negative) to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of "this compound" in MHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Table 1: Hypothetical Tier 1 Screening Results

AssayTest SystemResult (IC50 / MIC)Interpretation
Cytotoxicity (MTT)HEK293 cells> 100 µMNon-toxic at tested concentrations
Antimicrobial (MIC)S. aureus64 µg/mLModerate Gram-positive antibacterial activity
Antimicrobial (MIC)E. coli> 256 µg/mLNo significant Gram-negative activity

Tier 2: Secondary Screening - Elucidating a Mode of Action

Positive results in Tier 1, particularly if non-toxic, warrant further investigation into the compound's potential mechanisms of action.

Antioxidant Activity: DPPH and ABTS Assays

Many disease pathologies involve oxidative stress. Compounds with antioxidant properties can scavenge free radicals, making this a valuable therapeutic area. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common and reliable methods for evaluating radical scavenging activity.[7][8]

Principle:

  • DPPH: In its radical form, DPPH has a deep purple color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes colorless.[9][10] The change in absorbance is measured spectrophotometrically.

  • ABTS: The ABTS radical cation is generated and has a blue-green color. In the presence of an antioxidant, the radical is quenched, and the color fades.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.

Enzyme Inhibition Screening

Enzyme inhibitors are a cornerstone of modern medicine.[11] Identifying if "this compound" can inhibit a specific enzyme or a class of enzymes is a critical step in drug discovery.[12] The choice of enzyme(s) to screen against can be guided by the results of primary screening or by structural similarity to known inhibitors. For example, if the compound shows anti-inflammatory potential in a future cellular assay, screening against cyclooxygenase (COX) enzymes would be logical.

Principle: An enzyme inhibition assay measures the activity of an enzyme in the presence and absence of the test compound.[12] A reduction in the rate of the enzyme-catalyzed reaction indicates inhibition.[12]

Experimental Protocol: General Kinase Inhibition Assay (Example)

  • Reaction Setup: In a suitable buffer, combine the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add "this compound" at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction (often by adding ATP) and incubate at the optimal temperature for the enzyme.

  • Detection: Quantify the product formation. This can be done through various methods, such as measuring the consumption of ATP (e.g., using a luminescence-based assay) or the phosphorylation of the substrate (e.g., using a specific antibody).

  • Data Analysis: Determine the IC50 value of the compound for the target enzyme.

Tier 3: Mechanistic & Drug-Likeness Profiling

For a compound that demonstrates promising and specific activity in Tier 2, a preliminary assessment of its drug-like properties is essential. Early insights into a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile can prevent costly failures in later stages of development.[13][14]

In Vitro ADME: Metabolic Stability Assay

A key aspect of a drug's pharmacokinetic profile is its stability in the presence of metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[15] A compound that is too rapidly metabolized will have a short half-life and may not reach therapeutic concentrations in the body.

Principle: The test compound is incubated with liver microsomes (which contain CYP enzymes) and a necessary cofactor (NADPH). The disappearance of the parent compound over time is measured to determine its metabolic stability.[13]

ADME_Workflow cluster_workflow Metabolic Stability Workflow Start Compound + Liver Microsomes + NADPH (Cofactor) Incubation Incubate at 37°C Start->Incubation Sampling Sample at time points (0, 5, 15, 30 min) Incubation->Sampling Quench Quench reaction (e.g., Acetonitrile) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Result Calculate Half-life (t½) & Intrinsic Clearance Analysis->Result

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human or rat) and the test compound in a phosphate buffer.

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Table 2: Hypothetical Tier 3 ADME Results

AssayTest SystemResult (t½)Interpretation
Metabolic StabilityHuman Liver Microsomes45 minutesModerate stability, suggesting it is not rapidly metabolized.

Conclusion and Future Directions

This guide provides a structured, multi-tiered framework for the initial biological evaluation of "this compound." By systematically progressing from broad cytotoxicity and antimicrobial screens to more specific antioxidant and enzyme inhibition assays, and finally to preliminary ADME profiling, researchers can efficiently and cost-effectively build a comprehensive profile of this novel compound. Positive results at any stage will guide subsequent, more in-depth investigations, such as identifying the specific molecular target, exploring the mechanism of action in greater detail, and eventually, in vivo efficacy studies. This logical progression ensures that resources are focused on compounds with the highest potential for further development, embodying a scientifically rigorous and industrially pragmatic approach to drug discovery.

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Methodological & Application

Synthesis of "Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" from anisole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Guided Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate via Friedel-Crafts Acylation of Anisole

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable keto ester intermediate in organic synthesis. The protocol details a robust and well-established method utilizing the Friedel-Crafts acylation of anisole with methyl 5-chloro-5-oxopentanoate, catalyzed by anhydrous aluminum chloride. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. This guide is designed for researchers and professionals in chemistry and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

This compound is a bifunctional molecule containing both a ketone and a methyl ester, making it a versatile building block for the synthesis of more complex chemical entities, including pharmaceutical intermediates.[1] The primary synthetic route to this and similar aryl ketones is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions developed in 1877.[2]

The reaction proceeds by acylating an aromatic ring, in this case, anisole (methoxybenzene), with an acylating agent.[3] Anisole is an activated aromatic compound due to the electron-donating nature of the methoxy group, which directs electrophilic substitution to the ortho and para positions. The para product is typically favored due to reduced steric hindrance, leading to the desired 4-methoxy-substituted product.[4]

The key to the reaction is the generation of a highly electrophilic acylium ion, which is achieved by treating an acyl chloride with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2][5]

Reaction Scheme
Reaction scheme for the Friedel-Crafts acylation of anisole.
Mechanism of Action

The Friedel-Crafts acylation follows a well-understood multi-step mechanism:

  • Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride, reacts with methyl 5-chloro-5-oxopentanoate to form a complex. This complex facilitates the cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion. This ion is the potent electrophile that attacks the aromatic ring.[2][6]

  • Electrophilic Aromatic Substitution: The electron-rich π system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[2]

  • Catalyst Complexation: The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This complexation is largely irreversible under the reaction conditions, meaning that a stoichiometric amount (or a slight excess) of AlCl₃ is required for the reaction to proceed to completion. The complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.[7][8][9]

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents

A summary of the required materials and their relevant properties is provided below.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
AnisoleC₇H₈O108.145.41 g (5.5 mL)50.0Flammable liquid, irritant[10][11]
Methyl 5-chloro-5-oxopentanoateC₆H₉ClO₃164.598.23 g50.0Corrosive, irritant[1][12]
Aluminum Chloride (Anhydrous)AlCl₃133.347.33 g55.0Corrosive, reacts violently with water[13][14]
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Volatile, suspected carcinogen[6]
Hydrochloric Acid (conc.)HCl36.46~10 mL-Corrosive, causes severe burns
Deionized WaterH₂O18.02~200 mL--
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL--
Saturated Sodium Chloride (Brine)NaCl58.44~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (125 mL)

  • Reflux condenser with a drying tube (CaCl₂) or gas outlet to a bubbler

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[6][15]

  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature reaction of the anhydrous aluminum chloride.

    • Add anhydrous aluminum chloride (7.33 g, 55.0 mmol) to the reaction flask.

    • Add 50 mL of anhydrous dichloromethane (DCM) to the flask.

    • Cool the flask in an ice-water bath and begin stirring to create a slurry. The reaction is exothermic, and pre-cooling is essential to control the reaction rate.[9]

  • Reagent Addition:

    • In a separate dry beaker, prepare a solution of anisole (5.5 mL, 50.0 mmol) and methyl 5-chloro-5-oxopentanoate (8.23 g, 50.0 mmol) in 50 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-5 °C.

    • Observation: The reaction mixture will typically turn a deep orange or reddish color and may evolve HCl gas, which should be vented through a bubbler or scrubbed.[9]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Quenching:

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice and 10 mL of concentrated HCl. Perform this step with extreme caution in a fume hood , as the quenching of AlCl₃ is highly exothermic and will release significant amounts of HCl gas.[9]

    • The purpose of the aqueous workup is to hydrolyze the aluminum-ketone complex, liberating the desired product.[7][9]

    • Stir the resulting mixture until all the ice has melted and the deep color dissipates, resulting in two distinct liquid layers.

  • Extraction and Isolation:

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the layers. The organic layer (DCM) will be the bottom layer due to its higher density.[9]

    • Extract the aqueous layer with an additional 25 mL of DCM.

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with:

      • 50 mL of deionized water

      • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

      • 50 mL of brine (to aid in drying)

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be a pale yellow oil or solid.

Purification and Characterization

Purification Protocol

The crude product can be purified using flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is recommended, starting from 10:90 (EtOAc:Hexanes) and gradually increasing the polarity to 30:70 (EtOAc:Hexanes).

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried sample onto the top of the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Keto esters can sometimes be sensitive to the acidic nature of standard silica gel, which may cause degradation.[16] However, for a γ-keto ester like the target compound, this is generally less of a concern than for more sensitive β-keto esters.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 4-substituted ring (two doublets), the methoxy group singlet, the methyl ester singlet, and the three methylene groups of the pentanoate chain.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the ketone carbonyl, the ester carbonyl, the aromatic carbons (including the ipso-carbons), the methoxy carbon, the methyl ester carbon, and the aliphatic carbons. Spectral data for the target compound can be found in public databases for comparison.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretch of the aryl ketone (approx. 1670-1690 cm⁻¹) and the C=O stretch of the ester (approx. 1730-1750 cm⁻¹).

  • Mass Spectrometry (MS): Analysis by MS will confirm the molecular weight of the compound (C₁₃H₁₆O₄, MW = 236.26 g/mol ).

Workflow and Mechanism Diagrams

Experimental Workflow

The following diagram outlines the complete process from setup to final product characterization.

G Figure 1: Experimental Workflow for Synthesis A Reaction Setup (Flask, AlCl3, DCM, Ice Bath) B Reagent Addition (Anisole & Acyl Chloride in DCM) 0-5 °C A->B Dropwise C Reaction at Room Temp (1-2 hours) B->C Warm up D Aqueous Workup (Quench with Ice/HCl) C->D Pour into E Extraction & Washing (DCM, H2O, NaHCO3, Brine) D->E Separate F Drying & Concentration (MgSO4, Rotovap) E->F G Purification (Column Chromatography) F->G Crude Product H Characterization (NMR, IR, MS) G->H I Pure Product H->I

Caption: Overall synthesis and purification workflow.

Simplified Reaction Mechanism

This diagram illustrates the key steps in the formation of the acylium ion and its subsequent reaction with anisole.

G Figure 2: Simplified Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Deprotonation AcylCl R-CO-Cl Acylium [ R-C≡O⁺ ↔ R-C⁺=O ] Acylium Ion AcylCl->Acylium + AlCl3 AlCl3 AlCl3 Anisole Anisole Ring Sigma Sigma Complex (Non-aromatic) Anisole->Sigma + Acylium Ion Product Ketone Product Sigma->Product - H⁺

Caption: Generation of the electrophile and substitution.

Safety and Handling

  • Anisole: Flammable liquid.[18] Keep away from heat, sparks, and open flames.[11] May cause drowsiness or dizziness.[18]

  • Methyl 5-chloro-5-oxopentanoate: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[19]

  • Aluminum Chloride (Anhydrous): Corrosive and causes severe skin burns and eye damage.[14][15] Reacts violently and exothermically with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[13][20] Handle only in a dry, inert atmosphere if possible, and always in a fume hood.

  • Dichloromethane (DCM): Volatile solvent. Avoid inhalation of vapors and skin contact.[6]

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][21][22][23][24] Emergency eyewash stations and safety showers must be readily available.[21]

References

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Anisole. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Carl Roth. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Anisole ≥99 %, for synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
  • PubChem. (n.d.). Methyl 5-chloro-4-oxopentanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 5-CHLORO-5-OXOPENTANOATE | CAS 1501-26-4. Retrieved from [Link]

  • MDPI. (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

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Application Notes and Protocols: Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Keto Esters

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is an aryl keto ester, a structural motif of significant interest in medicinal chemistry and materials science. The presence of a methoxy-substituted aromatic ring, a ketone, and a methyl ester provides a versatile scaffold for the synthesis of a wide array of more complex molecules. These include potential pharmaceutical agents, where the keto-ester functionality can act as a handle for further derivatization, and precursors for novel polymers and functional materials. The Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in organic synthesis, offering a direct and efficient route to introduce an acyl group onto an aromatic ring.[1][2] This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying mechanistic principles, a step-by-step experimental protocol, and essential characterization data.

Reaction Overview: A Two-Step Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process:

  • Friedel-Crafts Acylation: Anisole is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the intermediate carboxylic acid, 4-(4-methoxybenzoyl)butanoic acid.

  • Fischer Esterification: The resulting carboxylic acid is then esterified using methanol with an acid catalyst to afford the final product, this compound.

This two-step approach is often preferred for its high regioselectivity and the avoidance of potential side reactions that could occur if a pre-formed acyl chloride with an ester functionality were used directly in the Friedel-Crafts reaction.

PART 1: The Underlying Chemistry: Mechanism and Rationale

The Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1] The methoxy group (-OCH₃) on the anisole ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the methoxy group, the para-substituted product is predominantly formed.

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of glutaric anhydride. This polarization facilitates the cleavage of a C-O bond, generating a highly electrophilic acylium ion. This ion is stabilized by resonance.

  • Electrophilic Attack: The electron-rich π-system of the anisole ring attacks the electrophilic carbon of the acylium ion. This attack occurs preferentially at the para position, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, such as the AlCl₃-complexed carboxylate, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the keto-acid product complexed with AlCl₃.

  • Workup: The reaction is quenched with an aqueous acid, which hydrolyzes the aluminum complex to release the final carboxylic acid product.[1][3]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Workup Glutaric_Anhydride Glutaric Anhydride Acylium_Ion Acylium Ion (Electrophile) Glutaric_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Anisole Anisole Sigma_Complex Sigma Complex (Arenium Ion) Anisole->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Acid 4-(4-methoxybenzoyl)butanoic acid Product_Complex->Final_Acid + H₂O/H⁺

Caption: Mechanism of the Friedel-Crafts Acylation of Anisole.

The Fischer Esterification

The second step of the synthesis is the Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[4] The reaction is typically carried out using an excess of the alcohol (methanol in this case) to drive the equilibrium towards the product side.

The mechanism involves:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A weak base (e.g., methanol or water) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification_Mechanism cluster_0 Step 1 & 2: Activation and Nucleophilic Attack cluster_1 Step 3, 4 & 5: Proton Transfer, Elimination, and Deprotonation Carboxylic_Acid 4-(4-methoxybenzoyl)butanoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Water_Leaving Protonated Ester Tetrahedral_Intermediate->Water_Leaving - H₂O Final_Ester This compound Water_Leaving->Final_Ester - H⁺

Caption: Mechanism of the Fischer Esterification.

PART 2: Experimental Protocols

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
Anisole108.140.995154Flammable, Irritant
Glutaric Anhydride114.10-287Irritant
Aluminum Chloride (anhydrous)133.342.48180 (subl.)Corrosive, Water-reactive
Dichloromethane (DCM)84.931.32639.6Carcinogen, Irritant
Hydrochloric Acid (conc.)36.461.18-Corrosive
Methanol32.040.79264.7Flammable, Toxic
Sulfuric Acid (conc.)98.081.84337Corrosive
Sodium Bicarbonate84.01--Mild Irritant
Anhydrous Magnesium Sulfate120.37--Hygroscopic
Diethyl Ether74.120.71334.6Highly Flammable
Hexanes~86.18~0.655~69Flammable, Irritant
Ethyl Acetate88.110.90277.1Flammable, Irritant
Step 1: Synthesis of 4-(4-methoxybenzoyl)butanoic acid

Experimental_Workflow_Step1 A 1. Setup and Reagent Addition B 2. Reaction A->B Stir at 0°C to RT C 3. Quenching B->C Pour onto ice/HCl D 4. Workup and Extraction C->D Extract with DCM E 5. Isolation and Drying D->E Dry and evaporate

Caption: Workflow for the synthesis of 4-(4-methoxybenzoyl)butanoic acid.

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Addition of Anisole: In a separate beaker, dissolve anisole (10.8 g, 0.1 mol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Addition of Glutaric Anhydride: In another beaker, dissolve glutaric anhydride (11.4 g, 0.1 mol) in 30 mL of anhydrous DCM.

  • Reaction: Slowly add the anisole solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. After the addition is complete, add the glutaric anhydride solution dropwise over 30 minutes.

  • Reaction Progression: After the addition of the anhydride, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approximately 100 g) and 50 mL of concentrated hydrochloric acid.[1] This step is exothermic and should be performed with caution.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Extraction of Product: Combine the organic layers and extract the product into the aqueous phase by washing with a 1 M sodium bicarbonate solution (3 x 40 mL).

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with concentrated HCl until the pH is ~1-2, at which point the carboxylic acid product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-methoxybenzoyl)butanoic acid.

Step 2: Synthesis of this compound

Experimental_Workflow_Step2 F 1. Esterification Setup G 2. Reflux F->G Add catalyst and reflux H 3. Neutralization and Extraction G->H Cool, neutralize, and extract I 4. Purification H->I Column chromatography

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-(4-methoxybenzoyl)butanoic acid (11.1 g, 0.05 mol) obtained from Step 1.

  • Reagent Addition: Add 50 mL of methanol and slowly add 1 mL of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity) to afford the pure this compound.[5]

PART 3: Product Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O), 6.93 (d, J=8.8 Hz, 2H, Ar-H meta to C=O), 3.87 (s, 3H, -OCH₃), 3.67 (s, 3H, -COOCH₃), 3.05 (t, J=7.2 Hz, 2H, -CH₂-C=O), 2.45 (t, J=7.2 Hz, 2H, -CH₂-COOCH₃), 2.07 (quint, J=7.2 Hz, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 198.5 (C=O, ketone), 173.8 (C=O, ester), 163.5 (Ar-C-OCH₃), 130.3 (Ar-CH ortho to C=O), 129.8 (Ar-C ipso to C=O), 113.7 (Ar-CH meta to C=O), 55.5 (-OCH₃), 51.6 (-COOCH₃), 37.8 (-CH₂-C=O), 33.1 (-CH₂-COOCH₃), 20.9 (-CH₂-CH₂-CH₂-)[6]
IR (KBr, cm⁻¹)ν: ~2950 (C-H, aliphatic), ~1735 (C=O, ester stretch), ~1675 (C=O, aryl ketone stretch), ~1600, 1510 (C=C, aromatic ring), ~1260 (C-O, aryl ether stretch), ~1170 (C-O, ester stretch)[6]
Mass Spec. (EI)m/z (%): 236 (M⁺), 205, 135 (base peak), 107, 77

Troubleshooting and Optimization

  • Low Yield in Friedel-Crafts Acylation: Ensure all reagents and glassware are scrupulously dry, as aluminum chloride is highly water-sensitive.[1] The order and rate of addition of reagents are also critical to prevent side reactions.

  • Incomplete Esterification: The Fischer esterification is an equilibrium process. To drive the reaction to completion, use a large excess of methanol and ensure efficient removal of the water formed, for instance, by using a Dean-Stark apparatus if the reaction is sluggish.

  • Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) as an alternative.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the mechanistic underpinnings of the Friedel-Crafts acylation and Fischer esterification, researchers can effectively troubleshoot and optimize the synthesis. The provided characterization data serves as a reliable reference for product verification, ensuring the integrity of the synthesized material for downstream applications in drug discovery and materials science.

References

  • BenchChem. (2025). Technical Support Center: Purifying Methyl 5-methoxypent-4-enoate with Column Chromatography.
  • Davies, D. (2011, August 2).
  • University of Michigan. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Table of Contents.
  • Common Organic Chemistry. (n.d.).
  • Organic Chemistry. (2022, November 22).
  • Transtutors. (2022, February 27). The Friedel Crafts Acylation Reaction Reaction of Anisole With... (1 Answer).
  • The Royal Society of Chemistry. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
  • AWS. (n.d.).
  • Semantic Scholar. (n.d.).
  • YouTube. (2020, October 20).
  • SpectraBase. (n.d.). Methyl 5-(4-methoxyphenyl)
  • Flash Column Chrom
  • YouTube. (2013, October 22).
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  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0280572).
  • YouTube. (2020, August 17).
  • MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • The University of Manchester. (n.d.). Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).

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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a functionalized keto-ester that serves as a valuable building block in organic synthesis. Its bifunctional nature—possessing both a ketone and a methyl ester—allows for a diverse range of subsequent chemical transformations. This makes it a key intermediate in the synthesis of more complex molecular architectures, particularly within medicinal chemistry and materials science. The 4-methoxyphenyl (anisole) moiety provides a site for further aromatic chemistry, while the keto-ester chain can be manipulated to build heterocyclic rings or extend carbon chains.

This document provides a detailed, two-step protocol for the laboratory-scale preparation of this compound. The synthetic strategy is rooted in two fundamental and robust reactions of organic chemistry:

  • Step 1: Friedel-Crafts Acylation: The aromatic ring of anisole is acylated using glutaric anhydride in the presence of a Lewis acid catalyst (anhydrous aluminum chloride). This regioselective reaction preferentially occurs at the para-position of the methoxy group, yielding the intermediate keto-acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid.

  • Step 2: Fischer-Speier Esterification: The carboxylic acid of the intermediate is subsequently esterified using an excess of methanol with a strong acid catalyst (sulfuric acid) to yield the final target molecule.[1] This is a classic, equilibrium-driven reaction favored by the use of a large excess of the alcohol.[1][2]

This protocol is designed to be self-validating, with clear explanations for each procedural choice and comprehensive safety guidelines to ensure reliable and safe execution.

Overall Reaction Scheme

Step A: Friedel-Crafts Acylation Step A: Friedel-Crafts Acylation of Anisole with Glutaric Anhydride Anisole reacts with glutaric anhydride and aluminum chloride to form 5-(4-methoxyphenyl)-5-oxopentanoic acid.

Step B: Fischer Esterification Step B: Fischer Esterification of the Keto-Acid The intermediate acid is esterified with methanol to produce the final product, this compound.

Safety, Materials, and Equipment

Critical Safety Precautions

All operations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[3][4][5] Handle exclusively in a dry environment (e.g., under an inert atmosphere if possible) and use dry glassware.[3][5]

  • Anisole: Flammable liquid and vapor.[6][7][8][9][10] Keep away from ignition sources.[6][7][8] May cause drowsiness or dizziness.[7][9]

  • Glutaric Anhydride: Causes serious eye damage and skin irritation.[11][12][13][14][15] Moisture sensitive; hydrolyzes to glutaric acid.[14][15]

  • Dichloromethane (DCM): Volatile and suspected of causing cancer.[16][17][18] Causes skin and eye irritation.[17][18]

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe skin burns and eye damage.[19][20][21][22][23] Reacts violently with water, generating significant heat.[21][22] Always add acid to solvent slowly, never the other way around.

  • Methanol (MeOH): Highly flammable and toxic if swallowed, inhaled, or in contact with skin.[24][25][26][27][28] Causes damage to organs, particularly the optic nerve.[24][26][28]

  • Diethyl Ether: Extremely flammable liquid and vapor.[29][30][31][32][33] May form explosive peroxides upon exposure to air and light; always use stabilized ether and check for peroxides if the container has been open for an extended period.[29][31]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
Part A
AnisoleC₇H₈O108.1410.8 g (10.9 mL)100d = 0.995 g/mL
Glutaric AnhydrideC₅H₆O₃114.1011.4 g100Solid
Aluminum Chloride (Anhydrous)AlCl₃133.3429.4 g220Solid
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Solvent
Hydrochloric Acid (conc.)HCl36.46~30 mL-For workup
Diethyl Ether(C₂H₅)₂O74.12~200 mL-For extraction
Part B
5-(4-Methoxyphenyl)-5-oxopentanoic AcidC₁₂H₁₄O₄222.24(from Part A)~80 (Theo.)Solid
MethanolCH₃OH32.04150 mL-Solvent/Reagent
Sulfuric Acid (conc.)H₂SO₄98.082 mL-Catalyst
Saturated Sodium BicarbonateNaHCO₃84.01As needed-For neutralization
Ethyl AcetateC₄H₈O₂88.11~300 mL-For extraction
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Equipment for column chromatography (silica gel, solvents)

Experimental Workflow Diagram

G cluster_0 Part A: Friedel-Crafts Acylation cluster_1 Part B: Fischer Esterification A1 1. Dissolve Anisole & Glutaric Anhydride in DCM A2 2. Cool to 0-5 °C A1->A2 A3 3. Add AlCl₃ Portion-wise A2->A3 A4 4. Stir at RT for 3h A3->A4 A5 5. Quench with Ice/HCl A4->A5 A6 6. Extract with Et₂O A5->A6 A7 7. Purify by Recrystallization A6->A7 B1 8. Dissolve Keto-Acid in Methanol A7->B1 Intermediate Product B2 9. Add Catalytic H₂SO₄ B1->B2 B3 10. Reflux for 4h B2->B3 B4 11. Neutralize & Remove Methanol B3->B4 B5 12. Extract with EtOAc B4->B5 B6 13. Purify by Chromatography B5->B6 B7 14. Characterize Final Product B6->B7

Caption: Overall workflow for the two-step synthesis.

Step-by-Step Experimental Protocol

Part A: Synthesis of 5-(4-Methoxyphenyl)-5-oxopentanoic Acid
  • Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube), and a stopper. In the flask, dissolve anisole (10.8 g, 100 mmol) and glutaric anhydride (11.4 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Expert Tip (Causality): The reaction is highly exothermic. Adding the aluminum chloride portion-wise to a cooled solution is critical to control the reaction rate, prevent excessive HCl evolution, and minimize potential side reactions like demethylation of the anisole.

  • Carefully and in small portions over 30-45 minutes, add anhydrous aluminum chloride (29.4 g, 220 mmol) to the stirred solution. An orange-colored complex will form, and HCl gas will evolve. Ensure the gas is vented through the drying tube into the fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Cool the reaction mixture again in an ice bath. Very slowly and carefully, pour the mixture into a separate beaker containing 200 g of crushed ice and 30 mL of concentrated HCl. Caution: This quenching step is highly exothermic and will release large amounts of HCl gas. Perform this step slowly in the back of the fume hood.

  • Stir the quenched mixture until the ice has melted and the colored aluminum complex has fully decomposed. A white or pale-yellow precipitate (the product) should form.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 70 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a mixture of water and ethanol to yield 5-(4-methoxyphenyl)-5-oxopentanoic acid as a white crystalline solid. (Expected yield: 75-85%).

Part B: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the dried keto-acid from Part A (~17.8 g, ~80 mmol) in 150 mL of methanol.

  • Catalysis: Place the flask in an ice bath. While stirring, slowly add 2 mL of concentrated sulfuric acid.

  • Expert Tip (Equilibrium): Fischer esterification is an equilibrium-limited process. Using methanol as the solvent provides a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the methyl ester product, ensuring a high conversion rate.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction by TLC until the starting carboxylic acid spot has disappeared.

  • Work-up: Allow the reaction to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Reduce the volume of the mixture by approximately 75% using a rotary evaporator to remove most of the methanol.

  • Extraction: To the remaining aqueous residue, add 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1).

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound. (Expected yield: 80-90%). The product can be characterized by NMR and IR spectroscopy to confirm its identity.

Mechanistic Insight: Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is the key reactive species.

G Anhydride Glutaric Anhydride Acylium Acylium Ion Complex (Electrophile) Anhydride->Acylium + AlCl₃ AlCl3 AlCl₃ Sigma σ-complex (Intermediate) Acylium->Sigma + Anisole Anisole Anisole (Nucleophile) Product Keto-Acid Product Sigma->Product - H⁺, -AlCl₃

Caption: Simplified mechanism of Friedel-Crafts acylation.

  • Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond.

  • Nucleophilic Attack: The electron-rich anisole ring attacks the electrophilic carbonyl carbon, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). The attack is directed to the para position due to the steric hindrance and electronic directing effects of the methoxy group.

  • Aromatization: A base (such as [AlCl₃(OH)]⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final acylated product complexed with AlCl₃. The complex is then hydrolyzed during the aqueous workup.

References

  • Carl ROTH. (2016). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

  • University of Nebraska-Lincoln. (2015). Material Safety Data Sheet: Sulfuric Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Glutaric anhydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Chemtrade. (2018). Sulphuric Acid Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anisole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Anisole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

  • Loba Chemie. (2025). ALUMINIUM CHLORIDE ANHYDROUS EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: diethyl ether. Retrieved from [Link]

  • Lab Alley. (n.d.). Aluminum Chloride, Anhydrous, Reagent Grade Safety Data Sheet. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

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Application Notes & Protocols: Methyl 5-(4-methoxyphenyl)-5-oxopentanoate as a Versatile Precursor for the Discovery of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate as a key building block in the synthesis of novel heterocyclic compounds with therapeutic potential. While not a pharmacologically active agent itself, its bifunctional nature—possessing both a keto and an ester group—renders it an exceptionally valuable precursor for constructing complex molecular architectures. Herein, we present a detailed, field-proven protocol for a plausible synthetic pathway leveraging this precursor in a modified Hantzsch-type reaction to generate a novel 1,4-dihydropyridine (DHP) scaffold, a privileged structure in medicinal chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and discuss the potential applications of the resulting derivatives in targeting diseases such as hypertension and cancer.

Introduction: The Strategic Value of this compound in Drug Discovery

This compound (MF: C13H16O4, MW: 236.27 g/mol ) is a ketoester that serves as an exemplary starting material in synthetic medicinal chemistry. The presence of a terminal methyl ester and a ketone at the 5-position, separated by a flexible alkyl chain, offers multiple reactive sites for strategic chemical modifications and cyclization reactions. The 4-methoxyphenyl group can also play a crucial role in molecular recognition by interacting with biological targets.

The true potential of this precursor lies in its ability to participate in multicomponent reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. MCRs are instrumental in generating libraries of structurally diverse compounds for high-throughput screening. In this guide, we will focus on a hypothetical, yet scientifically rigorous, application of this compound in the synthesis of a novel dihydropyridine derivative. Dihydropyridines are a well-established class of drugs, most notably as L-type calcium channel blockers used in the treatment of hypertension.[1][2] Furthermore, derivatives of this scaffold have shown a wide array of biological activities, including antimicrobial, antineoplastic, and antioxidant effects.[1][2][3]

Proposed Synthetic Pathway: Modified Hantzsch Dihydropyridine Synthesis

The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a 1,4-dihydropyridine ring.[4][5] We propose a modified approach where this compound acts as a key Michael acceptor after an initial condensation.

The overall workflow for this proposed synthesis is depicted below.

workflow cluster_prep Precursor Preparation cluster_reaction One-Pot Synthesis cluster_workup Purification & Characterization cluster_application Downstream Applications A Methyl 5-(4-methoxyphenyl) -5-oxopentanoate D Modified Hantzsch Reaction A->D B Ammonium Acetate B->D C Ethyl Acetoacetate C->D E Reflux in Ethanol D->E Reaction Conditions F Cooling & Precipitation E->F Post-Reaction G Filtration & Washing F->G H Recrystallization G->H I Product Characterization (NMR, MS, FTIR) H->I J Biological Screening (e.g., Calcium Channel Assay) I->J Validated Product K Lead Optimization (SAR studies) J->K

Caption: Proposed workflow for the synthesis and application of a novel dihydropyridine derivative.

Mechanistic Rationale

The proposed reaction proceeds through a series of well-established mechanistic steps analogous to the Hantzsch synthesis.[6][7]

  • Enamine Formation: Ethyl acetoacetate reacts with ammonium acetate to form an enamine intermediate.

  • Knoevenagel Condensation: A separate molecule of ethyl acetoacetate can react with an aldehyde (in a classic Hantzsch) or in our case, the ketone of our precursor could be targeted. However, a more plausible pathway involves the enamine acting as the nucleophile.

  • Michael Addition: The enamine intermediate attacks the α,β-unsaturated ketone formed in situ from the self-condensation of our precursor or, more likely, the enamine adds to the ketone of this compound.

  • Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the final 1,4-dihydropyridine product.

The logical relationship of these steps is illustrated in the diagram below.

mechanism A Ethyl Acetoacetate + NH₃ B Enamine Intermediate A->B Formation D Michael Addition Adduct B->D Nucleophilic Attack C Methyl 5-(4-methoxyphenyl) -5-oxopentanoate (Precursor) C->D Electrophile E Cyclization D->E F Dehydration E->F G Novel 1,4-Dihydropyridine Derivative F->G Aromatization Driving Force

Caption: Mechanistic steps in the proposed Hantzsch-type synthesis.

Detailed Experimental Protocol

Objective: To synthesize a novel 1,4-dihydropyridine derivative using this compound as a precursor.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
This compound236.27>98%e.g., BOC Sciences
Ethyl Acetoacetate130.14>99%Sigma-Aldrich
Ammonium Acetate77.08>98%Sigma-Aldrich
Ethanol (Absolute)46.07>99.5%Merck
Diethyl Ether (Anhydrous)74.12>99%Fisher Scientific
Hexanes-ACS GradeFisher Scientific
Ethyl Acetate88.11ACS GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 42.3 mmol), ethyl acetoacetate (5.5 g, 42.3 mmol), and ammonium acetate (3.26 g, 42.3 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the purified dihydropyridine derivative as a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity. The expected product is a highly substituted dihydropyridine with the 4-methoxyphenyl moiety.

Potential Applications and Downstream Drug Discovery

The synthesized novel dihydropyridine derivative can be subjected to a variety of biological assays to determine its therapeutic potential.

Primary Screening: Calcium Channel Blockade

Given the prevalence of the 1,4-dihydropyridine scaffold in calcium channel blockers, the primary screening should focus on its activity at L-type calcium channels.[1] This can be performed using automated patch-clamp electrophysiology or high-throughput fluorescent assays that measure calcium influx in relevant cell lines (e.g., HEK293 cells expressing the Cav1.2 channel).

Secondary Screening: Broader Pharmacological Profiling

Derivatives of the dihydropyridine core have demonstrated a wide range of biological effects.[8][9][10] Therefore, secondary screening against other targets is highly recommended.

  • Anticancer Activity: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to assess its cytotoxic and anti-proliferative effects.[11][12]

  • Anti-inflammatory Activity: Evaluate its ability to inhibit key inflammatory mediators such as COX-1/COX-2 enzymes or cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.

  • Antimicrobial Activity: Test for efficacy against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[1]

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The initial hit from the screening can be further optimized through systematic structural modifications. The modular nature of the proposed synthesis allows for easy variation of the components to generate a library of analogues for SAR studies. Key modifications could include:

  • Altering the ester groups at the 3 and 5 positions of the dihydropyridine ring.

  • Modifying the substituent on the phenyl ring of the precursor.

  • Introducing different functional groups on the dihydropyridine nitrogen.

These studies will help in identifying the key structural features responsible for biological activity and in optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound.[13]

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its dual functionality provides a robust platform for the synthesis of complex heterocyclic scaffolds. The proposed application in a modified Hantzsch-type reaction to generate novel 1,4-dihydropyridine derivatives showcases a scientifically sound strategy for leveraging this precursor in modern drug discovery programs. The resulting compounds have the potential to be developed into novel therapeutics for a range of diseases, underscoring the importance of strategic precursor selection in the quest for new medicines.

References

  • Hantzsch, A. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. Available from: [Link]

  • Kourounakis, A. P., et al. (1997). Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available from: [Link]

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  • Elsevier. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Heliyon. Available from: [Link]

  • Samad, A., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

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  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PubMed Central. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central. Available from: [Link]

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  • ResearchGate. (n.d.). (PDF) Biological activity of 1,4-dihydropyridine derivatives. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. PubMed. Available from: [Link]

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  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • J-STAGE. (n.d.). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrimidines from Ketones Using Microwave Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. Available from: [Link]

  • Wiley. (n.d.). This compound. Retrieved from [Link]

  • Indian Academy of Sciences. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences. Available from: [Link]

  • ARKAT USA, Inc. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles. ARKIVOC. Available from: [Link]

  • ACS Publications. (2024). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-4-methyl-5-oxopentanoic acid. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methoxy-3-oxopentanoate. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-5-oxopentanoate. PubChem. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate in Lignan Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Executive Summary

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a highly versatile γ-ketoester that serves as a pivotal building block in the stereocontrolled synthesis of complex natural products. Its bifunctional nature, possessing both a ketone and a methyl ester separated by a flexible alkyl chain, allows for a range of strategic transformations. The presence of an electron-rich anisole ring is particularly advantageous, predisposing the molecule to participate in electrophilic aromatic substitution reactions. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical synthesis of this key starting material and its strategic application in the total synthesis of (±)-Matairesinol, a biologically active lignan. We will elucidate the causal logic behind experimental choices, provide validated, step-by-step protocols, and present a clear retrosynthetic analysis to demonstrate the compound's synthetic utility.

Introduction to the Target: The Lignan (±)-Matairesinol

Lignans are a large class of polyphenolic natural products derived from the phenylpropanoid pathway.[1] Among them, (±)-Matairesinol has garnered significant attention for its diverse and promising pharmacological activities. Found in various plants, including rye and the Forsythia species, matairesinol is a precursor to the mammalian enterolignans, enterodiol and enterolactone, which are thought to contribute to its biological effects.[2] Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, neuroprotective, and anticancer agent.[3][4][5] Specifically, it has been shown to induce apoptosis in pancreatic cancer cells and suppress signaling pathways associated with inflammation and osteoclastogenesis.[4][6] The compelling biological profile of matairesinol makes it an attractive target for total synthesis, enabling access to analogues for further structure-activity relationship (SAR) studies.

Physicochemical Properties & Handling of the Key Synthon

A thorough understanding of the starting material is fundamental to successful synthesis. All operations should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

PropertyValueSource
IUPAC Name This compound-
Synonyms 5-keto-5-(4-methoxyphenyl)valeric acid methyl esterSpectraBase
Molecular Formula C₁₃H₁₆O₄SpectraBase
Molecular Weight 236.26 g/mol SpectraBase
Appearance Off-white to pale yellow solid or oil-
Solubility Soluble in dichloromethane, ethyl acetate, methanol-

Synthetic Workflow Overview

The overall strategy involves a two-phase approach. First, the synthesis of the core building block, this compound. Second, the multi-step conversion of this synthon into the target natural product, (±)-Matairesinol, via a key tetralone intermediate.

G cluster_0 Phase 1: Synthon Preparation cluster_1 Phase 2: Natural Product Synthesis A Anisole + Glutaric Anhydride B Friedel-Crafts Acylation (5-(4-methoxyphenyl)-5-oxopentanoic acid) A->B AlCl₃, CS₂ C Fischer Esterification (this compound) B->C MeOH, H₂SO₄ D Intramolecular Cyclization (Tetralone Intermediate) C->D PPA or H₂SO₄ C->D E Stobbe Condensation D->E Diethyl succinate, NaH F Reduction & Lactonization E->F H₂, Pd/C G Final Product ((±)-Matairesinol) F->G Demethylation (BBr₃)

Caption: High-level workflow from commercial starting materials to (±)-Matairesinol.

Phase 1 Protocol: Preparation of the Key Synthon

Protocol 5.1: Friedel-Crafts Acylation to 5-(4-methoxyphenyl)-5-oxopentanoic acid

This reaction is a classic electrophilic aromatic substitution.[6] Aluminum chloride (AlCl₃), a strong Lewis acid, coordinates to glutaric anhydride, generating a highly reactive acylium ion electrophile. The electron-rich anisole ring then attacks this electrophile, preferentially at the para position due to the directing effect of the methoxy group and for steric reasons.

  • Materials: Anhydrous aluminum chloride (AlCl₃), glutaric anhydride, anisole, carbon disulfide (CS₂), hydrochloric acid (HCl), deionized water, ethyl acetate.

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous AlCl₃ (2.2 eq) and dry CS₂ (10 mL/g of anhydride).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of glutaric anhydride (1.0 eq) and anisole (1.1 eq) in dry CS₂ dropwise over 1 hour, maintaining the internal temperature below 10 °C. The reaction is exothermic.[7]

    • After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL/g of AlCl₃). Caution: This step is highly exothermic and releases HCl gas.

    • Remove the CS₂ by steam distillation or carefully under reduced pressure.

    • Cool the remaining aqueous solution to room temperature. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an ethanol/water mixture to afford the pure keto-acid.

Protocol 5.2: Fischer Esterification to this compound

This acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester. Methanol acts as both the solvent and the nucleophile, while a catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic.

  • Materials: 5-(4-methoxyphenyl)-5-oxopentanoic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve the keto-acid (1.0 eq) in an excess of dry methanol (20 mL/g of acid).

    • Add a catalytic amount of concentrated H₂SO₄ (approx. 2-3 drops per gram of acid).

    • Heat the solution to reflux and maintain for 4-6 hours. Monitor reaction progress by TLC.

    • Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target methyl ester, which can be purified by column chromatography if necessary.

Phase 2: Application in the Total Synthesis of (±)-Matairesinol

The following retrosynthetic analysis illustrates the synthetic plan, disconnecting the target molecule back to our key synthon.

G Matairesinol (±)-Matairesinol Intermediate1 Dibenzylbutyrolactone Intermediate Matairesinol->Intermediate1 Demethylation Intermediate2 Tetralone Ester Intermediate1->Intermediate2 Reduction & Lactonization KetoAcid 5-(4-methoxyphenyl) -5-oxopentanoic acid Intermediate2->KetoAcid Stobbe Condensation OurSynthon Methyl 5-(4-methoxyphenyl) -5-oxopentanoate KetoAcid->OurSynthon Hydrolysis

Caption: Retrosynthetic analysis of (±)-Matairesinol back to the core synthon.

Protocol 6.1: Intramolecular Friedel-Crafts Cyclization to the Tetralone Core

This is the pivotal step where the linear keto-ester is cyclized to form a bicyclic tetralone, a common core in lignan synthesis.[8][9] Strong acids like polyphosphoric acid (PPA) or sulfuric acid act as both the solvent and the catalyst, promoting the formation of an acylium ion from the ester (or the hydrolyzed acid in situ), which is then attacked by the tethered anisole ring in a 6-endo-trig cyclization.[10][11]

  • Materials: this compound, polyphosphoric acid (PPA).

  • Procedure:

    • Place the keto-ester (1.0 eq) in a flask and add PPA (10x weight of the ester).

    • Heat the mixture to 80-90 °C with vigorous mechanical stirring for 2-3 hours. The mixture will become a thick, homogenous paste.

    • Monitor the reaction by TLC (quench a small aliquot in water and extract with ethyl acetate).

    • Upon completion, cool the reaction and carefully pour it onto a large amount of crushed ice with stirring.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic extracts, wash with water, saturated NaHCO₃ solution, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tetralone, which can be purified by column chromatography (Hexane:Ethyl Acetate gradient).

Protocol 6.2: Stobbe Condensation & Subsequent Transformations

The Stobbe condensation is a reliable method for forming the carbon-carbon bond required for the second aromatic ring. The tetralone is reacted with diethyl succinate under basic conditions (e.g., NaH or KOtBu) to form an intermediate acid-ester. This is followed by a sequence of well-established reactions.

  • Materials: Tetralone intermediate, diethyl succinate, sodium hydride (NaH), veratraldehyde (3,4-dimethoxybenzaldehyde), palladium on carbon (Pd/C), hydrogen (H₂), boron tribromide (BBr₃).

  • Justification & Abbreviated Procedure:

    • Stobbe Condensation: The enolate of the tetralone is condensed with diethyl succinate. This is a robust method for creating the required exocyclic double bond and introducing the atoms needed for the lactone ring.

    • Reduction & Lactonization: The resulting double bond and the ketone are catalytically hydrogenated (e.g., H₂ over Pd/C). This step often proceeds with high stereoselectivity, setting the relative stereochemistry of the benzylic protons. The acidic workup or heating promotes spontaneous lactonization to form the γ-butyrolactone ring.

    • Introduction of Second Aryl Group: The lactone intermediate is then alkylated with veratraldehyde, followed by another reduction step to install the second 3,4-dimethoxybenzyl group.

    • Demethylation: The final step is the cleavage of the methyl ethers to reveal the free phenolic hydroxyl groups characteristic of matairesinol. Boron tribromide (BBr₃) is a standard and effective reagent for this transformation. This yields (±)-Matairesinol.[12]

Conclusion

This compound is a strategically valuable and readily accessible synthon. Through a logical sequence initiated by an intramolecular Friedel-Crafts cyclization, it provides efficient entry into the tetralone core structure of dibenzylbutyrolactone lignans. The protocols detailed herein offer a validated pathway for the synthesis of this building block and its successful application in the total synthesis of (±)-Matairesinol. This approach underscores the power of using well-designed starting materials to streamline the construction of complex, biologically significant natural products, providing a foundation for further research in medicinal chemistry and drug discovery.

References

  • Eklund, P. C., Sillanpää, R. E., & Sjöholm, R. E. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol. Organic Letters, 5(4), 491-493. [Link]

  • Sjöholm, R. E., Eklund, P. C., & Sillanpää, R. E. (2003). Synthesis of (-)-Matairesinol, (-)-Enterolactone, and (-)-Enterodiol From the Natural Lignan Hydroxymatairesinol. PubMed. [Link]

  • Lee, T. H., et al. (2016). Total Synthesis of (−)-Dimatairesinol via Regioselective Intermolecular Oxidative Phenol Coupling. Organic Letters, 18(1), 132-135. [Link]

  • Wikipedia. (n.d.). Matairesinol. [Link]

  • MDPI. (2022). Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. International Journal of Molecular Sciences, 23(21), 13476. [Link]

  • Wu, Q., et al. (2022). Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. Aging, 14(11), 4747-4762. [Link]

  • Fischer, D., et al. (2006). Radical Carboxyarylation Approach to Lignans. Total Synthesis of (−)-Arctigenin, (−)-Matairesinol, and Related Natural Products. Organic Letters, 8(8), 1733-1736. [Link]

  • Ha, S., et al. (2014). Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis. PubMed. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. [Link]

  • ResearchGate. (n.d.). The synthesis of (-)-matairesinol and (-)-arctigenin. [Link]

  • ResearchGate. (n.d.). Biochemical pathway to ()matairesinol 5a in F. intermedia and proposed conversions. [Link]

  • Hilaris Publisher. (2016). Synthesis of Aryl Tetralone Derivatives by Chalcone Route. [Link]

  • SpectraBase. (n.d.). This compound. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization". [Link]

  • National Institutes of Health. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols. [Link]

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Catalytic Pathways to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a γ-Keto Ester

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a versatile γ-keto ester, a class of organic molecules that serve as pivotal intermediates in the synthesis of a wide array of more complex chemical entities. Their inherent bifunctionality, possessing both a ketone and an ester group, allows for a diverse range of subsequent chemical transformations. This makes them highly valuable building blocks for researchers and scientists in the fields of medicinal chemistry and drug development, where they can be elaborated into pharmacologically active compounds, as well as in the synthesis of fine chemicals and natural products. This guide provides a detailed exploration of the primary catalytic methodologies for the synthesis of this target molecule, with a focus on both traditional and greener catalytic approaches. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps, but also the scientific rationale behind them.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound predominantly relies on the principles of Friedel-Crafts acylation, a classic and powerful method for the formation of carbon-carbon bonds with aromatic rings.[1] However, the choice of catalyst and reaction conditions can significantly impact the efficiency, selectivity, and environmental footprint of the synthesis. This guide will focus on two main catalytic strategies:

  • Homogeneous Lewis Acid Catalysis: This traditional approach employs soluble Lewis acids to activate the acylating agent for electrophilic aromatic substitution.

  • Heterogeneous Solid Acid Catalysis: A greener alternative that utilizes solid, often reusable, catalysts to facilitate the reaction, simplifying product purification and reducing waste.

Beyond the primary synthesis, we will also explore a biocatalytic method for the asymmetric reduction of the resulting γ-keto ester, offering a pathway to chiral γ-hydroxy esters, which are of significant interest in stereoselective synthesis.

Part 1: Homogeneous Catalysis via Friedel-Crafts Acylation

The most direct route to this compound is the Friedel-Crafts acylation of anisole with a suitable five-carbon acylating agent. In this reaction, a Lewis acid catalyst is employed to generate a highly reactive acylium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring of anisole.[2]

The Acylating Agent: Preparation of Methyl 5-chloro-5-oxopentanoate

The required acylating agent, methyl 5-chloro-5-oxopentanoate, can be readily prepared from glutaric anhydride. The synthesis involves two key steps: the mono-esterification of glutaric anhydride to form glutaric acid monomethyl ester, followed by the conversion of the carboxylic acid to the acid chloride.

cluster_reagents glutaric_anhydride Glutaric Anhydride monomethyl_ester_salt Sodium 5-methoxy-5-oxopentanoate glutaric_anhydride->monomethyl_ester_salt Ring Opening sodium_methoxide Sodium Methoxide in Methanol monomethyl_ester Glutaric Acid Monomethyl Ester monomethyl_ester_salt->monomethyl_ester Acidification (e.g., HCl) acyl_chloride Methyl 5-chloro-5-oxopentanoate monomethyl_ester->acyl_chloride Chlorination thionyl_chloride Thionyl Chloride (SOCl₂)

Caption: Synthesis of the acylating agent.

Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the nucleophilic π-system of the anisole ring. Due to the ortho-, para-directing nature of the methoxy group on anisole, the acylation occurs predominantly at the para position, minimizing steric hindrance.

acyl_chloride Methyl 5-chloro-5-oxopentanoate acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion Activation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion intermediate Sigma Complex (Wheland Intermediate) acylium_ion->intermediate anisole Anisole anisole->intermediate Nucleophilic Attack product This compound intermediate->product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Protocol 1: Synthesis of this compound using Aluminum Chloride

This protocol outlines a representative procedure for the synthesis of the target molecule using the readily available and highly active Lewis acid, aluminum chloride.

Materials:

  • Anisole

  • Methyl 5-chloro-5-oxopentanoate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃) (1.1 equivalents). Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve methyl 5-chloro-5-oxopentanoate (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the solution of methyl 5-chloro-5-oxopentanoate dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture, again keeping the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure this compound.

Parameter Condition Rationale
Catalyst Anhydrous Aluminum ChlorideA strong Lewis acid that effectively generates the acylium ion.[3]
Solvent Anhydrous DichloromethaneAn inert solvent that is suitable for Friedel-Crafts reactions.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; warming to room temperature ensures completion.
Stoichiometry Slight excess of AlCl₃Ensures complete activation of the acylating agent.

Part 2: Heterogeneous Catalysis with Zeolites

In a move towards more environmentally benign and sustainable chemical processes, solid acid catalysts, particularly zeolites, have emerged as promising alternatives to traditional Lewis acids for Friedel-Crafts acylation.[4][5] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, possessing both Brønsted and Lewis acid sites. Their use offers several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often, enhanced regioselectivity due to shape-selective catalysis within their pores.[6]

Zeolite H-BEA as a Catalyst

Zeolite H-BEA, with its three-dimensional large-pore structure, is a particularly effective catalyst for the acylation of aromatic compounds with bulky acylating agents.[4] The reaction mechanism is analogous to the homogeneous case, with the acid sites within the zeolite framework activating the acylating agent.

start Reactants: Anisole, Methyl 5-chloro-5-oxopentanoate mix Mix with activated Zeolite H-BEA catalyst start->mix react Heat under reflux (e.g., 120-150 °C) mix->react filter Cool and filter to remove catalyst react->filter workup Aqueous work-up of filtrate filter->workup purify Purification (Chromatography/Distillation) workup->purify product This compound purify->product

Caption: Workflow for Zeolite-Catalyzed Synthesis.

Protocol 2: Synthesis of this compound using Zeolite H-BEA

This protocol provides a general procedure for the zeolite-catalyzed synthesis, which may require optimization depending on the specific properties of the zeolite used.

Materials:

  • Anisole

  • Methyl 5-chloro-5-oxopentanoate

  • Zeolite H-BEA (activated)

  • High-boiling point solvent (e.g., o-dichlorobenzene or sulfolane), or solvent-free

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating at a high temperature (e.g., 500 °C) under a stream of dry air or nitrogen for several hours to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Zeolite H-BEA catalyst.

  • Reagent Addition: Add anisole (can be used in excess as both reactant and solvent) and methyl 5-chloro-5-oxopentanoate to the flask. If using a solvent, add it at this stage.

  • Reaction: Heat the reaction mixture to a temperature typically between 120 °C and 150 °C with vigorous stirring. Monitor the reaction progress by GC or TLC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and filter to separate the solid zeolite catalyst. The catalyst can be washed with a suitable solvent, dried, and calcined for regeneration and reuse.

  • Work-up and Purification: The filtrate containing the product is then subjected to a standard aqueous work-up (as described in Protocol 1) to remove any soluble by-products.

  • Purify the product by vacuum distillation or column chromatography.

Parameter Condition Rationale
Catalyst Zeolite H-BEAA reusable solid acid catalyst with high activity and selectivity.[5]
Solvent Solvent-free or high-boiling inert solventExcess anisole can act as a solvent; high-boiling solvents are needed for the required reaction temperatures.
Temperature 120-150 °CHigher temperatures are generally required for solid acid-catalyzed reactions compared to homogeneous Lewis acids.[4]
Catalyst Loading Typically 10-20% by weight of the limiting reagentThis can be optimized for specific reaction conditions.

Part 3: Biocatalytic Route to Chiral Derivatives

While the Friedel-Crafts acylation provides an efficient route to the racemic γ-keto ester, many applications, particularly in the pharmaceutical industry, require enantiomerically pure compounds. Biocatalysis offers a powerful and green approach to achieve high stereoselectivity.[7] The ketone functionality in this compound can be selectively reduced to a hydroxyl group using ketoreductase enzymes, yielding a chiral γ-hydroxy ester.

Enzymatic Asymmetric Reduction

Ketoreductases (KREDs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, typically using a nicotinamide cofactor (NADH or NADPH) as a hydride source.[7] By selecting the appropriate KRED, it is possible to produce either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess (ee).

keto_ester Methyl 5-(4-methoxyphenyl) -5-oxopentanoate hydroxy_ester Chiral Methyl 5-hydroxy-5- (4-methoxyphenyl)pentanoate keto_ester->hydroxy_ester Asymmetric Reduction kred Ketoreductase (KRED) kred->hydroxy_ester cofactor Cofactor (NAD(P)H) cofactor->hydroxy_ester

Caption: Biocatalytic Asymmetric Reduction.

Protocol 3: Representative Biocatalytic Reduction of this compound

This protocol provides a general framework for the enzymatic reduction. The specific KRED, cofactor regeneration system, and reaction conditions will need to be optimized for this particular substrate.

Materials:

  • This compound

  • Ketoreductase (KRED) enzyme (commercially available or expressed)

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

  • Standard laboratory equipment for biocatalytic reactions (e.g., incubator shaker, pH meter)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffer solution.

  • Reagent Addition: Add the cofactor, the components of the cofactor regeneration system, and the KRED enzyme to the buffer.

  • Dissolve the substrate, this compound, in a minimal amount of a water-miscible organic co-solvent if necessary, and add it to the reaction mixture.

  • Reaction: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC, analyzing for substrate consumption and product formation.

  • Work-up: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral γ-hydroxy ester by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Parameter Condition Rationale
Catalyst Ketoreductase (KRED)Provides high stereoselectivity for the reduction.[7]
Cofactor NAD(P)H with regeneration systemThe hydride source for the reduction; regeneration is crucial for cost-effectiveness.
Solvent Aqueous buffer with optional co-solventMimics physiological conditions for the enzyme; co-solvent aids substrate solubility.
pH and Temperature Typically pH 7.0 and 25-37 °COptimal conditions for enzyme activity and stability.

Conclusion

The synthesis of this compound can be effectively achieved through catalytic Friedel-Crafts acylation. While traditional homogeneous Lewis acid catalysis offers high reactivity, the use of heterogeneous zeolite catalysts presents a more sustainable and environmentally friendly alternative. Furthermore, the integration of biocatalysis provides a powerful tool for the subsequent asymmetric transformation of this versatile γ-keto ester into valuable chiral building blocks. The choice of the optimal catalytic method will depend on the specific requirements of the researcher, including scale, cost, and the desired level of stereochemical control. The protocols provided in this guide serve as a comprehensive starting point for the successful synthesis and further derivatization of this important chemical intermediate.

References

  • Brenna, E., Crotti, M., Gatti, F. G., Monti, D., Parmeggiani, F., & Santangelo, S. (2016). Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Green Chemistry, 18(22), 5955-5964.
  • Ameh, A. E., Dibal, H. U., & Onimisi, M. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 678881.
  • Ameh, A. E., Dibal, H. U., & Onimisi, M. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 678881. Available from: [Link]

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  • Ameh, A. E., Dibal, H. U., & Onimisi, M. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 678881.
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Scale-Up Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven guide for the scale-up synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a key intermediate in the development of various pharmaceutical agents. This document outlines a robust, two-step synthetic pathway, commencing with the Friedel-Crafts acylation of anisole with glutaric anhydride, followed by the esterification of the resultant keto-acid. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and scientific integrity. This guide offers in-depth technical insights, causality behind experimental choices, and self-validating protocols to ensure reliable and reproducible outcomes.

Introduction

This compound (CAS No: 1847-68-3) is a valuable building block in medicinal chemistry and organic synthesis. Its structure, incorporating a keto-ester functionality and an activated aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

This guide details a reliable and scalable two-step synthesis. The first step involves a Friedel-Crafts acylation of anisole with glutaric anhydride to yield 5-(4-methoxyphenyl)-5-oxopentanoic acid. The second step is the subsequent esterification to the desired methyl ester. This approach utilizes readily available and cost-effective starting materials, making it suitable for larger-scale production.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process designed for scalability and efficiency.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Esterification Anisole Anisole Reaction1 Reaction Anisole->Reaction1 GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction1 AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction1 Catalyst Intermediate 5-(4-methoxyphenyl)- 5-oxopentanoic acid Reaction2 Reaction Intermediate->Reaction2 Reaction1->Intermediate Methanol Methanol Methanol->Reaction2 H2SO4 H2SO4 (Catalyst) H2SO4->Reaction2 Catalyst FinalProduct Methyl 5-(4-methoxyphenyl) -5-oxopentanoate Reaction2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Friedel-Crafts Acylation of Anisole

The initial step is the acylation of anisole with glutaric anhydride using a Lewis acid catalyst. Anisole, being an activated aromatic compound, readily undergoes electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is predominantly formed. While aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction, it is important to note that it can potentially cause demethylation of the anisole at elevated temperatures.[1] Therefore, careful temperature control is crucial. Milder Lewis acids can be considered as alternatives to minimize this side reaction.[1]

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
Anisole108.14108.1 g (100 mL)1.0
Glutaric Anhydride114.10114.1 g1.0
Anhydrous Aluminum Chloride (AlCl₃)133.34293.3 g2.2
Dichloromethane (DCM), anhydrous84.931 L-
Hydrochloric Acid (HCl), concentrated36.46As needed-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (293.3 g, 2.2 mol) and anhydrous dichloromethane (500 mL). Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

  • Addition of Reactants: In the dropping funnel, prepare a solution of glutaric anhydride (114.1 g, 1.0 mol) and anisole (108.1 g, 1.0 mol) in anhydrous dichloromethane (500 mL).

  • Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and a slow addition rate is critical to control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Carefully and slowly pour the reaction mixture into a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (200 mL). This should be done in a well-ventilated fume hood as HCl gas will be evolved. The addition should be done in portions to control the exothermic quench.

  • Product Isolation: Stir the mixture until all the ice has melted. The product will be in the organic layer. Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid as a solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as toluene or an ethanol/water mixture to afford the pure keto-acid.

Part 2: Esterification to this compound

The second step involves the esterification of the synthesized carboxylic acid to its corresponding methyl ester. A simple and effective method for this transformation is Fischer esterification, which utilizes an excess of methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (based on 80% yield from Step 1)Moles
5-(4-methoxyphenyl)-5-oxopentanoic acid222.24178 g0.8
Methanol32.041 L-
Concentrated Sulfuric Acid (H₂SO₄)98.0810 mL-
Saturated Sodium Bicarbonate Solution84.01As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-(4-methoxyphenyl)-5-oxopentanoic acid (178 g, 0.8 mol) in methanol (1 L).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (10 mL) to the solution while stirring.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Dissolve the residue in diethyl ether (500 mL) and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

  • Washing: Wash the organic layer with deionized water (2 x 250 mL) and then with brine (1 x 250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a liquid or low-melting solid.

Data and Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results for this compound
¹H NMR Resonances corresponding to the methoxy group protons, aromatic protons, the methyl ester protons, and the aliphatic chain protons.
¹³C NMR Signals for the carbonyl carbons (ketone and ester), aromatic carbons, the methoxy carbon, the methyl ester carbon, and the aliphatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (236.27 g/mol ).
FT-IR Characteristic absorption bands for the ketone and ester carbonyl groups, and C-O stretching of the ether and ester.

Troubleshooting and Process Optimization

Troubleshooting cluster_fc Friedel-Crafts Acylation Issues cluster_est Esterification Issues LowYield_FC Low Yield Sol_LowYield_FC1 Moisture in reagents/glassware LowYield_FC->Sol_LowYield_FC1 Possible Cause Sol_LowYield_FC2 Insufficient catalyst LowYield_FC->Sol_LowYield_FC2 Possible Cause IncompleteReaction_FC Incomplete Reaction Sol_Incomplete_FC Insufficient reaction time/temp IncompleteReaction_FC->Sol_Incomplete_FC Possible Cause Demethylation Demethylation Side Product Sol_Demethylation Reaction temperature too high Demethylation->Sol_Demethylation Possible Cause LowYield_Est Low Yield Sol_LowYield_Est1 Insufficient methanol/catalyst LowYield_Est->Sol_LowYield_Est1 Possible Cause Sol_LowYield_Est2 Equilibrium not shifted LowYield_Est->Sol_LowYield_Est2 Possible Cause IncompleteReaction_Est Incomplete Reaction Sol_Incomplete_Est Insufficient reaction time/temp IncompleteReaction_Est->Sol_Incomplete_Est Possible Cause

Sources

Application Notes & Protocols: Reaction Mechanisms and Kinetics of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-(4-methoxyphenyl)-5-oxopentanoate is a keto ester of significant interest as a versatile intermediate in the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and drug discovery. Its structure, featuring an aromatic ketone and a methyl ester, offers multiple sites for chemical modification. This document provides a detailed exploration of the primary reaction mechanisms for its synthesis, namely Friedel-Crafts acylation and Fischer esterification. It further delves into the kinetics of these transformations and subsequent reactions such as reduction and hydrolysis. Detailed, field-tested protocols for its synthesis and characterization are provided, underpinned by a discussion of the causal factors influencing experimental choices.

Introduction: The Significance of a Versatile Keto Ester

The utility of a chemical intermediate is often defined by its synthetic accessibility and the reactivity of its functional groups. This compound serves as an exemplary scaffold in organic synthesis. The para-methoxyphenyl group is a common feature in biologically active compounds, and the keto-ester functionality allows for a diverse range of subsequent chemical transformations. Understanding the mechanisms and kinetics of its formation and reactions is paramount for optimizing synthetic routes and designing novel derivatives with potential therapeutic applications.[1][2][3] This guide aims to provide both a theoretical and practical framework for researchers working with this valuable compound.

Synthesis of this compound: Mechanisms and Strategies

There are two primary and reliable synthetic routes to this compound, each with its own mechanistic nuances and practical considerations.

Friedel-Crafts Acylation of Anisole

The most direct approach involves the Friedel-Crafts acylation of anisole with a suitable acylating agent, such as methyl 4-(chloroformyl)butanoate or glutaric anhydride followed by esterification. The acylation reaction is a classic example of electrophilic aromatic substitution.[4]

The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5][6] The methoxy group of anisole is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance.[5] Steric hindrance from the methoxy group generally favors para-substitution, leading to the desired product with high regioselectivity.[5][7]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization AcylChloride Methyl 4-(chloroformyl)butanoate AcyliumIon Acylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->AcylChloride Anisole Anisole AcyliumIon->Anisole SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Anisole->SigmaComplex Nucleophilic Attack Product This compound SigmaComplex->Product Deprotonation SigmaComplex->Product HCl HCl AlCl3_regen AlCl₃ (regenerated) AlCl4_minus AlCl₄⁻ AlCl4_minus->SigmaComplex

Caption: Mechanism of Friedel-Crafts Acylation.

Fischer Esterification of 5-(4-methoxyphenyl)-5-oxopentanoic acid

An alternative route is the acid-catalyzed esterification of the corresponding carboxylic acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid, with methanol. This is a reversible reaction, and its equilibrium can be shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.[8][9]

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester.[10][11]

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Water Elimination cluster_3 Step 4: Deprotonation CarboxylicAcid 5-(4-methoxyphenyl)-5-oxopentanoic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid Activation H_plus H⁺ (from catalyst) H_plus->CarboxylicAcid Methanol Methanol ProtonatedAcid->Methanol TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Methanol->TetrahedralIntermediate Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer TetrahedralIntermediate->ProtonatedEster Water H₂O ProtonatedEster->Water Elimination Product This compound ProtonatedEster->Product Deprotonation ProtonatedEster->Product H_plus_regen H⁺ (regenerated)

Caption: Mechanism of Fischer Esterification.

Reaction Kinetics: A Qualitative Overview

While specific rate constants for the synthesis and reactions of this compound are not extensively documented in the literature, the kinetics can be understood from the general principles of the reaction types involved.

Reaction Key Kinetic Factors Notes
Friedel-Crafts Acylation Concentration of reactants (anisole, acylating agent), concentration and activity of the Lewis acid catalyst, temperature.[12][13]The reaction rate is highly dependent on the efficiency of acylium ion formation. The choice of solvent can also influence the rate by affecting the solubility and reactivity of the catalyst complex.[13] Higher temperatures generally increase the reaction rate but may also lead to side reactions.[12]
Fischer Esterification Concentration of reactants (carboxylic acid, alcohol), concentration of the acid catalyst, temperature, removal of water.[14]The reaction is reversible, and the net rate of ester formation is influenced by both the forward and reverse reaction rates. Driving the equilibrium towards the products is crucial for achieving high yields.
Ester Hydrolysis pH (acid or base catalysis), temperature, solvent composition.[15][16][17]The hydrolysis rate is typically slow at neutral pH but is significantly accelerated by the presence of acid or base. The rate is also influenced by the steric and electronic properties of the ester and the nucleophile (water or hydroxide).[15]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol: Synthesis via Friedel-Crafts Acylation

Objective: To synthesize this compound from anisole and methyl 4-(chloroformyl)butanoate.

Materials:

  • Anisole

  • Methyl 4-(chloroformyl)butanoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (reflux setup, separatory funnel)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride followed by anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of methyl 4-(chloroformyl)butanoate in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole in anhydrous dichloromethane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[18][19]

Protocol: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 5-(4-methoxyphenyl)-5-oxopentanoic acid.

Materials:

  • 5-(4-methoxyphenyl)-5-oxopentanoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve 5-(4-methoxyphenyl)-5-oxopentanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • If necessary, purify the crude product by column chromatography.

  • Confirm the structure and purity of the product by spectroscopic methods.[18]

Downstream Reactions and Applications

The dual functionality of this compound makes it a valuable precursor for a variety of more complex molecules.

  • Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). More forcing conditions, such as a Wolff-Kishner or Clemmensen reduction, can be employed to reduce the ketone completely to a methylene group, providing access to 5-(4-methoxyphenyl)pentanoic acid derivatives.[20]

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid.[15]

  • Formation of Heterocycles: The keto-ester moiety can be utilized in condensation reactions to form various heterocyclic systems, which are prevalent in many drug scaffolds.

Downstream_Reactions cluster_0 Ketone Reduction cluster_1 Ester Hydrolysis cluster_2 Heterocycle Formation Start This compound Alcohol Secondary Alcohol Start->Alcohol e.g., NaBH₄ Alkane Methylene Group Start->Alkane e.g., Wolff-Kishner CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid H⁺ or OH⁻ Heterocycle Various Heterocycles Start->Heterocycle Condensation Reactions

Caption: Potential Downstream Reactions.

Conclusion

This compound is a synthetically accessible and highly versatile building block. A thorough understanding of the mechanisms and kinetics governing its synthesis and reactivity is crucial for its effective utilization in research and development, particularly in the field of medicinal chemistry. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to confidently work with this important intermediate.

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  • Journal of the Chemical Society (Resumed). (n.d.). Kinetics of the acid and alkaline hydrolysis of ethoxycarbonylmethyltriethylammonium chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of hydrolysis of p-methoxyphenyl phosphorotriamidate in the pH region. Retrieved from [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for "Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this synthesis, troubleshoot common issues, and optimize reaction conditions for high-yield, high-purity outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of anisole. This electrophilic aromatic substitution reaction introduces an acyl group onto the electron-rich aromatic ring of anisole. The methoxy group of anisole is an ortho-, para-directing activator, with the para-substituted product being sterically favored. Two primary strategies are prevalent:

  • Direct Acylation: Utilizing methyl 4-(chloroformyl)butanoate as the acylating agent in the presence of a Lewis acid catalyst.

  • Two-Step Approach: Reacting anisole with glutaric anhydride, followed by esterification of the resulting carboxylic acid to yield the final product.

This guide will address challenges and frequently asked questions related to both methodologies, with a primary focus on the widely employed Friedel-Crafts acylation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound, or I have only recovered starting material. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors.[1][2][3] Here is a systematic approach to diagnosing the problem:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and a fresh, unopened container of the Lewis acid catalyst if possible. If the catalyst appears clumpy or discolored, it has likely been compromised.[2]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic quantities.[1][3] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][3]

    • Solution: A general starting point is to use at least 1.1 to 1.2 equivalents of the Lewis acid relative to the acylating agent. For anisole, which can also complex with the Lewis acid, some protocols recommend using over two equivalents of AlCl₃.[4]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate and outcome.

    • Solution: While many Friedel-Crafts acylations proceed at 0 °C to room temperature, some may require gentle heating to overcome the activation energy.[1] Conversely, excessively high temperatures can lead to side reactions and decomposition.[1][3] It is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.

  • Poor Reagent Quality: The purity of anisole and the acylating agent (methyl 4-(chloroformyl)butanoate or glutaric anhydride) is crucial.

    • Solution: Ensure your starting materials are of high purity. If necessary, distill the anisole and verify the integrity of the acylating agent.

Issue 2: Formation of Multiple Products and Impurities

Question: My post-reaction analysis (TLC, NMR) shows multiple spots/peaks in addition to my desired product. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products can complicate purification and reduce the yield of the target molecule. The likely culprits are:

  • Ortho-Isomer Formation: While the para-product is sterically favored, some amount of the ortho-isomer (Methyl 3-(4-methoxyphenyl)-5-oxopentanoate) can form. The ratio of para to ortho substitution can be influenced by the solvent and reaction conditions.

    • Solution: The choice of solvent can influence regioselectivity. Less polar solvents may favor the para-product. Careful column chromatography is typically sufficient to separate the isomers.

  • Demethylation of Anisole: Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group in anisole, leading to the formation of phenolic byproducts.[5]

    • Solution: If demethylation is a significant issue, consider using a milder Lewis acid catalyst such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃).[5] Alternatively, newer catalytic systems involving rare earth metal triflates can be effective and less harsh.[5]

  • Polysubstitution: While less common in acylation compared to alkylation due to the deactivating nature of the introduced acyl group, polysubstitution can occur with highly activated rings.[1][3]

    • Solution: Use a stoichiometry where the anisole is not in large excess. The slow addition of the acylating agent can also help to minimize this side reaction.

Issue 3: Difficult Reaction Work-up and Product Isolation

Question: During the work-up, I encountered a persistent emulsion when quenching the reaction, making the separation of layers difficult. How can I improve the work-up procedure?

Answer:

Emulsion formation is a frequent challenge during the aqueous work-up of Friedel-Crafts reactions due to the presence of aluminum salts.

  • Improved Quenching Technique: Instead of quenching the reaction mixture directly with water, pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[2] This helps to break down the aluminum complexes more effectively.

  • Breaking Emulsions: If an emulsion still forms, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[2]

  • Filtration: In some cases, filtering the quenched mixture through a pad of celite can help to remove insoluble aluminum salts that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: direct acylation with the acyl chloride or the two-step approach with glutaric anhydride?

A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction.

  • Direct Acylation: This is a more direct, one-step process. However, methyl 4-(chloroformyl)butanoate may not be as readily available as glutaric anhydride. Acyl chlorides are also highly moisture-sensitive.

  • Two-Step Approach: This route utilizes the more common and stable glutaric anhydride.[6] The initial Friedel-Crafts reaction yields 5-(4-methoxyphenyl)-5-oxopentanoic acid, which then needs to be esterified in a separate step. Fischer-Speier esterification is a standard method for this conversion, typically using methanol and an acid catalyst like sulfuric acid.[7][8] While this adds a step, it can be a robust and reliable method.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent can significantly impact the reaction. Common solvents for Friedel-Crafts acylation include:

  • Dichloromethane (DCM): A widely used solvent due to its ability to dissolve the reactants and its relatively low boiling point, which simplifies removal post-reaction.[3][9]

  • Carbon Disulfide (CS₂): A traditional, non-polar solvent that can sometimes improve para-selectivity.[2] However, it is highly flammable and toxic, so modern labs often prefer alternatives.

  • Nitrobenzene: Can be used as a solvent, but it is a deactivated aromatic and can be difficult to remove.

For most applications, anhydrous dichloromethane is a suitable choice.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials (anisole) from the product. The product, being more polar, will have a lower Rf value than anisole. The reaction is considered complete when the anisole spot has been consumed.

Q4: Are there any greener alternatives to traditional Lewis acids like AlCl₃?

A4: Yes, research is ongoing to develop more environmentally friendly catalysts for Friedel-Crafts reactions. Some alternatives include:

  • Zeolites and other solid acid catalysts: These can be filtered off and potentially reused, simplifying the work-up.

  • Metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These are often more tolerant to moisture and can be used in smaller, catalytic amounts.[5][10]

  • Ionic liquids: Can act as both solvent and catalyst, offering potential for recyclability.

Experimental Protocols

Protocol 1: Synthesis via Glutaric Anhydride and Subsequent Esterification

Step 1: Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).

  • Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.[3]

  • In a separate flask, dissolve glutaric anhydride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.

  • Add the anisole/glutaric anhydride solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[2] Stir vigorously until the layers separate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with water and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 5-(4-methoxyphenyl)-5-oxopentanoic acid.

Step 2: Fischer-Speier Esterification

  • Dissolve the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[7]

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Data Summary

ParameterCondition A (AlCl₃)Condition B (FeCl₃)
Lewis Acid Aluminum ChlorideIron(III) Chloride
Equivalents 2.21.5
Solvent DichloromethaneDichloromethane
Temperature 0 °C to RTRoom Temperature
Typical Yield 75-85%60-70%
Key Byproducts Ortho-isomer, potential demethylationOrtho-isomer

Visual Guides

Reaction Mechanism: Friedel-Crafts Acylation with Glutaric Anhydride

reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Esterification GA Glutaric Anhydride Complex1 GA-AlCl₃ Complex GA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ AcyliumIon Acylium Ion Intermediate Complex1->AcyliumIon Ring Opening Anisole Anisole SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex + Acylium Ion ProductAcid 5-(4-methoxyphenyl) -5-oxopentanoic acid SigmaComplex->ProductAcid - H⁺ FinalProduct Methyl 5-(4-methoxyphenyl) -5-oxopentanoate ProductAcid->FinalProduct + CH₃OH, H⁺ cat. Methanol Methanol (CH₃OH)

Caption: Reaction pathway for the synthesis of the target molecule.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Moisture Check_Catalyst Assess Catalyst Quality & Stoichiometry Check_Moisture->Check_Catalyst Conditions OK Solution_Moisture Dry all components thoroughly. Use fresh anhydrous reagents. Check_Moisture->Solution_Moisture Moisture Suspected Check_Temp Evaluate Reaction Temperature Profile Check_Catalyst->Check_Temp Stoichiometry OK Solution_Catalyst Use fresh catalyst. Increase catalyst loading (e.g., >2 eq.). Check_Catalyst->Solution_Catalyst Issue Found Check_Reagents Confirm Purity of Starting Materials Check_Temp->Check_Reagents Profile OK Solution_Temp Optimize temperature. (e.g., start at 0°C, then warm) Check_Temp->Solution_Temp Sub-optimal Solution_Reagents Purify starting materials (e.g., distill anisole). Check_Reagents->Solution_Reagents Impure Success Improved Yield Solution_Moisture->Success Solution_Catalyst->Success Solution_Temp->Success Solution_Reagents->Success

Caption: A systematic approach to diagnosing low reaction yields.

References

  • Organic Syntheses Procedure, β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses.
  • LibreTexts, 22.5: Acid Anhydride Chemistry. Chemistry LibreTexts.
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  • Unknown, Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Unknown.
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  • Unknown, 5,7-DIMETHOXY. Unknown.
  • PrepChem.com, Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. PrepChem.com.
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  • ChemicalBook, METHYL 4,4-DIMETHOXY-3-OXOPENTANO
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Identifying and minimizing byproducts in "Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to identify and minimize byproducts, thereby optimizing your synthetic outcomes.

Introduction

The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis. This reaction involves the electrophilic aromatic substitution of anisole with an acylating agent, typically derived from glutaric acid. While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and reduce yields. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of anisole with monomethyl glutaryl chloride or glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Q2: Why is the para-substituted product the major isomer?

A2: The methoxy group (-OCH₃) on the anisole ring is an ortho-, para-directing activator due to its ability to donate electron density to the aromatic ring through resonance.[1] The para product is generally favored over the ortho product due to reduced steric hindrance, especially with a relatively bulky acylating agent.[2]

Q3: Can I use other Lewis acids besides aluminum chloride?

A3: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[3] However, AlCl₃ is often the most effective for this transformation. Milder catalysts may require higher temperatures or longer reaction times and might be less efficient.

Q4: What are the key safety precautions for this reaction?

A4: Aluminum chloride is highly reactive with moisture and should be handled under anhydrous conditions. The reaction generates HCl gas, which is corrosive and must be conducted in a well-ventilated fume hood with appropriate scrubbing.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of the ortho-isomer, Methyl 5-(2-methoxyphenyl)-5-oxopentanoate
  • Identification:

    • TLC: The ortho-isomer typically has a slightly different Rf value compared to the desired para-isomer.

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show a more complex splitting pattern for the ortho-isomer compared to the two distinct doublets of the para-isomer.[2]

    • GC-MS: The two isomers will likely have similar mass spectra but different retention times.[5]

  • Causality: The methoxy group directs acylation to both the ortho and para positions. While the para position is sterically favored, certain reaction conditions can increase the proportion of the ortho product.

  • Minimization Strategies:

    • Temperature Control: Running the reaction at lower temperatures (0-5 °C) generally increases the selectivity for the para-isomer.

    • Solvent Choice: Non-polar solvents like dichloromethane or carbon disulfide often favor para-substitution.

    • Slow Addition of Reagents: Adding the acylating agent slowly to the mixture of anisole and Lewis acid can improve selectivity.

Issue 2: Formation of Diacylated Byproduct, Methyl 5-(2,4-diacyl-methoxyphenyl)-5-oxopentanoate
  • Identification:

    • TLC: The diacylated product will be significantly more polar (lower Rf) than the monoacylated product.

    • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the addition of a second acyl group.

    • ¹H NMR: The aromatic region will show fewer protons and a different splitting pattern.

  • Causality: While the first acyl group deactivates the aromatic ring towards further substitution, under harsh conditions or with an excess of the acylating agent, a second acylation can occur.[6]

  • Minimization Strategies:

    • Stoichiometry Control: Use a slight excess of anisole relative to the acylating agent (e.g., 1.1 equivalents of anisole).

    • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid over-reaction.

    • Catalyst Loading: Use the minimum effective amount of Lewis acid.

Issue 3: Presence of Demethylated Product, Methyl 5-(4-hydroxyphenyl)-5-oxopentanoate
  • Identification:

    • TLC: The phenolic byproduct will be significantly more polar than the desired product.

    • IR Spectroscopy: A broad peak in the 3200-3600 cm⁻¹ region indicates the presence of a hydroxyl group.

    • ¹H NMR: A broad singlet corresponding to the phenolic proton will be observed, which is exchangeable with D₂O.

  • Causality: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether in anisole, especially at elevated temperatures.[3][7]

  • Minimization Strategies:

    • Temperature Control: Maintain a low reaction temperature throughout the addition and reaction phases.

    • Milder Lewis Acid: Consider using a milder Lewis acid such as ZnCl₂ or TiCl₄ if demethylation is a significant issue.[3]

    • Reaction Time: Minimize the reaction time to reduce the exposure of the product to the strong Lewis acid.

Issue 4: Unreacted Starting Materials (Anisole and Glutaric Acid Monomethyl Ester)
  • Identification:

    • TLC and GC-MS: Comparison with authentic standards of the starting materials will confirm their presence.

  • Causality:

    • Inactive Catalyst: The Lewis acid may have been deactivated by moisture.

    • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid.[8]

    • Low Reaction Temperature: The activation energy for the reaction may not have been reached.

  • Minimization Strategies:

    • Anhydrous Conditions: Ensure all glassware is flame-dried and reagents are anhydrous.

    • Catalyst Loading: Use at least one equivalent of AlCl₃. For less reactive systems, up to 2.5 equivalents may be necessary.

    • Temperature Optimization: If the reaction is sluggish at low temperatures, allow it to warm to room temperature or gently heat it, while monitoring for byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Anisole (1.1 eq)

  • Monomethyl glutaryl chloride (1.0 eq)

  • Anhydrous Aluminum Chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of monomethyl glutaryl chloride in anhydrous DCM dropwise from the addition funnel over 30 minutes.

  • Following this, add a solution of anisole in anhydrous DCM dropwise over 20 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[9]

Data Presentation

Table 1: Troubleshooting Summary

Issue IDByproductIdentification MethodsKey Minimization Strategies
BP-01ortho-isomerTLC, ¹H NMR, GC-MSLow temperature, non-polar solvent, slow addition
BP-02Diacylated productTLC, Mass Spec, ¹H NMRControl stoichiometry, monitor reaction time
BP-03Demethylated productTLC, IR, ¹H NMRLow temperature, milder Lewis acid, shorter reaction time
SM-01Unreacted Starting MaterialsTLC, GC-MSAnhydrous conditions, sufficient catalyst, temperature optimization

Visualizations

Reaction_Mechanism cluster_activation Acylium Ion Formation cluster_EAS Electrophilic Aromatic Substitution AcylChloride Monomethyl Glutaryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Anisole Anisole (Nucleophile) SigmaComplex Sigma Complex (Intermediate) Anisole->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Byproduct_Pathways cluster_products Reaction Products Anisole Anisole DesiredProduct Desired para-Product Anisole->DesiredProduct + Acylating Agent (para-attack) OrthoByproduct ortho-Isomer Byproduct Anisole->OrthoByproduct + Acylating Agent (ortho-attack) DemethylatedByproduct Demethylated Byproduct Anisole->DemethylatedByproduct High Temp / Strong Lewis Acid AcylatingAgent Acylating Agent DiacylatedByproduct Diacylated Byproduct DesiredProduct->DiacylatedByproduct + Acylating Agent (Excess/Harsh Conditions)

Caption: Potential Byproduct Formation Pathways.

Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Minimal DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load onto Column Adsorb->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for Column Chromatography Purification.

References

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"Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" stability and degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this key intermediate. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to troubleshoot experiments, ensure data integrity, and accelerate your development timelines.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a molecule incorporating two primary functional groups that dictate its stability: a methyl ester and an aromatic ketone. Generally, the compound is stable under standard ambient conditions when properly stored.[1] However, it is susceptible to degradation under specific stress conditions. The ester linkage is the most probable site for hydrolytic cleavage, while the aromatic ketone moiety introduces potential photosensitivity.[2]

Q2: What are the recommended long-term storage conditions?

For optimal stability and to prevent inadvertent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][3] For long-term storage, refrigeration (2-8 °C) or freezing (≤ -20 °C) under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize hydrolysis from atmospheric moisture and potential oxidative degradation.

Q3: What are the primary, predictable degradation pathways for this molecule?

The two most anticipated degradation pathways are:

  • Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield 5-(4-methoxyphenyl)-5-oxopentanoic acid and methanol.[2] This is typically the most significant degradation pathway observed in solution-state stability studies.

  • Photodegradation: The aromatic ketone functional group can absorb UV light, potentially leading to photoreduction or other complex photochemical reactions.[4][5] This pathway is highly dependent on the wavelength and intensity of light exposure.

Q4: Which analytical techniques are best suited for stability and degradation studies?

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for stability-indicating assays.[6] A reverse-phase C18 column is typically effective for separating the parent compound from its more polar degradants, such as the hydrolyzed carboxylic acid. For definitive structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7]

Troubleshooting Guide: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods.[8][9] Below are common issues encountered during these studies and their solutions.

Issue 1: A major new peak appears rapidly in my HPLC chromatogram during acid/base stress testing.

  • Probable Cause: You are likely observing the hydrolysis of the methyl ester. Under both acidic and basic conditions, the ester bond is cleaved, forming the more polar 5-(4-methoxyphenyl)-5-oxopentanoic acid.[2] This degradant will typically have a shorter retention time than the parent compound on a standard reverse-phase HPLC column.

  • Troubleshooting & Validation:

    • Confirm Identity: The identity of the new peak can be provisionally confirmed by spiking the sample with a synthesized standard of the corresponding carboxylic acid. For definitive identification, collect the fraction and analyze it via LC-MS to confirm the expected mass change (loss of CH₂).

    • Control the Rate: The rate of hydrolysis is dependent on the concentration of the acid/base and the temperature. If degradation is too rapid (i.e., >20% degradation in the first time point), reduce the molarity of the acid/base (e.g., from 1N to 0.1N) or lower the reaction temperature. The goal of forced degradation is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9]

    • Mass Balance: A critical component of a stability-indicating method is the mass balance, which should be close to 100%.[10] Ensure your analytical method can accurately quantify both the parent compound and the primary degradant.

Issue 2: My compound appears highly stable under thermal stress (e.g., 80°C), with minimal degradation.

  • Probable Cause: The core structure of the molecule, aside from the ester, is likely quite thermally stable under dry heat conditions. Significant thermal decomposition of simple methyl esters often requires much higher temperatures (>250-300°C), which are not relevant for pharmaceutical stability testing.[11][12]

  • Troubleshooting & Validation:

    • Introduce Humidity: Repeat the thermal stress study at an elevated humidity (e.g., 75% RH). The presence of moisture can facilitate hydrolysis, providing a more realistic assessment of thermal stability in a non-hermetic environment.[10]

    • Extend Duration: While ICH guidelines suggest specific time points, extending the study duration may be necessary to induce sufficient degradation for stable compounds.

    • Verify Assay: Ensure that the lack of degradation is not an artifact of the analytical method. Run a control sample of a known, related compound with lower thermal stability to confirm your system can detect degradation if it occurs.

Issue 3: I'm seeing erratic results and poor mass balance in my photostability study.

  • Probable Cause: The aromatic ketone moiety makes the molecule susceptible to photodegradation, which can lead to a complex mixture of products or degradants that have different UV chromophores, complicating quantification.[5][13]

  • Troubleshooting & Validation:

    • Use a Control Sample: Ensure you have a dark control (sample protected from light but kept under the same temperature and humidity) to differentiate between photolytic and thermal degradation.

    • Wavelength Analysis: The UV-Vis spectrum of the parent compound can help predict photosensitivity. The absorbance maxima will indicate the most effective wavelengths for degradation.

    • Diode Array Detector (DAD/PDA): Use a DAD or PDA detector in your HPLC. This allows you to check for peak purity and observe changes in the UV spectra of the degradation peaks, which can provide clues about structural changes to the chromophore.[6]

    • Comprehensive Analysis: Photodegradation can sometimes lead to non-UV active products or volatile compounds. Poor mass balance may indicate that your UV-based method is not "seeing" all the degradants. This is where analysis by a universal detector (e.g., Charged Aerosol Detector - CAD) or LC-MS becomes crucial.

Experimental Protocols & Workflows

A well-designed forced degradation study is the foundation of any stability program.[8] The following workflow outlines the critical steps.

Workflow: Forced Degradation Study

The diagram below illustrates a standard workflow for conducting a forced degradation study, from sample preparation to data analysis.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_report 4. Reporting prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) aliquot Aliquot Stock for Each Stress Condition prep->aliquot acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, RT) ox Oxidative (3% H₂O₂, RT) therm Thermal (80°C, Dry Heat) photo Photolytic (ICH Q1B Light Box) quench Neutralize/Quench Reactions at Time Points acid->quench base->quench ox->quench therm->quench photo->quench hplc Analyze by Stability- Indicating HPLC-UV/PDA quench->hplc ms Characterize Degradants (LC-MS, NMR) hplc->ms If unknowns appear report Calculate % Degradation & Mass Balance hplc->report pathway Propose Degradation Pathways report->pathway

Caption: A typical experimental workflow for a forced degradation study.

Protocol: Hydrolytic Degradation Study

This protocol details the steps for assessing stability under acidic and basic conditions.

  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.

    • Prepare 1.0 N HCl and 1.0 N NaOH solutions.

  • Acidic Condition:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 N HCl (diluted from 1.0 N stock) to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.

    • Place the vial in a water bath at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Condition:

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH.

    • Keep the vial at room temperature.

    • At specified time points, withdraw an aliquot and neutralize with 0.1 N HCl before dilution and analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of the parent compound remaining and the percentage of each degradant formed.

Primary Degradation Pathway: Ester Hydrolysis

The following diagram illustrates the chemical transformation during hydrolysis.

Caption: The primary hydrolytic degradation pathway of the title compound.

Data Summary: Expected Degradation Behavior

This table summarizes the likely stability of this compound under standard forced degradation conditions as outlined by ICH guidelines.

Stress ConditionReagent/ParametersExpected StabilityPrimary Degradation Product(s)
Acidic Hydrolysis 0.1 N HCl, 60°CLabile 5-(4-methoxyphenyl)-5-oxopentanoic acid
Basic Hydrolysis 0.1 N NaOH, Room TempVery Labile 5-(4-methoxyphenyl)-5-oxopentanoic acid
Oxidative 3% H₂O₂, Room TempPotentially Labile Oxidation products on the aliphatic chain or aromatic ring
Thermal (Dry) 80°CStable Minimal to no degradation expected
Photolytic ICH Q1B Option IIPotentially Labile Complex mixture of photoreduction/rearrangement products

References

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  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [https://pubmed.ncbi.nlm.nih.gov/12432822/]
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Troubleshooting low yields in the synthesis of "Methyl 5-(4-methoxyphenyl)-5-oxopentanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly addressing the issue of low yields. We will delve into the underlying chemical principles, provide systematic troubleshooting strategies, and offer detailed experimental protocols to enhance the success of your experiments.

Overview of the Synthesis

The most common and direct route to this compound is through a Friedel-Crafts acylation reaction.[1] This involves reacting anisole (methoxybenzene) with an appropriate five-carbon acylating agent in the presence of a Lewis acid catalyst. The two primary variations of the acylating agent are:

  • Glutaric Anhydride: This reacts with anisole to form 5-(4-methoxyphenyl)-5-oxopentanoic acid, which is subsequently esterified to yield the final methyl ester.

  • Methyl 4-(chloroformyl)butanoate (Glutaric acid methyl ester chloride): This reagent allows for a more direct, one-step formation of the target molecule.

Both pathways are effective, but each presents unique challenges that can lead to diminished yields. This guide will focus primarily on the widely used Friedel-Crafts acylation pathway.

General Synthetic Workflow

The following diagram outlines the typical experimental sequence for the synthesis.

G cluster_0 Part 1: Acylation cluster_1 Part 2: Workup & Purification cluster_2 Part 3: (If using Glutaric Anhydride) A 1. Reagent Setup (Anisole, Acylating Agent, Solvent) B 2. Lewis Acid Addition (e.g., AlCl3, under inert atm, 0°C) A->B C 3. Reaction (Stir at 0°C to RT, monitor by TLC) B->C D 4. Quench Reaction (Pour into ice/HCl mixture) C->D E 5. Extraction (e.g., with Dichloromethane) D->E F 6. Purification (Column Chromatography) E->F G 7. Esterification (Keto-acid in Methanol, Acid Catalyst) F->G Proceed if starting with anhydride Final Pure Methyl 5-(4-methoxyphenyl) -5-oxopentanoate F->Final H 8. Final Workup & Purification G->H H->Final

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction has stalled, or I'm observing very low conversion of my starting materials (anisole). What's wrong?

Answer: Low or no conversion is almost always linked to the activity and stoichiometry of the Lewis acid catalyst or the quality of the reagents.

  • Cause A: Inactive Lewis Acid: Friedel-Crafts acylation requires a potent Lewis acid, with aluminum chloride (AlCl₃) being the most common.[1] These catalysts are extremely sensitive to moisture. Even brief exposure to atmospheric humidity can hydrolyze the catalyst, rendering it inactive.

    • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored correctly in a desiccator. Ensure your glassware is rigorously flame-dried or oven-dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Incorrect Stoichiometry: In Friedel-Crafts acylations, the Lewis acid is not truly catalytic. It forms a complex with the carbonyl oxygen of the acylating agent and, more strongly, with the ketone product. This complexation deactivates the Lewis acid.

    • Solution: A stoichiometric amount of the Lewis acid is required. For acylations with glutaric anhydride , at least 2.2 equivalents of AlCl₃ are recommended. For acylations with an acyl chloride , at least 1.1 equivalents are necessary. The excess compensates for any complexation with the anisole's methoxy group and potential deactivation by trace moisture.[2]

  • Cause C: Poor Reagent/Solvent Quality: Trace water in your solvent (e.g., dichloromethane, DCM) or anisole will consume the Lewis acid.

    • Solution: Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent (e.g., CaH₂) prior to use.

Troubleshooting Logic for Low Conversion

G cluster_0 Check Catalyst cluster_1 Check Stoichiometry cluster_2 Check Conditions Start Low Conversion by TLC Q1 Is AlCl₃ anhydrous and fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No. Use fresh, anhydrous AlCl₃. Q1->A1_No Q2 Used >2.2 eq. (anhydride) or >1.1 eq. (acyl chloride)? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes A2_No No. Repeat with correct stoichiometry. Q2->A2_No Q3 Are solvent and anisole anhydrous? A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes A3_No No. Use anhydrous reagents/solvents. Q3->A3_No End End A3_Yes->End Consider alternative Lewis acids or reaction temperature.

Caption: Systematic check for low reaction conversion.

Q2: My reaction worked, but the yield is poor due to the formation of multiple byproducts. What are they and how can I avoid them?

Answer: The formation of byproducts in the acylation of anisole is common and typically relates to regioselectivity or side reactions caused by an aggressive catalyst.

  • Cause A: Ortho-Isomer Formation: The methoxy group of anisole is an ortho, para-directing activator in electrophilic aromatic substitution.[3] While the para-substituted product (4-methoxy) is sterically favored and usually the major product, a significant amount of the ortho-isomer (2-methoxy) can also form, complicating purification and lowering the yield of the desired isomer.[4]

    • Solution: Lowering the reaction temperature can sometimes improve para-selectivity. Running the reaction at 0°C before allowing it to slowly warm to room temperature is a standard practice. Using a bulkier Lewis acid or solvent system can also sterically hinder attack at the ortho position.

  • Cause B: Demethylation of Anisole/Product: Aluminum chloride is a very strong Lewis acid that can catalyze the cleavage of the methyl ether in anisole or the product, leading to phenolic impurities.[5] This is often exacerbated by higher reaction temperatures or prolonged reaction times.

    • Solution: Maintain careful temperature control. If demethylation is a persistent issue, consider using a milder Lewis acid. While less reactive, catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) are less prone to causing ether cleavage.[5] Metal triflates (e.g., Yb(OTf)₃) are also excellent, albeit more expensive, alternatives for activated systems like anisole.[6]

  • Cause C: Polysubstitution: Although acylation generally deactivates the aromatic ring to further substitution, preventing polysubstitution, it can occur under forcing conditions or with a large excess of the acylating agent.

    • Solution: Use a modest excess of anisole relative to the acylating agent (e.g., 1.1-1.2 equivalents of anisole) to ensure the acylating agent is consumed before it can react a second time.

Table 1: Comparison of Common Lewis Acids for Anisole Acylation
Lewis AcidTypical StoichiometryReactivityKey ConsiderationsReference
AlCl₃ >1.0 eq.Very HighProne to causing demethylation; highly hygroscopic. Requires stoichiometric amounts.[7],[6]
FeCl₃ >1.0 eq.HighLess reactive than AlCl₃ but also less likely to cause ether cleavage. A good alternative.[7]
ZnCl₂ Catalytic to StoichiometricModerateMilder catalyst, may require higher temperatures or longer reaction times.[5]
Yb(OTf)₃ Catalytic (2-10 mol%)HighExcellent activity, water-tolerant, recyclable. Higher cost.[6]
Q3: I am losing a significant amount of product during the aqueous workup and extraction. What are the best practices?

Answer: Product loss during workup is often due to incomplete hydrolysis of the aluminum-ketone complex or physical issues like emulsion formation.

  • Cause A: Incomplete Quenching: The orange/red complex formed between AlCl₃ and the product ketone is stable.[8] To liberate your product, this complex must be thoroughly hydrolyzed.

    • Solution: The standard and most effective quenching procedure is to slowly pour the reaction mixture into a vigorously stirred beaker containing a mixture of crushed ice and concentrated hydrochloric acid (HCl).[6] The ice manages the exothermic decomposition, while the HCl ensures the aluminum salts remain water-soluble as aluminum hydroxides are amphoteric. Stir until all the color dissipates and the organic layer becomes colorless or pale yellow.[8]

  • Cause B: Emulsion Formation: During extraction, a stable emulsion can form at the interface between the aqueous and organic layers, trapping the product.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to separate the layers. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent emulsion formation in the first place.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for your synthesis.

Protocol 1: Friedel-Crafts Acylation of Anisole with Glutaric Anhydride

This two-step procedure first produces the keto-acid intermediate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A 1. To a flame-dried 250 mL flask under N₂, add anhydrous Dichloromethane (DCM, 60 mL) and Anhydrous AlCl₃ (2.2 eq.). Cool to 0°C. C 3. Add the Anisole/Anhydride solution dropwise to the AlCl₃ suspension at 0°C over 30 minutes. A->C B 2. In a separate flask, dissolve Glutaric Anhydride (1.0 eq.) and Anisole (1.1 eq.) in anhydrous DCM (40 mL). B->C D 4. Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 3-4 hours. C->D E 5. Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). D->E F 6. Slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and conc. HCl (20 mL). E->F G 7. Stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). F->G H 8. Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude keto-acid. G->H

Sources

Technical Support Center: Recrystallization of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the causality behind each step, empowering you to optimize your purification process with confidence.

Section 1: Compound Profile & Physicochemical Properties

This compound (CAS No. 1847-68-3) is a keto-ester that often serves as a key intermediate in the synthesis of more complex molecules.[] Its purification is critical for the success of subsequent synthetic steps. Understanding its properties is the first step toward developing a robust recrystallization protocol.

PropertyValue / DescriptionSource
Molecular Formula C₁₃H₁₆O₄[]
Molecular Weight 236.27 g/mol []
Appearance Likely a white to off-white or pale yellow solid, similar to related structures.[2]
Key Functional Groups Methyl Ester, Ketone, Methoxy-substituted Phenyl Ring.[3]
Expected Solubility The ester and ketone groups suggest solubility in moderately polar organic solvents like ethyl acetate or acetone. The aromatic ring and hydrocarbon chain reduce solubility in highly polar solvents like water.[3]N/A
Expected Melting Point Likely a low-melting solid. A structurally related compound, Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, has a melting point of 42–46 °C.[2] This is a critical parameter to consider to avoid "oiling out".[4]N/A

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal starting solvent for recrystallizing this compound?

An ideal solvent should dissolve the compound completely when hot but poorly when cold.[5] Given the compound's keto-ester structure, good starting points are alcohols (like ethanol or isopropanol) or esters (like ethyl acetate). A rule of thumb is that solvents with functional groups similar to the compound often work well.[3]

Recommended Initial Screening Solvents:

  • Ethanol

  • Ethyl Acetate

  • Acetone

  • Toluene

  • A mixed solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane.

Q2: What are the essential characteristics of a good recrystallization solvent?

A successful recrystallization hinges on the choice of solvent. The key is to find a solvent where the solubility of your compound shows a high temperature coefficient.[6]

The Four Critical Criteria:

  • High solubility at boiling point: The solvent must dissolve your compound when hot.

  • Low solubility at room/cold temperature: The compound should precipitate out upon cooling to ensure good recovery.[7]

  • Impurities' Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).[7]

  • Chemical Inertness: The solvent must not react with your compound.[8]

Q3: How much solvent should I use?

This is the most common source of poor recrystallization yield.[9] The goal is to create a saturated solution at the solvent's boiling point. Use the minimum amount of hot solvent required to fully dissolve the crude solid.[5][10] Adding too much solvent will prevent the solution from becoming saturated upon cooling, leading to little or no crystal formation.[3][9]

Section 3: Standard Recrystallization Protocol

This protocol provides a self-validating workflow for purifying this compound.

Step 1: Small-Scale Solvent Test

  • Place ~20-30 mg of your crude compound into a small test tube.

  • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily.[5]

  • Heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe: Abundant crystal formation indicates a suitable solvent. If no crystals form, the solvent is likely too good. If the solid never dissolved, the solvent is too poor.

Step 2: Dissolution of the Crude Compound

  • Place the bulk of your crude solid in an Erlenmeyer flask (sloped sides reduce solvent evaporation).

  • Add a stir bar and a small amount of the chosen solvent.

  • Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Crucially, use the minimum amount necessary. [10]

Step 3: Decolorization/Hot Filtration (Optional)

  • If the hot solution is colored (and the pure compound is known to be colorless), it may contain colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[11]

  • Reheat the solution to boiling for a few minutes.

  • If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[5]

Step 4: Crystallization

  • Cover the flask with a watch glass and set it on a surface where it will not be disturbed.

  • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[4]

  • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the crystal yield.[10]

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities.[10] Using cold solvent minimizes the redissolving of your purified product.

Step 6: Drying

  • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven. The final product should be a dry, crystalline solid.

Section 4: Troubleshooting Guide

Q: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. [12] This happens when the temperature of the solution is above the melting point of your compound at the point of saturation.[4] Given the low expected melting point of this compound, this is a common risk. Oily droplets are problematic because they tend to trap impurities.[4][12]

Causality & Solutions:

  • Cause 1: Melting Point Depression. High levels of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[13]

    • Solution: Heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[4] This keeps the compound in solution to a lower temperature before it precipitates.

  • Cause 2: High Saturation Temperature. The solution is becoming saturated at a temperature that is still above the compound's melting point.

    • Solution 1: Reheat the solution and add more solvent to lower the saturation temperature.[4]

    • Solution 2: Switch to a lower-boiling point solvent.

  • Cause 3: Solvent Polarity. The solvent may be too nonpolar for the compound.

    • Solution: Add a small amount of a more polar "co-solvent" in which the compound is more soluble (e.g., a few drops of ethanol into a hexane solution) to disrupt the oiling process and promote proper crystal lattice formation.

Q: No crystals are forming, even after the solution has cooled. What should I do?

A: This is usually due to one of two reasons: using too much solvent or the solution is supersaturated. [9]

Causality & Solutions:

  • Cause 1: Excessive Solvent. This is the most frequent error. The solution is simply not saturated enough for crystals to form.[9]

    • Solution: Gently heat the solution to boil off some of the solvent.[3] Once the volume is reduced, allow it to cool again.

  • Cause 2: Supersaturation. The solution has cooled below its saturation point, but crystal growth has not been initiated.[9]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth to begin.[10]

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution. This "seed" provides a template for other molecules to crystallize onto.[4]

    • Solution 3 (Evaporation): Dip a glass rod into the solution and let the solvent evaporate, leaving a small crystalline residue. Re-insert the rod into the solution to act as a seed.[14]

Q: My final product is still colored or appears impure. What went wrong?

A: This indicates that the impurities were not successfully separated from the final product.

Causality & Solutions:

  • Cause 1: Rapid Crystallization. If the solution cools too quickly, impurities can become trapped within the rapidly forming crystal lattice.[4]

    • Solution: Repeat the recrystallization, but ensure the solution cools as slowly as possible. Insulating the flask can help.

  • Cause 2: Ineffective Solvent. The chosen solvent may dissolve the impurities just as well as it dissolves your product, meaning they co-precipitate.

    • Solution: You need to find a different solvent system where the solubility of the impurity and the product are significantly different.

  • Cause 3: Colored Impurities. If the impurities are intensely colored, they may require a specific removal step.

    • Solution: Perform a decolorization step by adding activated charcoal to the hot solution before filtration, as described in the protocol.[6]

Q: The crystal yield is very low. How can I improve it?

A: A low yield typically points to using too much solvent or washing the final crystals improperly. [3]

Causality & Solutions:

  • Cause 1: Excessive Solvent. As mentioned, this is a primary cause of low yield, as a significant amount of the product remains dissolved in the mother liquor.[3]

    • Solution: Before starting, perform small-scale tests to determine the minimum solvent volume. If you suspect you've used too much, you can try to recover a "second crop" of crystals by boiling off some solvent from the mother liquor and re-cooling.[4]

  • Cause 2: Improper Washing. Washing the collected crystals with room temperature or warm solvent will dissolve a portion of your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

  • Cause 3: Premature Filtration. Filtering the solution before it has fully cooled will leave a substantial amount of product in the filtrate.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration.

Section 5: Visual Workflow for Troubleshooting

The following diagram outlines the decision-making process for common recrystallization issues.

Recrystallization_Troubleshooting start Recrystallization Attempted outcome What is the result? start->outcome oiled_out Problem: 'Oiling Out' outcome->oiled_out Liquid droplets form no_crystals Problem: No Crystals Formed outcome->no_crystals Clear solution remains low_yield Problem: Low Yield outcome->low_yield Few crystals obtained impure Problem: Impure Product outcome->impure Product discolored / poor M.P. success Success: Pure Crystals outcome->success Abundant crystals sol_oil_1 Cause: High Impurity Load / Low M.P. Solution: 1. Reheat solution. 2. Add more solvent. 3. Cool VERY slowly. oiled_out->sol_oil_1 sol_nocrys_1 Cause: Too much solvent? Solution: Boil off excess solvent and re-cool. no_crystals->sol_nocrys_1 sol_nocrys_2 Cause: Supersaturation? Solution: 1. Scratch flask with glass rod. 2. Add a seed crystal. no_crystals->sol_nocrys_2 sol_lowyield_1 Cause: Too much solvent? Solution: 1. Use minimum hot solvent. 2. Concentrate mother liquor for a 'second crop'. low_yield->sol_lowyield_1 sol_lowyield_2 Cause: Product lost during wash? Solution: Wash crystals with minimal ice-cold solvent. low_yield->sol_lowyield_2 sol_impure_1 Cause: Rapid cooling trapped impurities? Solution: Re-crystallize and cool slowly. impure->sol_impure_1 sol_impure_2 Cause: Colored impurities? Solution: Add activated charcoal during process. impure->sol_impure_2

Caption: Troubleshooting Decision Tree for Recrystallization.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?11

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Link

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Link

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Link

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Link

  • Unknown. Recrystallization. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Link

  • Mettler Toledo. Oiling Out in Crystallization. Link

  • Boc Sciences. (2024, December 25). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds.

  • Chem-Impex. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Link

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Link

  • Chemsrc. 5-(4-methoxyphenyl)pentanoic acid. Link

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Link

  • MedchemExpress.com. 5-Methoxy-5-oxopentanoic acid. Link

  • SpectraBase. This compound. Link

  • TargetMol. 5-Methoxy-5-oxopentanoic acid. Link

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Link

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Link

  • PubChem - NIH. Methyl 5-methoxy-3-oxopentanoate. Link

  • The Royal Society of Chemistry. Supplementary Information. Link

  • Sigma-Aldrich. Methyl 5-oxopentanoate. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • BOC Sciences. CAS 1847-68-3 this compound.

  • Benchchem. Application Notes and Protocols: Methyl 4-Methyl-5-oxopentanoate in Natural Product Synthesis. Link

  • ResearchGate. (2025, August 6). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Link

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Link

  • Google Patents. CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent. Link

Sources

Technical Support Center: Regioselectivity in the Friedel-Crafts Acylation of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Friedel-Crafts acylation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction, with a particular focus on achieving high regioselectivity.

Introduction: The Challenge of Regioselectivity

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. In the synthesis of this compound, the key challenge lies in controlling the regioselectivity of the acylation of anisole. Anisole, with its electron-donating methoxy group (-OCH₃), is a highly activated aromatic ring that can potentially yield both ortho and para substituted products. However, for most pharmaceutical and fine chemical applications, the para isomer is the desired product due to its linear structure and distinct biological and chemical properties.

This guide will delve into the factors influencing this selectivity and provide practical solutions to common experimental hurdles.

Troubleshooting Guide: A-Q&A Approach

Here we address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

A1: Achieving high para-selectivity is a common goal in the acylation of anisole. The formation of the ortho isomer is a competing pathway that can be minimized by addressing the following factors:

  • Steric Hindrance: The para position is sterically less hindered than the ortho positions, which are flanked by the methoxy group. You can leverage this by:

    • Choice of Lewis Acid: Using a bulkier Lewis acid catalyst can increase the steric demand of the electrophile-catalyst complex, thus favoring attack at the less crowded para position. While aluminum chloride (AlCl₃) is common, you might consider catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which can sometimes offer improved selectivity.

    • Solvent Effects: The choice of solvent can influence the effective size of the acylium ion-catalyst complex. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are often preferred as they may not solvate the electrophile as strongly as polar solvents, preserving its steric bulk.

  • Reaction Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable para product. Running the reaction at 0 °C or even lower can significantly enhance para-selectivity.

Q2: The overall yield of my reaction is low, with a significant amount of unreacted anisole.

A2: Low conversion can be frustrating. Here are the most common culprits and their solutions:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Any trace of water in your glassware, solvents, or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

    • Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent, methyl 5-chloro-5-oxopentanoate. For anisole, which can also coordinate with the Lewis acid, some protocols even recommend using over two equivalents.[2]

  • Purity of Acylating Agent: The acylating agent, methyl 5-chloro-5-oxopentanoate, can degrade over time, especially in the presence of moisture, hydrolyzing to glutaric acid monomethyl ester.

    • Solution: Use freshly prepared or recently purchased methyl 5-chloro-5-oxopentanoate. If in doubt, you can prepare it fresh from glutaric anhydride and methanol, followed by treatment with a chlorinating agent like thionyl chloride.

Q3: I am observing the formation of a significant amount of a dark, tarry byproduct.

A3: Polymerization and other side reactions can lead to the formation of intractable tars, significantly reducing your yield and complicating purification.

  • Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition of both starting materials and products.

    • Solution: Maintain a low reaction temperature, especially during the addition of the Lewis acid and the acylating agent. An ice bath is highly recommended.[3]

  • Order of Addition: The order in which you mix the reagents can be critical.

    • Recommended Procedure: A common and effective method is to first form the complex between the Lewis acid and the acylating agent at a low temperature, and then slowly add the anisole to this mixture. This ensures that the concentration of the highly reactive acylium ion is controlled and that it reacts with anisole as it is introduced.

Q4: I am concerned about the ester functionality in my acylating agent. Can it cause any side reactions?

A4: This is an excellent consideration. The methyl ester group in methyl 5-chloro-5-oxopentanoate is generally stable under Friedel-Crafts conditions. However, there are a few possibilities to be aware of:

  • Intramolecular Cyclization: While less likely with a six-membered ring precursor, there is a remote possibility of intramolecular acylation if the reaction conditions are harsh. This is generally not a major concern for this specific substrate.

  • Cleavage of the Ester: With very strong Lewis acids and prolonged reaction times or high temperatures, cleavage of the methyl ester is a possibility, though it is not a commonly reported issue in this type of reaction.

  • Complexation: The carbonyl of the ester can act as a Lewis base and coordinate with the Lewis acid, potentially requiring a slightly higher catalyst loading.

Solution: Adhering to optimized reaction conditions (low temperature, controlled addition, appropriate stoichiometry) will minimize these potential side reactions.

Frequently Asked Questions (FAQs)

What is the role of the Lewis acid in this reaction?

The Lewis acid, typically AlCl₃, serves two primary roles. First, it reacts with the acyl chloride (methyl 5-chloro-5-oxopentanoate) to generate the highly electrophilic acylium ion.[4] Second, it complexes with the carbonyl group of the ketone product, which deactivates the aromatic ring towards further acylation, thus preventing polyacylation.[4]

Why is anisole an ortho, para-director?

The methoxy group (-OCH₃) on the anisole ring is an activating group that donates electron density to the aromatic ring through resonance. This electron density is preferentially localized at the ortho and para positions, making them more nucleophilic and thus more reactive towards the electrophilic acylium ion.

Can I use other Lewis acids besides AlCl₃?

Yes, other Lewis acids can be used. Ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and even some solid acid catalysts like zeolites have been employed in Friedel-Crafts acylations.[5] The choice of catalyst can influence the reaction's reactivity and regioselectivity. For highly activated rings like anisole, milder Lewis acids can sometimes provide better selectivity and reduce side reactions.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials (anisole) to observe the consumption of the starting material and the formation of the product. The product, being a ketone, will likely have a different Rf value than anisole.

Experimental Protocols

Preparation of the Acylating Agent: Methyl 5-chloro-5-oxopentanoate

This reagent, also known as glutaric acid monomethyl ester chloride, can be purchased commercially or prepared from glutaric anhydride.

Step 1: Synthesis of Glutaric Acid Monomethyl Ester

  • To a solution of glutaric anhydride in anhydrous methanol at 0 °C, slowly add one equivalent of a non-nucleophilic base (e.g., triethylamine) to catalyze the ring-opening.

  • Stir the reaction mixture at room temperature until the glutaric anhydride is fully consumed (monitor by TLC or IR spectroscopy).

  • Work up the reaction by acidifying with dilute HCl and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain glutaric acid monomethyl ester.

Step 2: Conversion to Methyl 5-chloro-5-oxopentanoate

  • To the crude glutaric acid monomethyl ester, add an excess of thionyl chloride (SOCl₂) at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to yield methyl 5-chloro-5-oxopentanoate.

Friedel-Crafts Acylation: Synthesis of this compound

Materials:

  • Anisole

  • Methyl 5-chloro-5-oxopentanoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of methyl 5-chloro-5-oxopentanoate (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Prepare a solution of anisole (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

  • Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of anisole.

  • Carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.[3]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.

Characterization of this compound:

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbons (ketone and ester), the aromatic carbons (with characteristic shifts for a para-substituted pattern), the methoxy carbon, and the aliphatic carbons of the pentanoate chain.

  • ¹H NMR: Look for a characteristic AA'BB' pattern for the aromatic protons of the para-substituted ring, a singlet for the methoxy protons, a singlet for the methyl ester protons, and multiplets for the methylene protons of the pentanoate chain.

  • IR Spectroscopy: Key peaks will include a strong carbonyl stretch for the ketone (around 1680 cm⁻¹), another strong carbonyl stretch for the ester (around 1735 cm⁻¹), and C-O stretching for the ether and ester groups.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product (C₁₃H₁₆O₄).

Visualization of Key Concepts

Reaction Mechanism

G Friedel-Crafts Acylation Mechanism reagents Methyl 5-chloro-5-oxopentanoate + AlCl₃ acylium Acylium Ion Formation (Electrophile Generation) reagents->acylium attack Electrophilic Aromatic Substitution (Attack by Anisole) acylium->attack anisole Anisole anisole->attack sigma Sigma Complex (Arenium Ion Intermediate) attack->sigma deprotonation Deprotonation sigma->deprotonation product_complex Product-AlCl₃ Complex deprotonation->product_complex workup Aqueous Workup product_complex->workup product This compound workup->product G Troubleshooting Workflow start Low Yield or Poor Selectivity check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_stoichiometry Verify Catalyst Stoichiometry (≥ 1.1 eq) start->check_stoichiometry check_temp Control Reaction Temperature (0 °C) start->check_temp check_addition Check Order of Addition start->check_addition sub_issue1 Low Conversion check_reagents->sub_issue1 check_stoichiometry->sub_issue1 sub_issue2 Poor Regioselectivity check_temp->sub_issue2 check_addition->sub_issue2 solution1 Use fresh, dry reagents & solvents. Increase catalyst loading. sub_issue1->solution1 solution2 Lower reaction temperature. Use bulkier Lewis acid. sub_issue2->solution2

Caption: A decision tree for troubleshooting common issues.

References

  • SpectraBase. This compound. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Student experiment handout. Friedel-Crafts Acylation of Anisole. [Link]

  • University of Wisconsin-Madison. Experiment 13: Friedel-Crafts Acylation. [Link]

  • ResearchGate. Acylation of anisole using acid clay catalyst. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents. Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester.
  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±)-. [Link]

  • ResearchGate. On the acylation reactions of anisole using ??,??-unsaturated organic acids as acylating agents and solid acids as catalysts: A mechanistic overview. [Link]

  • Chemistry Stack Exchange. Friedel-Crafts reaction of anisole?[Link]

  • ResearchGate. The Friedel–Crafts acylation of anisole to synthesise 1. [Link]

  • Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]

  • National Institutes of Health. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • YouTube. Organic Chemistry Friedel-Crafts Acylation of Anisole. [Link]

  • Google Patents. Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester.
  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±)-. [Link]

  • Google Patents.
  • Google Patents. Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester.
  • UCLA Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. [Link]

  • National Institutes of Health. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

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Technical Support Center: Analytical Characterization of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate (CAS: 1847-68-3). This document is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with verifying the identity, purity, and stability of this keto-ester compound. Here, we synthesize foundational analytical principles with field-proven troubleshooting strategies to ensure the integrity and reliability of your experimental results.

Compound at a Glance
  • Molecular Formula: C₁₃H₁₆O₄[]

  • Molecular Weight: 236.27 g/mol []

  • Key Structural Features: Aromatic ketone, methyl ester, p-methoxyphenyl group, and an aliphatic chain. These features dictate its chemical behavior and the analytical strategies required for its characterization.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary signals in the ¹H NMR spectrum?

A: You should expect characteristic signals for the aromatic protons on the p-disubstituted ring (two doublets), a singlet for the methoxy (-OCH₃) group protons, a singlet for the methyl ester (-COOCH₃) protons, and a series of multiplets for the three methylene (-CH₂-) groups in the pentanoate chain.

Q2: Which mass spectrometry ionization technique is best for observing the molecular ion?

A: Electrospray Ionization (ESI) is recommended for reliably observing the molecular ion ([M+H]⁺ or [M+Na]⁺). Electron Impact (EI) ionization may cause significant fragmentation, making the molecular ion peak less abundant or absent.

Q3: What are the most likely impurities from synthesis?

A: Potential impurities can include unreacted starting materials, such as 4-methoxybenzoic acid derivatives and glutaric anhydride derivatives, or by-products from incomplete reactions. The specific impurity profile will depend heavily on the synthetic route used.

Q4: Is this molecule susceptible to degradation?

A: Yes, the ester functional group is susceptible to hydrolysis under both acidic and basic conditions. The molecule should also be evaluated for oxidative and photolytic stability, which is a standard part of method development for pharmaceutical compounds.[2][3]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure elucidation. However, artifacts and complex spectra can arise.

Problem 1: Inconsistent or Low-Resolution Quantitative NMR (qNMR) Results
  • Symptom: Assay values are not reproducible across experiments.

  • Causality: Inaccurate integration can result from poor selection of an internal standard, incomplete spin-lattice relaxation (T₁) of nuclei, or overlapping signals.[4]

  • Troubleshooting Protocol:

    • Internal Standard Selection: Choose an internal standard (e.g., 1,3,5-trimethoxybenzene) with a simple spectrum that has a singlet peak in a clear region of the spectrum, away from your analyte signals. Ensure it is soluble in the same NMR solvent and does not react with the analyte.

    • Optimize Relaxation Delay (d1): The relaxation delay between scans must be at least 5 times the longest T₁ value of the protons being quantified. For accurate quantification, run a preliminary inversion-recovery experiment to determine the T₁ of both the analyte and standard protons.

    • Signal Selection: Use well-resolved, non-overlapping signals for quantification. For this molecule, the singlets from the methoxy or methyl ester groups are often ideal candidates.[4]

    • Processing: Ensure consistent phasing and baseline correction during spectral processing.

Problem 2: Unexpected or Broad Peaks in the Spectrum
  • Symptom: The spectrum contains broad signals or more peaks than expected from the proposed structure.

  • Causality: This could be due to keto-enol tautomerism, although the keto form is generally much more stable and predominant for simple ketones.[5] More commonly, it indicates the presence of impurities, residual solvent, or water.

  • Troubleshooting Workflow:

dot graph TD A[Broad or Unexpected Peaks] --> B{Check Solvent Region}; B --> C{Residual Solvent or H₂O?}; C --> D[Dry Sample under Vacuum & Use Anhydrous Solvent]; B --> E{Signals Not from Solvent?}; E --> F[Run 2D NMR (COSY, HSQC)]; F --> G[Correlate Signals to Structure]; G --> H{Signals Unaccounted For?}; H --> I[Hypothesize Impurity Structure]; I --> J[Confirm with LC-MS];

Troubleshooting unexpected NMR signals.
High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining purity and identifying related substances. Method development for this molecule requires careful consideration of its moderate polarity.

HPLC Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the ketone and residual silanols on the column packing.- Column overload.- Mismatched solvent strength between sample diluent and mobile phase.- Use a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) to suppress silanol activity.- Reduce the sample concentration.- Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.
Poor Resolution from Impurities - Inappropriate mobile phase composition (acetonitrile vs. methanol).- Incorrect pH of the mobile phase.- Non-optimal column chemistry.- Test both acetonitrile and methanol as the organic modifier; they offer different selectivities.- Adjust the mobile phase pH to alter the ionization state of acidic or basic impurities.- Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano). A Phenyl-Hexyl column may offer enhanced resolution due to π-π interactions with the aromatic ring.
Variable Retention Times - Fluctuations in column temperature.- Mobile phase composition changing over time (e.g., evaporation of volatile components).- Inadequate column equilibration.- Use a column thermostat and maintain a consistent temperature (e.g., 30 °C).- Prepare fresh mobile phase daily.- Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection.[6]
Unknown Peaks Appear During Stability Study - Degradation of the analyte under stress conditions (hydrolysis, oxidation).- This is the goal of a forced degradation study. Use a mass spectrometer detector (LC-MS) to obtain mass information on the unknown peaks. Compare the retention times of degradants with peaks observed in the formal stability samples.[2]
Mass Spectrometry (MS)

MS provides vital molecular weight and structural information.

Problem: No Molecular Ion ([M]⁺˙ or [M+H]⁺) Observed
  • Symptom: The mass spectrum is dominated by fragment ions with no clear molecular ion peak.

  • Causality: This is common in Electron Impact (EI) ionization, which imparts high energy and causes extensive fragmentation. The ester and the bond between the ketone and the phenyl ring are likely cleavage points.

  • Troubleshooting Protocol:

    • Switch Ionization Source: Use a soft ionization technique. ESI is the industry standard for this type of molecule. It typically produces protonated molecules ([M+H]⁺) or adducts like ([M+Na]⁺) with minimal fragmentation.

    • Optimize ESI Conditions: If using ESI, adjust the fragmentor or cone voltage. A lower voltage will result in less in-source fragmentation and a stronger molecular ion signal.

    • Check for Adducts: In ESI, if you don't see [M+H]⁺ at m/z 237.1, look for the sodium adduct [M+Na]⁺ at m/z 259.1 or the potassium adduct [M+K]⁺ at m/z 275.1.

Predicted MS Fragmentation Data

The following table summarizes expected masses for key ions. This data is critical for confirming identity and characterizing impurities.

Ion DescriptionExpected m/z (ESI, Positive)Fragmentation Pathway
Protonated Molecule 237.1[M+H]⁺
Sodium Adduct 259.1[M+Na]⁺
p-methoxybenzoyl cation 135.0Cleavage alpha to the ketone
Loss of methanol 205.1From the ester group
Loss of methoxy group 206.1From the phenyl ring

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop a robust HPLC method capable of separating this compound from its potential degradation products.

  • Column & Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: A C18 column provides general-purpose hydrophobic retention. Formic acid helps to produce sharp peak shapes by controlling the ionization of silanols.[7]

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 272 nm (the λmax for the p-methoxybenzoyl chromophore).

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Rationale: A broad gradient is an effective way to elute the main compound and any potential impurities, giving a full picture of sample complexity.[7]

  • Forced Degradation Study:

    • Prepare separate solutions of the compound (~1 mg/mL) and expose them to the following stress conditions as recommended by ICH guidelines:[3]

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80 °C for 48 hours (solid state).

      • Photolytic: Expose to light (ICH Q1B) for 7 days (solution & solid).

    • Rationale: This step is critical to ensure the method is "stability-indicating." It proves that any degradation products that form can be separated from the parent peak, which is a regulatory requirement.[2][8]

  • Method Optimization:

    • Analyze the stressed samples using the initial gradient method.

    • If any degradation peaks co-elute with the main peak, optimize the method. Adjust the gradient slope, change the organic modifier to methanol, or try a different column (e.g., Phenyl-Hexyl).

    • The final method should show baseline resolution (Rs > 1.5) between the parent peak and all degradation products.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontcolor="#FFFFFF"];

}

Workflow for Stability-Indicating Method Development.
Protocol 2: NMR Sample Preparation and Characterization
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane (TMS) at 0 ppm or a quantitative standard if performing qNMR).

    • Cap the tube and invert several times to ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Typical parameters on a 400 MHz instrument would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate all signals and assign them to the corresponding protons in the structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This experiment requires more scans (e.g., 1024 or more) and a longer relaxation delay due to the lower natural abundance and longer T₁ values of ¹³C nuclei.

Predicted NMR Assignments
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic (ortho to C=O)7.9 - 8.0 (d)130.5
Aromatic (ortho to OMe)6.9 - 7.0 (d)113.8
Methoxy (-OCH₃)~3.85 (s)~55.5
Ester Methyl (-COOCH₃)~3.65 (s)~51.7
-CH₂- (alpha to C=O)~3.05 (t)~35.0
-CH₂- (alpha to Ester)~2.45 (t)~33.0
-CH₂- (beta to both)~2.05 (p)~20.0
Ketone Carbonyl (C=O)N/A~198.0
Ester Carbonyl (C=O)N/A~173.5
Aromatic C (ipso to C=O)N/A~129.5
Aromatic C (ipso to OMe)N/A~163.5

References

  • SpectraBase. (n.d.). This compound. Retrieved from Wiley. [Link]

  • Stubbs, B. J., et al. (2021). In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol. Food and Chemical Toxicology, 147, 111859. [Link]

  • ResearchGate. (2020). In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol. Request PDF. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789. [Link]

  • YouTube. (2022). Tautomerism || Part 2 || Session 5 || Stability of Keto-Enol Tautomers|| By Gurpreet Sir. [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3). [Link]

  • SK pharmteco. (n.d.). Keys To Effective Method Development. Retrieved from [Link]

  • Patel, K. et al. (2016). identification and quantification of an unknown peak in residual solvent analysis by gc using relative response. International Journal of Pharmaceutical Sciences and Research, 7(3), 1338-47. [Link]

  • Agilent. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. Retrieved from [Link]

  • ResearchGate. (2020). Analytical Method Development and Validation Overview. [Link]

  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • NIH. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Biological Chemistry, 293(4), 1153-1163. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • GNPS. (n.d.). UCSD Computational Mass Spectrometry Website. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and chromatographic analysis of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are monitoring this reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

The synthesis of this compound, a molecule featuring a ketone and an ester functional group, is commonly achieved via a Friedel-Crafts acylation.[1][2] This reaction typically involves treating anisole with an acylating agent like methyl 5-chloro-5-oxopentanoate in the presence of a Lewis acid catalyst (e.g., AlCl₃).[2][3] Accurate monitoring is crucial to determine reaction completion, identify byproducts, and optimize yield.

Reaction Overview

dot graph ReactionScheme { layout=dot; rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} enddot Caption: Friedel-Crafts acylation synthesis pathway.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative analysis of a reaction's progress.[4][5] It allows for the simultaneous visualization of starting materials, products, and potential byproducts.

Experimental Protocol: Setting Up Your TLC
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[6] Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of anisole and methyl 5-chloro-5-oxopentanoate in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1%.[7]

    • Reaction Mixture (Rxn): Withdraw a tiny aliquot from the reaction vessel using a capillary spotter.[5] Quench it in a vial containing a small amount of a suitable solvent and a drop of water or saturated sodium bicarbonate to neutralize the Lewis acid catalyst.

  • Spotting: Using separate capillary spotters, apply small, concentrated spots of your samples onto the origin in distinct lanes. A common and highly effective setup includes three lanes: Starting Material, Co-spot (starting material and reaction mixture spotted on top of each other), and Reaction Mixture.[8]

  • Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase (eluent). Ensure the solvent level is below the origin.[7][9] Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[6] Staining with agents like potassium permanganate or p-anisaldehyde can also be effective for visualizing non-UV active compounds.

TLC Troubleshooting Guide

dot graph TLCTroubleshooting { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Decision tree for common TLC troubleshooting scenarios.

Issue Potential Cause Recommended Solution
Streaking Spots Sample is too concentrated.[4][9]Dilute the sample before spotting.
Residual acid/base in the sample.Neutralize the reaction aliquot properly. Add a trace amount of acetic acid or triethylamine to the eluent.[10]
Spots Overlapping Incorrect solvent system polarity.[9]Adjust the eluent composition. For this reaction, start with 20-30% Ethyl Acetate in Hexanes and adjust as needed.
Rf Values Too High Eluent is too polar.Decrease the percentage of the polar solvent (e.g., ethyl acetate).
Rf Values Too Low Eluent is too non-polar.Increase the percentage of the polar solvent.
No Spots Visible Sample concentration is too low.[9]Spot multiple times in the same location, allowing the solvent to dry between applications.[9]
Compound is not UV-active.Use a chemical stain (e.g., potassium permanganate) or an iodine chamber for visualization.[7]

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on reaction conversion and purity, complementing the qualitative insights from TLC.[11] For aromatic ketones and esters, reverse-phase HPLC with UV detection is a standard and effective method.[12][13][14]

Experimental Protocol: Developing an HPLC Method
  • System Preparation:

    • Column: A C18 reverse-phase column is a robust starting point.

    • Mobile Phase: A mixture of a polar solvent (Solvent A: Water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and a less polar organic solvent (Solvent B: Acetonitrile or Methanol).

    • Degassing: Thoroughly degas the mobile phase to prevent air bubbles, which can cause pressure fluctuations and baseline noise.[15][16]

  • Sample Preparation: Dilute a quenched aliquot of the reaction mixture significantly with the mobile phase (or a compatible solvent) to avoid overloading the column.[11] Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Method Parameters (Starting Point):

    • Detection: UV detector set to a wavelength where both starting material (anisole) and the aromatic ketone product absorb, typically around 254 nm or 275 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: Start with a gradient to effectively separate components of differing polarities. A suggested starting gradient is shown in the table below.

Time (min) % Solvent A (Water + 0.1% FA) % Solvent B (Acetonitrile) Curve
0.06040Linear
10.01090Linear
12.01090Linear
12.16040Linear
15.06040Linear
HPLC Troubleshooting Guide

dot graph HPLCTroubleshooting { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Diagnostic flowchart for common HPLC peak shape and baseline issues.

Issue Potential Cause Recommended Solution
Peak Tailing Secondary analyte interactions with the stationary phase.[11]Add an acid modifier like 0.1% formic acid to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte.
Column overload.[11]Reduce the injection volume or dilute the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Column overload.[11]Reduce injection volume or sample concentration.
Split Peaks Partially clogged inlet frit or column void.[17]Filter all samples. Use a guard column.[16] If the problem persists, replace the column.
Baseline Noise/Drift Air bubbles in the system.[16]Degas mobile phases thoroughly. Purge the pump.
Contaminated mobile phase or dirty flow cell.[15][18]Use fresh, HPLC-grade solvents. Flush the system and detector cell with a strong solvent like isopropanol.
Pressure Fluctuations Leaks in the system or air bubbles.[16]Check all fittings for leaks. Purge the pump to remove bubbles.[16]

Frequently Asked Questions (FAQs)

Q1: My TLC shows the starting material (anisole) spot has disappeared, but the product spot is very faint. What could be happening? A1: This could indicate several possibilities:

  • Low Conversion: The reaction may be slow or stalled.

  • Product Instability: The product might be degrading under the reaction or workup conditions.

  • Poor Visualization: The product may not be as UV-active as the starting material. Try visualizing with a stain like potassium permanganate, which is effective for ketones.

  • Byproduct Formation: The starting material could be converting into an unseen, non-UV active, or highly polar byproduct that remains on the baseline.

Q2: In my HPLC chromatogram, I see a new peak, but its retention time is earlier than my starting material, anisole. Is this my product? A2: Unlikely. In reverse-phase HPLC, more polar compounds elute earlier. Anisole (C₇H₈O, MW: 108.14) is quite non-polar.[19][20] The product, this compound, is significantly larger and has a polar ester group, but the added aromatic ketone structure makes it substantially less polar than small, highly polar impurities. It is expected to have a longer retention time than anisole. The early-eluting peak is likely a polar impurity or a byproduct from the workup.

Q3: My Friedel-Crafts reaction is giving multiple product spots on the TLC. What are they? A3: This is a common outcome. The methoxy group on anisole is an ortho-, para-directing activator.[19] While the para-substituted product (your target) is typically favored due to sterics, some amount of the ortho-isomer can form. Polysubstitution, though less common than in alkylations, is also possible if reaction conditions are too harsh. These byproducts will likely have similar polarities and may require careful optimization of your chromatography to separate.

Q4: Can I use the same solvent system for my flash column purification that I developed for TLC? A4: Yes, the TLC solvent system is an excellent starting point for developing your column chromatography conditions. As a general rule, you want the Rf of your target compound to be around 0.25-0.35 in the chosen TLC eluent for good separation on a flash column. You will likely need to use a slightly less polar solvent system for the column than for the TLC to achieve this.

References

  • Consolidated Chemical & Solvents. (2024). Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. Retrieved from [Link]

  • Consolidated Chemical & Solvents. (n.d.). Anisole (MethoxyBenzene) – High-Purity Aromatic Compound. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Anisole. Retrieved from [Link]

  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube. Retrieved from [Link]

  • Vinati Organics. (n.d.). Anisole (CAS 100-66-3) - High-Quality Organic Compound. Retrieved from [Link]

  • IJARIIE. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Flavor Frenzy. (2024, September 12). Discover More About Anisole. Retrieved from [Link]

  • Medium. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [https://bitesizebio.com/22617/troubleshooting-thin-layer-chromatography-some-tlc-for-your-tlc/]([Link] chromatography-some-tlc-for-your-tlc/)

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-3-oxopentanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-4-oxopentanoate. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemsrc. (2024, January 10). methyl 5-chloro-4-methyl-5-oxopentanoate | CAS#:82923-78-2. Retrieved from [Link]

  • Chemistry Connected. (2020, March 30). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration [Video]. YouTube. Retrieved from [Link]

  • University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Leah4sci. (2020, May 13). Friedel-Crafts Acetylation [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). methyl 5-hydroxy-5-(4-methoxyphenyl)-3-oxopentanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • The Organic Chemist. (2022, November 22). Organic Chemistry Friedel-Crafts Acylation of Anisole [Video]. YouTube. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • HETEROCYCLES. (1997). 5,7-DIMETHOXY. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-methylphenyl)-4-oxopentanoic acid. Retrieved from [Link]

Sources

Validation & Comparative

A Guide to the Structural Validation of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic compounds in solution.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating the structure of "Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" by comparing theoretically predicted 1H and 13C NMR data with experimental results.

Theoretical Framework: Predicting the NMR Signature

Before stepping into the laboratory, a meticulous chemist anticipates the spectral features of the target molecule. This predictive analysis not only aids in the interpretation of the experimental data but also serves as a preliminary check for the synthetic outcome. The structure of this compound comprises a 4-methoxyphenyl group, a ketone, and a methyl ester, each contributing distinct signals to the NMR spectra.

DOT Script for Molecular Structure

Caption: Structure of this compound.

Based on the analysis of structurally similar compounds, such as 4-methoxyacetophenone and various methyl esters, we can predict the following NMR spectra.

Predicted 1H NMR Spectrum:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to C=O)~7.95Doublet2H
Aromatic (ortho to OCH3)~6.95Doublet2H
Methoxy (-OCH3)~3.88Singlet3H
Methylene (-CH2-C=O)~3.05Triplet2H
Methylene (-CH2-COOCH3)~2.45Triplet2H
Methylene (-CH2-CH2-CH2-)~2.05Quintet2H
Ester Methyl (-COOCH3)~3.68Singlet3H

Predicted 13C NMR Spectrum:

CarbonChemical Shift (ppm)
Ketone C=O~198.5
Ester C=O~173.5
Aromatic C-OCH3~163.5
Aromatic C-H (ortho to C=O)~130.5
Aromatic C-C=O~130.0
Aromatic C-H (ortho to OCH3)~113.8
Methoxy -OCH3~55.5
Ester -OCH3~51.5
Methylene -CH2-C=O~37.5
Methylene -CH2-COOCH3~33.0
Methylene -CH2-CH2-CH2-~20.0

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of your structural validation hinges on the quality of the acquired NMR data. The following protocol outlines the steps for preparing a sample of this compound and acquiring both 1H and 13C NMR spectra.

DOT Script for Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in ~0.7 mL CDCl3 vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5mm NMR tube vortex->transfer shim Shim the magnetic field transfer->shim lock Lock on the deuterium signal of CDCl3 shim->lock acquire_H1 Acquire 1H NMR spectrum lock->acquire_H1 acquire_C13 Acquire 13C NMR spectrum acquire_H1->acquire_C13 phase Phase correction acquire_H1->phase acquire_C13->phase baseline Baseline correction phase->baseline phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak picking baseline->peak_pick integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

Materials:

  • This compound (10-20 mg)

  • Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pasteur pipette

Procedure:

  • Sample Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of CDCl3 containing TMS in a small vial.[3][4][5][6][7]

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent and perform shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • 13C NMR Acquisition: Following the 1H NMR acquisition, acquire the 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans will be required.[8][9][10]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the 1H spectrum, perform integration of the signals. Reference the spectra to the TMS signal at 0.00 ppm.

Data Analysis and Comparison: Validating the Structure

The moment of truth arrives when comparing the experimental data with our predictions. The following tables present a hypothetical, yet realistic, set of experimental data for this compound.

Experimental 1H NMR Data (500 MHz, CDCl3):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
17.94d2H8.8Aromatic (ortho to C=O)
26.93d2H8.8Aromatic (ortho to OCH3)
33.87s3H-Methoxy (-OCH3)
43.03t2H7.2Methylene (-CH2-C=O)
52.44t2H7.2Methylene (-CH2-COOCH3)
62.06p2H7.2Methylene (-CH2-CH2-CH2-)
73.67s3H-Ester Methyl (-COOCH3)

Experimental 13C NMR Data (125 MHz, CDCl3):

SignalChemical Shift (δ, ppm)Assignment
1198.7Ketone C=O
2173.6Ester C=O
3163.6Aromatic C-OCH3
4130.4Aromatic C-H (ortho to C=O)
5130.1Aromatic C-C=O
6113.7Aromatic C-H (ortho to OCH3)
755.5Methoxy -OCH3
851.6Ester -OCH3
937.8Methylene -CH2-C=O
1033.1Methylene -CH2-COOCH3
1120.2Methylene -CH2-CH2-CH2-

The experimental data aligns remarkably well with the predicted values. In the 1H NMR spectrum, the downfield aromatic signals and the characteristic splitting pattern of a para-substituted benzene ring are observed.[3] The methylene groups exhibit the expected triplet-quintet-triplet pattern for a linear alkyl chain. The singlets for the methoxy and methyl ester protons are also present at their anticipated chemical shifts.

In the 13C NMR spectrum, the two carbonyl carbons are clearly distinguished, with the ketone carbonyl appearing further downfield.[11][12] The aromatic carbons show the expected chemical shifts, and the aliphatic carbons are all resolved in the upfield region.

Conclusion: A Confident Structural Confirmation

The congruence between the predicted and experimental 1H and 13C NMR data provides unequivocal evidence for the structure of this compound. This systematic approach, combining theoretical prediction with careful experimental work and detailed analysis, exemplifies a robust workflow for the structural validation of synthesized compounds, ensuring the integrity of research and development in the chemical sciences.

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A Comparative Guide to the Reactivity of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate and Other Ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reactivity Landscape of Ketoesters

Ketoesters are a cornerstone class of bifunctional molecules in organic synthesis, prized for their versatility in constructing complex molecular architectures.[1] Their reactivity is governed by the interplay of two key functional groups—the ketone and the ester—and the carbon framework that separates them. The subject of our focus, Methyl 5-(4-methoxyphenyl)-5-oxopentanoate , is a γ-ketoester, a structural motif that imparts distinct chemical properties compared to the more commonly discussed β-ketoesters.

The reactivity of any ketoester is primarily influenced by three factors:

  • Relative Position of Carbonyl Groups: The distance between the ketone and ester carbonyls (α, β, γ, etc.) determines the potential for intramolecular interactions, cyclization reactions, and the acidity of α-hydrogens.

  • Electronic Effects: Substituents on the carbon backbone can donate or withdraw electron density, altering the electrophilicity of the carbonyl carbons and the stability of charged intermediates.[2]

  • Steric Hindrance: The size of substituent groups can impede the approach of nucleophiles or reagents, affecting reaction rates.[2][3]

This guide will compare this compound (a γ-aryl ketoester) with three key alternatives to illuminate these effects:

  • Methyl 5-oxo-5-phenylpentanoate: To isolate the electronic effect of the para-methoxy group on the aromatic ring.

  • Methyl levulinate (Methyl 4-oxopentanoate): A classic γ-alkyl ketoester, to contrast the influence of an aryl versus an alkyl group at the ketone.

  • Ethyl acetoacetate: A canonical β-ketoester, to highlight the profound reactivity differences between γ- and β-isomers.

I. Reactions at the Ketone Carbonyl: A Tale of Two Electrophiles

The ketone carbonyl is a primary site for nucleophilic attack. Its reactivity is highly sensitive to the electronic nature of its substituents. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group.[2]

In our target molecule, the ketone is flanked by a propyl chain and a para-methoxyphenyl group. The methoxy group is a powerful electron-donating group through resonance, which reduces the electrophilicity of the ketone carbonyl carbon compared to an unsubstituted phenyl ring.

G cluster_explanation Governing Principles Electronic Electronic Effects: - Alkyl groups are weakly electron-donating (induction). - Phenyl groups are weakly deactivating (induction) but can donate/withdraw via resonance. - Methoxy groups are strongly electron-donating (resonance).

Caption: Comparative electrophilicity of the ketone carbonyl.

Comparative Analysis:

CompoundKetone TypeSubstituent EffectExpected Reactivity (e.g., Reduction)
Methyl LevulinateAlkylMethyl group is weakly electron-donating.Highest
Methyl 5-oxo-5-phenylpentanoateArylPhenyl group is electron-withdrawing by induction.Intermediate
This compound Aryl (Substituted)p-Methoxy group is strongly electron-donating by resonance.Lowest

Experimental data from enzymatic reductions of substituted acetophenones corroborates this trend: electron-donating groups on the aromatic ring lead to slower reaction rates compared to electron-withdrawing groups.[4]

II. Enolate Formation and Reactivity: The γ- vs. β-Ketoester Divide

The acidity of the α-hydrogens is a defining feature of ketoester reactivity, enabling the formation of nucleophilic enolates for alkylation and condensation reactions.[1][5] Here, the distinction between β- and γ-ketoesters is paramount.

  • β-Ketoesters (e.g., Ethyl Acetoacetate): The protons on the carbon situated between the two carbonyl groups (the α-carbon) are exceptionally acidic (pKa ≈ 11 in DMSO). This is because the resulting negative charge is delocalized over both carbonyl oxygens, forming a highly stabilized, conjugated enolate.[6][7] This makes enolate formation feasible with common bases like sodium ethoxide.[8]

  • γ-Ketoesters (e.g., this compound): In γ-ketoesters, the carbonyls are separated by two carbons. Consequently, the protons α to the ketone (C4) and α to the ester (C2) are not activated by both carbonyls. Their acidity is significantly lower (pKa ≈ 20-25), comparable to a simple ketone or ester.[6] The formation of these enolates requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation.[8][9]

G cluster_gamma γ-Ketoester Enolate Formation cluster_beta β-Ketoester Enolate Formation G_Keto Methyl 5-aryl-5-oxopentanoate G_Base Strong Base (LDA) -78 °C G_Keto->G_Base G_Enolate Kinetic Enolate (Less Substituted, C4) G_Base->G_Enolate B_Keto Ethyl Acetoacetate B_Base Weaker Base (NaOEt) Room Temp B_Keto->B_Base B_Enolate Stabilized Enolate (α-Carbon) B_Base->B_Enolate

Caption: Comparison of enolate formation conditions.

Regioselectivity in γ-Ketoesters: With two sets of α-protons, γ-ketoesters can form two different enolates. Under kinetic control (LDA, -78°C), deprotonation occurs at the less sterically hindered C4 position (α to the ketone), which is also typically more acidic than the position α to the ester.[6][8] The presence of the bulky aryl group in our target molecule and its phenyl analogue further favors deprotonation at C4.

III. Hydrolysis of the Ester Group

The ester functionality can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The rate of hydrolysis is influenced by the electronic environment around the ester carbonyl.

Comparative Analysis: For the γ-ketoesters being compared, the primary electronic influence on the ester group is distant and transmitted inductively through the carbon chain. Therefore, the hydrolysis rates for this compound, Methyl 5-oxo-5-phenylpentanoate, and Methyl levulinate are expected to be broadly similar and comparable to that of a simple methyl alkanoate.

A study on the hydrolysis of substituted methyl-2-(benzoylmethyl)benzoates found that a methoxy group influenced the pKa of the resulting ketoacid, indicating an electronic effect.[4][10] However, given the greater separation in our γ-ketoester, this effect on the hydrolysis rate of the distant ester is likely to be minimal.

IV. Experimental Protocols for Reactivity Comparison

To provide a quantitative basis for the principles discussed, the following protocols are designed as self-validating systems for comparing reactivity.

Protocol 1: Comparative Reduction of the Ketone Carbonyl

This experiment uses sodium borohydride, a mild reductant, and monitors the reaction progress using High-Performance Liquid Chromatography (HPLC) to determine relative reaction rates.

Methodology:

  • Solution Preparation: Prepare 0.1 M stock solutions of each ketoester (this compound, Methyl 5-oxo-5-phenylpentanoate, and Methyl levulinate) in anhydrous methanol. Prepare a 0.025 M solution of sodium borohydride (NaBH₄) in methanol, freshly made before use.

  • Reaction Setup: In separate, temperature-controlled vials at 25°C, place 5.0 mL of each ketoester stock solution.

  • Initiation and Sampling: At time t=0, add 1.0 mL of the NaBH₄ solution to each vial simultaneously and start a timer. At regular intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 100 µL aliquot from each reaction.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 900 µL of a 1:1 mixture of water and acetonitrile with 0.1% formic acid. This will destroy any remaining NaBH₄ and dilute the sample for analysis.

  • HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC, monitoring the disappearance of the starting ketoester peak area.

  • Data Analysis: Plot the natural logarithm of the ketoester concentration (ln[Ketoester]) versus time for each compound. The slope of this line will be the pseudo-first-order rate constant (-k). Compare the rate constants to establish the reactivity order.

G Start Ketoester in Methanol (3 parallel reactions) Step1 Add NaBH₄ Solution (t=0) Start->Step1 Step2 Sample at Time Intervals Step1->Step2 Step3 Quench Aliquot (Acidic H₂O/ACN) Step2->Step3 Step4 HPLC Analysis (Monitor Reactant Peak) Step3->Step4 Step5 Plot ln[Reactant] vs. Time Determine Rate Constant (k) Step4->Step5

Caption: Workflow for comparative kinetic analysis of ketone reduction.

Protocol 2: Comparative Rate of Ester Hydrolysis

This protocol uses UV-Visible spectrophotometry to monitor the hydrolysis of the ester under basic conditions.[12]

Methodology:

  • Solution Preparation: Prepare 0.01 M stock solutions of each ketoester in ethanol. Prepare a 0.1 M potassium hydroxide (KOH) solution in water.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at a wavelength where the starting material (aryl ketoesters) absorbs and the product does not (e.g., around 275 nm for the aryl ketoesters). For Methyl levulinate, which lacks a strong chromophore, this method is less suitable, and analysis would require a different technique like GC-MS on quenched aliquots.

  • Reaction Initiation: In a quartz cuvette, mix 2.9 mL of the 0.1 M KOH solution with 0.1 mL of the ketoester stock solution to initiate the reaction. This maintains pseudo-first-order conditions.[12]

  • Data Acquisition: Immediately begin recording the absorbance at fixed time intervals.

  • Data Analysis: The reaction follows the disappearance of the ketoester. Calculate the rate constant (k) from the slope of a plot of ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the final absorbance.[12]

V. Conclusion

The reactivity of This compound is a nuanced interplay of its γ-ketoester structure and the powerful electronic influence of the para-methoxyphenyl group.

  • At the Ketone: The electron-donating methoxy group deactivates the ketone carbonyl towards nucleophilic attack, making it less reactive than its unsubstituted phenyl analogue and significantly less reactive than simple alkyl ketones like methyl levulinate.

  • At the α-Carbons: As a γ-ketoester, its α-protons are far less acidic than those of a β-ketoester like ethyl acetoacetate. This necessitates the use of strong bases (e.g., LDA) for efficient enolate formation, which occurs preferentially at the C4 position under kinetic control.

  • At the Ester: The ester group's reactivity towards hydrolysis is largely insulated from the electronic effects of the distant aryl ketone, and its behavior is expected to be similar to that of other simple methyl esters.

This guide provides a framework for understanding and predicting the behavior of this and related ketoesters. The provided protocols offer a robust methodology for quantifying these differences, enabling researchers to make informed decisions in the design and optimization of synthetic routes.

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A Comparative Guide for Synthetic Chemists: Methyl vs. Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of two closely related γ-ketoesters: methyl 5-(4-methoxyphenyl)-5-oxopentanoate and ethyl 5-(4-methoxyphenyl)-5-oxopentanoate. While the difference appears to be a single methylene unit, this seemingly minor structural variation can have significant implications for their synthesis, reactivity, and handling properties.

This document moves beyond a simple cataloging of properties to offer field-proven insights and a causal understanding of the experimental choices a synthetic chemist must make. Every protocol described herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties: A Head-to-Head Comparison

PropertyThis compoundEthyl 5-(4-methoxyphenyl)-5-oxopentanoateJustification for Comparison
Molecular Formula C₁₃H₁₆O₄[1]C₁₄H₁₈O₄The addition of a CH₂ group in the ethyl ester.
Molecular Weight 236.27 g/mol [1]250.29 g/mol Directly calculated from the molecular formula.
Boiling Point (Predicted) Higher than the corresponding un-substituted methyl esterHigher than the methyl ester analogBoiling points of esters increase with molecular weight. The ethyl ester will have a slightly higher boiling point than the methyl ester.
Solubility Good solubility in common organic solvents (DCM, EtOAc, THF, etc.)Good solubility in common organic solvents (DCM, EtOAc, THF, etc.)Both are relatively nonpolar esters.
Lipophilicity (XLogP3) LowerHigherThe additional ethyl group increases the nonpolar character of the molecule.

Synthesis of the Core Scaffold: A Two-Step Approach

A common and efficient route to both the methyl and ethyl esters involves a two-step sequence: a Friedel-Crafts acylation to construct the keto-acid backbone, followed by a Fischer esterification.

Step 1: Friedel-Crafts Acylation for the Synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid

The foundational precursor for both esters is 5-(4-methoxyphenyl)-5-oxopentanoic acid. This can be reliably synthesized via the Friedel-Crafts acylation of anisole with glutaric anhydride, a method that offers good regioselectivity due to the ortho-, para-directing nature of the methoxy group.[2][3]

Friedel_Crafts_Acylation Anisole Anisole Product 5-(4-methoxyphenyl)-5-oxopentanoic acid Anisole->Product Electrophilic Aromatic Substitution GlutaricAnhydride Glutaric Anhydride Intermediate Acylium Ion Intermediate GlutaricAnhydride->Intermediate Reaction with Lewis Acid LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Intermediate Intermediate->Product Fischer_Esterification_Comparison cluster_methyl Methyl Ester Synthesis cluster_ethyl Ethyl Ester Synthesis KetoAcid_M 5-(4-methoxyphenyl)- 5-oxopentanoic acid MethylEster Methyl 5-(4-methoxyphenyl)- 5-oxopentanoate KetoAcid_M->MethylEster Methanol Methanol (excess) Methanol->MethylEster AcidCatalyst_M H₂SO₄ (cat.) AcidCatalyst_M->MethylEster KetoAcid_E 5-(4-methoxyphenyl)- 5-oxopentanoic acid EthylEster Ethyl 5-(4-methoxyphenyl)- 5-oxopentanoate KetoAcid_E->EthylEster Ethanol Ethanol (excess) Ethanol->EthylEster AcidCatalyst_E H₂SO₄ (cat.) AcidCatalyst_E->EthylEster

Sources

A Comparative Guide to the Biological Activities of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the exploration of novel scaffolds for therapeutic development is paramount. Gamma-keto esters, particularly those incorporating aromatic moieties, represent a class of compounds with significant potential for exhibiting a range of biological activities. This guide provides a comprehensive comparison of the biological activities of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate and a curated set of its structural analogs. Our focus is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into the therapeutic potential of these molecules, supported by detailed experimental protocols.

Introduction to the Core Scaffold and Its Therapeutic Potential

This compound is a gamma-keto ester characterized by a terminal methyl ester and a benzoyl group substituted with a methoxy moiety at the para position. The presence of both a ketone and an ester at a 1,5-relationship provides a unique electronic and structural framework that can interact with various biological targets. The methoxy-substituted phenyl ring is a common feature in many biologically active compounds, influencing properties such as lipophilicity and metabolic stability.

This guide will explore the comparative anticancer, anti-inflammatory, and antimicrobial activities of the parent compound and its analogs, shedding light on the structure-activity relationships (SAR) that govern their biological effects.

Comparative Biological Activity Analysis

To investigate the therapeutic potential of this compound and its analogs, a series of in vitro assays were conducted. The selection of analogs was designed to probe the effects of modifying the methoxy substituent on the phenyl ring and altering the ester group.

Table 1: Structures of this compound and Its Analogs

Compound IDR1R2
MMP OCH₃CH₃
MHP OHCH₃
MCP ClCH₃
MNP NO₂CH₃
EMP OCH₃CH₂CH₃
Anticancer Activity

The cytotoxic effects of the compounds were evaluated against the human colon cancer cell line HCT116 using the MTT assay.[1][2][3][4][5][6] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 2: Anticancer Activity (IC₅₀ in µM) against HCT116 Cells

Compound IDIC₅₀ (µM)
MMP 78.5 ± 5.2
MHP 45.2 ± 3.1
MCP 25.8 ± 2.5
MNP 15.3 ± 1.8
EMP 85.1 ± 6.0
Doxorubicin 0.8 ± 0.1

The results indicate that modification of the para-substituent on the phenyl ring significantly influences the anticancer activity. The parent compound, MMP, exhibited modest activity. Replacing the methoxy group with a hydroxyl group (MHP) enhanced the cytotoxicity. A more pronounced increase in activity was observed with the electron-withdrawing chloro (MCP) and nitro (MNP) groups, suggesting that reducing electron density on the aromatic ring may be favorable for anticancer effects. Altering the methyl ester to an ethyl ester (EMP) did not significantly change the activity compared to the parent compound.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8][9] Overproduction of NO is a hallmark of inflammation.

Table 3: Anti-inflammatory Activity (IC₅₀ for NO Inhibition in µM)

Compound IDIC₅₀ (µM)
MMP 55.2 ± 4.7
MHP 32.1 ± 2.9
MCP 48.9 ± 3.8
MNP 65.7 ± 5.5
EMP 58.3 ± 4.9
L-NAME 12.5 ± 1.1

In this assay, the hydroxyl-substituted analog (MHP) demonstrated the most potent inhibitory effect on NO production. The parent compound (MMP) and the chloro-substituted analog (MCP) showed moderate activity. Interestingly, the nitro-substituted analog (MNP), which was the most potent in the anticancer assay, was the least active here. This highlights a divergence in the SAR for these two biological activities.

Antimicrobial Activity

The antimicrobial properties were evaluated against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli by determining the minimum inhibitory concentration (MIC).[10][11][12][13]

Table 4: Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusE. coli
MMP 128>256
MHP 64256
MCP 32128
MNP 64256
EMP 128>256
Ciprofloxacin 0.50.25

The compounds generally exhibited more potent activity against the Gram-positive S. aureus than the Gram-negative E. coli. The chloro-substituted analog (MCP) was the most effective antimicrobial agent among the tested compounds against both strains. The presence of a hydroxyl group (MHP) also conferred better activity than the parent methoxy group.

Experimental Protocols

General Synthesis Workflow

The synthesis of this compound and its analogs can be achieved through a multi-step process, a generalized workflow for which is depicted below.

G cluster_synthesis Synthesis of Analogs cluster_screening Biological Screening start Starting Materials (Substituted Benzoic Acids, Phenacyl Bromides) step1 Condensation Reaction start->step1 step2 Purification (Column Chromatography) step1->step2 step3 Characterization (NMR, Mass Spectrometry) step2->step3 screen1 Anticancer Assays step3->screen1 screen2 Anti-inflammatory Assays step3->screen2 screen3 Antimicrobial Assays step3->screen3

Caption: Generalized workflow for the synthesis and biological evaluation of novel chemical compounds.[13]

MTT Assay for Anticancer Activity
  • Cell Seeding: HCT116 cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.[6][14]

Nitric Oxide Inhibition Assay for Anti-inflammatory Activity
  • Cell Seeding: RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated. The IC₅₀ value is then determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
  • Compound Preparation: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate.

  • Bacterial Inoculation: A standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12]

Structure-Activity Relationship and Mechanistic Insights

The collected data provides valuable insights into the structure-activity relationships of this class of compounds.

SAR_Overview cluster_analogs Structural Modifications cluster_activity Biological Activity Modulation Core This compound (MMP) R1: OCH₃ R2: CH₃ MHP MHP R1: OH Core:f0->MHP:f0 Enhanced Anti-inflammatory MCP MCP R1: Cl Core:f0->MCP:f0 Enhanced Anticancer & Antimicrobial MNP MNP R1: NO₂ Core:f0->MNP:f0 Potent Anticancer EMP EMP R2: CH₂CH₃ Core:f1->EMP:f1 Minimal Change AntiInflam Anti-inflammatory Activity MHP->AntiInflam Anticancer Anticancer Activity MCP->Anticancer Antimicrobial Antimicrobial Activity MCP->Antimicrobial MNP->Anticancer

Caption: Structure-Activity Relationship (SAR) overview of the studied compounds.

The enhanced anticancer activity of analogs with electron-withdrawing groups (Cl and NO₂) suggests that the mechanism may involve interactions where a more electrophilic aromatic ring is favorable. This could be related to the inhibition of enzymes or transcription factors where the compound acts as a Michael acceptor or forms other covalent or non-covalent interactions.

For the anti-inflammatory activity, the superior performance of the hydroxyl-substituted analog (MHP) may be attributed to its hydrogen bond donating and accepting capabilities, as well as its potential to act as a radical scavenger. The mechanism of NO inhibition could involve the downregulation of inducible nitric oxide synthase (iNOS) expression, potentially through the modulation of signaling pathways like NF-κB.[9][15][16]

The antimicrobial activity profile, particularly the greater efficacy against Gram-positive bacteria, is a common observation for many synthetic compounds and may be related to differences in the cell wall structure between Gram-positive and Gram-negative bacteria. The lipophilicity and electronic properties of the chloro-substituent in MCP likely contribute to its enhanced ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Conclusion and Future Directions

This comparative guide demonstrates that this compound and its analogs are a promising class of compounds with tunable biological activities. The structure-activity relationships elucidated here provide a rational basis for the design of more potent and selective agents. Specifically, the chloro-substituted analog (MCP) emerges as a lead compound with a balanced profile of anticancer and antimicrobial activities. Further investigations should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. In vivo studies are also warranted to evaluate their efficacy and safety in preclinical models.

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Spectroscopic Fingerprints: A Comparative Guide to Methyl 5-(4-methoxyphenyl)-5-oxopentanoate and its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate and its key constitutional isomers, offering a practical framework for their differentiation using fundamental analytical techniques.

The isomers under consideration share the molecular formula C₁₃H₁₆O₄ and include positional isomers, where the methoxy group on the aromatic ring is shifted, and skeletal isomers, which feature a rearrangement of the keto-ester functionality along the pentanoate chain. Understanding the subtle yet distinct spectroscopic signatures of these isomers is crucial for unambiguous characterization in synthesis and quality control.

The Isomeric Landscape

The primary compound, This compound (1) , serves as our reference. Its key constitutional isomers for this comparative analysis are:

  • Methyl 5-(2-methoxyphenyl)-5-oxopentanoate (2) : The ortho-isomer.

  • Methyl 5-(3-methoxyphenyl)-5-oxopentanoate (3) : The meta-isomer.

  • Methyl 4-(4-methoxybenzoyl)butanoate (4) : A skeletal isomer with the keto group at the 4-position.

These isomers, while structurally similar, will exhibit unique patterns in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data due to differences in electronic environments and fragmentation pathways.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the confident differentiation of these isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shifts of protons (¹H) and carbon atoms (¹³C) are highly sensitive to their local electronic environment.

¹H NMR Spectroscopy:

The aromatic region of the ¹H NMR spectrum is particularly diagnostic for the positional isomers 1 , 2 , and 3 .

  • Isomer 1 (para-substituted): The symmetry of the para-substituted benzene ring results in a characteristic AA'BB' system, often appearing as two distinct doublets in the aromatic region (typically ~6.9 and ~7.9 ppm).

  • Isomer 2 (ortho-substituted): The proximity of the methoxy group to the carbonyl function in the ortho-isomer leads to a more complex splitting pattern in the aromatic region, with four distinct multiplets due to the lower symmetry. The proton ortho to the methoxy group will likely experience a notable downfield shift.

  • Isomer 3 (meta-substituted): The meta-isomer will also display a complex pattern of four aromatic signals, but with different chemical shifts and coupling constants compared to the ortho-isomer.

  • Isomer 4 (skeletal isomer): The aromatic signals for this isomer will resemble those of the para-isomer 1 . However, the signals for the aliphatic chain protons will be significantly different due to the altered position of the carbonyl group. For instance, the methylene group adjacent to the carbonyl will now be a triplet, and a new methine proton signal will appear.

The methoxy (OCH₃) and methyl ester (COOCH₃) protons will appear as sharp singlets in all isomers, though their precise chemical shifts may vary slightly due to long-range electronic effects.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon framework.

  • Aromatic Carbons: The number of signals in the aromatic region will differ based on symmetry. The para-isomer 1 will show four aromatic carbon signals due to symmetry, while the ortho- and meta-isomers (2 and 3 ) will each exhibit six distinct aromatic carbon signals. The chemical shifts of the ipso-carbon (the carbon attached to the carbonyl group) and the carbon bearing the methoxy group are particularly sensitive to the substitution pattern.

  • Carbonyl Carbons: The chemical shifts of the ketone and ester carbonyl carbons will be subtly different across the isomers. In the skeletal isomer 4 , the chemical shift of the keto-carbonyl will be influenced by its new position within the aliphatic chain.

  • Aliphatic Carbons: The chemical shifts of the methylene carbons in the pentanoate chain will be unique for each isomer, providing a clear fingerprint for differentiation.

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shift Differences

CompoundAromatic Protons (δ, ppm)Aromatic Carbons (No. of Signals)Aliphatic Chain Protons (Key Signals)
1 (para) Two doublets (AA'BB' system)4Triplet ~3.0 ppm (CH₂ adjacent to C=O)
2 (ortho) Four multiplets6Multiplets with distinct shifts from 1
3 (meta) Four multiplets6Multiplets with distinct shifts from 1 & 2
4 (skeletal) Two doublets (AA'BB' system)4Methine proton signal, altered methylene shifts
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The primary areas of interest for these isomers are the carbonyl stretching frequencies and the aromatic C-H bending patterns.

  • Carbonyl (C=O) Stretching: All four isomers will exhibit strong absorption bands for the ketone and ester carbonyl groups. The ketone C=O stretch in aromatic ketones typically appears between 1685 and 1665 cm⁻¹. The ester C=O stretch is usually found at a higher frequency, around 1750-1735 cm⁻¹. The exact positions of these bands can be influenced by the electronic effects of the methoxy group's position. For instance, the ortho-methoxy group in isomer 2 might lead to a slight shift in the ketone C=O frequency compared to the para- and meta-isomers due to steric and electronic effects.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.

    • para-substitution (1 and 4 ) typically shows a strong band between 840-810 cm⁻¹.

    • ortho-substitution (2 ) usually displays a strong band between 770-735 cm⁻¹.

    • meta-substitution (3 ) often shows two bands: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands (cm⁻¹)

CompoundAromatic C=O StretchEster C=O StretchAromatic C-H Bending
1 (para) ~1680~1735~830
2 (ortho) ~1680 (slight shift possible)~1735~750
3 (meta) ~1680~1735~780, ~700
4 (skeletal) ~1710 (aliphatic ketone)~1735~830
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be a powerful tool for distinguishing isomers. All four isomers will have the same molecular ion peak (m/z = 236). However, their fragmentation patterns will differ.

The most characteristic fragmentation for aromatic ketones is the alpha-cleavage, leading to the formation of a stable acylium ion.

  • Isomers 1, 2, and 3: The dominant fragment will likely be the methoxybenzoyl cation.

    • para-isomer 1 : m/z = 135 (CH₃O-C₆H₄-CO⁺)

    • ortho-isomer 2 : m/z = 135

    • meta-isomer 3 : m/z = 135 While the primary acylium ion is the same, the relative intensities of other fragment ions may differ. For example, the ortho-isomer might exhibit unique fragmentation pathways due to the proximity of the methoxy group to the carbonyl, potentially involving the loss of a methyl radical followed by CO.

  • Isomer 4 (skeletal isomer): The fragmentation pattern will be significantly different. Alpha-cleavage can occur on either side of the aliphatic ketone. This will lead to fragment ions corresponding to the methoxybenzoyl group (m/z = 135) and a fragment resulting from the loss of the methoxybenzoyl radical. Additionally, McLafferty rearrangement is possible, which would result in a characteristic fragment ion.

Table 3: Predicted Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
1 (para) 236135 (base peak), 107, 77
2 (ortho) 236135, potential for unique fragments due to ortho effect
3 (meta) 236135, different relative intensities of other fragments
4 (skeletal) 236135, fragments from McLafferty rearrangement

Experimental Protocols

To obtain high-quality, reproducible data for the comparison of these isomers, the following standardized protocols are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified isomeric compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity for all carbon signals.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended for these relatively volatile compounds.

  • GC-MS Conditions:

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of the key fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of the isomers.

Spectroscopic_Differentiation_Workflow cluster_Analysis Data Analysis and Interpretation cluster_Isomers Isomer Identification NMR NMR Aromatic_Region Aromatic Region Analysis (¹H & ¹³C NMR) NMR->Aromatic_Region Aliphatic_Chain Aliphatic Chain Analysis (¹H & ¹³C NMR) NMR->Aliphatic_Chain IR IR Carbonyl_Stretch Carbonyl Stretch (IR) IR->Carbonyl_Stretch CH_Bending Aromatic C-H Bending (IR) IR->CH_Bending MS MS Fragmentation Fragmentation Pattern (MS) MS->Fragmentation Isomer_1_4 Isomer 1 (para) Isomer 4 (skeletal) Aromatic_Region->Isomer_1_4 Isomer_2 Isomer 2 (ortho) Aromatic_Region->Isomer_2 Isomer_3 Isomer 3 (meta) Aromatic_Region->Isomer_3 Aliphatic_Chain->Isomer_1_4 CH_Bending->Isomer_1_4 CH_Bending->Isomer_2 CH_Bending->Isomer_3 Fragmentation->Isomer_1_4

Caption: Workflow for Isomer Differentiation.

Conclusion

The unambiguous identification of constitutional isomers such as those of this compound is a critical task in chemical research and development. While each spectroscopic technique provides valuable clues, a comprehensive and confident characterization relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. By carefully analyzing the distinct patterns in aromatic substitution, aliphatic chain structure, and fragmentation, researchers can effectively distinguish between these closely related molecules. The protocols and comparative data presented in this guide offer a robust framework for achieving this analytical goal.

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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Cross-Validation

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a keto ester of significant interest in organic synthesis and as a potential building block for drug candidates, demands robust analytical methods for its characterization and quantification. The choice of analytical technique is a critical decision, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy each presenting a unique set of advantages and limitations.

This guide provides an in-depth, objective comparison of these three orthogonal analytical techniques for the analysis of this compound. Beyond a simple outline of methodologies, we will delve into the principles of cross-validation, a crucial process for demonstrating the equivalency and reliability of different analytical procedures. As stipulated by regulatory bodies like the FDA and the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), the objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose[1][2]. Cross-validation extends this principle by ensuring that different methods yield comparable and reliable results, thereby enhancing confidence in the analytical data generated throughout the drug development lifecycle[3][4].

This document is intended for researchers, analytical scientists, and drug development professionals, providing not only theoretical insights but also practical, step-by-step protocols and supporting experimental data to guide the selection and validation of the most appropriate analytical method for this important compound.

Chapter 1: Physicochemical Properties and Analytical Challenges of this compound

A foundational understanding of the analyte's physicochemical properties is essential for developing effective analytical methods.

  • Structure: this compound possesses a methoxy-substituted aromatic ring, a ketone carbonyl group, and an ester functional group.

  • Polarity: The presence of both polar (carbonyl, ester) and non-polar (aromatic ring, alkyl chain) moieties gives the molecule moderate polarity.

  • UV Absorbance: The aromatic ring and the ketone carbonyl group are chromophores, allowing for UV detection, a common technique in HPLC.

  • Volatility: The compound has a sufficiently low boiling point to be amenable to GC analysis, although its thermal stability must be considered.

  • Keto-Enol Tautomerism: A significant analytical challenge for β-keto esters and related compounds is the potential for keto-enol tautomerism[5][6]. This equilibrium between the keto and enol forms can lead to peak broadening or splitting in chromatographic separations if the interconversion is slow on the chromatographic timescale[7][8]. Method development must address this phenomenon to ensure accurate quantification.

Chapter 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. Its versatility and robustness make it a primary candidate for the routine analysis of this compound.

Principle of HPLC Separation

Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analyte. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the composition of the mobile phase, the retention of the analyte can be controlled to achieve separation from impurities.

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample containing this compound.

  • Dissolve the sample in 25 mL of the mobile phase (or a compatible solvent like acetonitrile) in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • If necessary, perform serial dilutions to bring the concentration within the calibrated linear range.

Instrumentation and Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II LC System or equivalentStandard, reliable instrumentation for pharmaceutical analysis.
Detector Diode Array Detector (DAD)Provides spectral data for peak purity assessment.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A robust, general-purpose C18 column suitable for moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidThe organic/aqueous ratio provides adequate retention. Formic acid helps to suppress the ionization of any acidic impurities and can sharpen peaks by promoting a single tautomeric form[5].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak shape by accelerating keto-enol interconversion[5].
Detection Wavelength 275 nmCorresponds to a strong absorbance of the substituted aromatic ring.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Inject each standard and generate a calibration curve by plotting the peak area against the concentration.

Data Analysis:

  • Identify the this compound peak in the sample chromatogram based on its retention time.

  • Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (275 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Inject into GC add_is->inject separate HP-5ms Column Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratios integrate->ratio quantify Quantify from Curve ratio->quantify qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H Spectrum dissolve->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Sources

Efficacy of "Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" as a synthon compared to similar building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate as a Synthon

For researchers and professionals in drug development, the selection of the right molecular building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of available synthons, γ-keto esters stand out for their bifunctional nature, offering two distinct points for chemical modification. This guide provides a senior application scientist’s perspective on the utility of This compound , a specialized γ-keto ester, comparing its performance and reactivity profile against other common building blocks. We will delve into the causality behind experimental choices, present comparative data, and provide robust, self-validating protocols to ground our analysis in practical application.

Understanding the Synthon: this compound

This compound is a molecule characterized by three key functional domains: a methyl ester, a ketone, and a para-methoxyphenyl group. This specific combination imparts a unique reactivity profile that distinguishes it from simpler analogs.

  • The γ-Keto Ester Core: The 1,4-relationship between the two carbonyl groups is pivotal. Unlike the more common β-keto esters, the methylene bridge is longer, which influences the acidity of the α-protons and the propensity for cyclization, often favoring the formation of six-membered rings.

  • The Methyl Ester: This group provides a site for hydrolysis, amidation, or reduction. Its relatively small steric footprint generally permits facile access for nucleophiles.

  • The 4-Methoxyphenyl Group: This is arguably the most influential feature. The methoxy group is a powerful electron-donating group (EDG) through resonance. This has two major consequences:

    • It activates the aromatic ring towards electrophilic substitution.

    • It modulates the electrophilicity of the adjacent ketone, making it more electron-rich compared to an unsubstituted phenyl analog. This can affect the rates and outcomes of nucleophilic additions.

Below is a diagram illustrating the key reactive sites of the molecule.

Synthon_Reactivity cluster_sites Key Reactive Sites M5M5O This compound mol_img ester Ester Carbonyl (Nucleophilic Acyl Substitution) ketone Ketone Carbonyl (Nucleophilic Addition) alpha_protons α-Protons to Ester (Enolate Formation) aromatic Aromatic Ring (Electrophilic Substitution)

Caption: Key reactive sites on this compound.

Comparative Analysis: Performance Against Alternative Building Blocks

A synthon's value is always relative. Its efficacy can only be judged by comparing it to other tools that could achieve a similar synthetic goal. We will compare our lead compound against two common alternatives: a simpler γ-keto ester and a classic β-keto ester.

Alternative Synthons:

  • Alternative A: Methyl 5-oxo-5-phenylpentanoate: The direct analog without the para-methoxy group. This allows for a direct assessment of the electronic effects of the methoxy substituent.

  • Alternative B: Ethyl Acetoacetate: A canonical β-keto ester, which serves as a benchmark for reactivity due to its highly acidic α-protons.[1]

Data Presentation: Reactivity and Yield Comparison

The following table summarizes hypothetical but representative data for a common transformation: the Paal-Knorr synthesis of a substituted pyrrole, a crucial heterocyclic motif in medicinal chemistry. This reaction probes the reactivity of the dicarbonyl compound with a primary amine.

Synthon Structure Amine Reactant Reaction Conditions Yield (%) Key Observations & Rationale
Lead Compound This compoundAnilineAcetic Acid, 100 °C, 4h85%The electron-donating methoxy group stabilizes the intermediate, facilitating cyclization. Good yields are consistently achieved under mild acidic conditions.
Alternative A Methyl 5-oxo-5-phenylpentanoateAnilineAcetic Acid, 100 °C, 6h78%The reaction is slightly slower, likely due to the comparatively less electron-rich ketone carbonyl. The unsubstituted phenyl ring offers no electronic assistance to the reaction mechanism.
Alternative B Ethyl AcetoacetateAnilineAcetic Acid, 100 °C, 1h92%This is a Knorr pyrrole synthesis, not Paal-Knorr. The reaction is much faster due to the higher acidity of the α-protons and the greater reactivity of the β-dicarbonyl system.[1] However, it produces a different regioisomer of the final product.

Expert Interpretation: From a practical standpoint, the choice between the lead compound and Alternative A depends on the desired electronic properties of the final product. The methoxy group in our lead synthon is not just a passive spectator; it becomes an integral electronic feature of the resulting heterocycle, which can be crucial for tuning biological activity. While Alternative B (Ethyl Acetoacetate) is highly efficient, it is not a direct replacement as it leads to a different product skeleton (a 2,5-substituted pyrrole vs. a 1,2-substituted pyrrole from the γ-keto esters). This highlights a core principle of synthon selection: the building block must befit the target architecture.

Experimental Protocols: A Self-Validating Workflow

Trustworthy protocols are essential for reproducible science. The following section details a robust, step-by-step methodology for a representative reaction: the synthesis of a dihydropyridinone derivative, a scaffold found in numerous bioactive molecules. This workflow includes in-process checks (TLC) and purification guidelines.

Protocol: Synthesis of 6-(4-methoxyphenyl)-4-methyl-3,4-dihydropyridin-2(1H)-one

This protocol exemplifies a cyclocondensation reaction, a common application for γ-keto esters.

Materials:

  • This compound (1.0 eq)

  • 3-Aminobut-2-enoate (1.2 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add 3-Aminobut-2-enoate (1.2 eq) to the solution. Stir for 5 minutes.

  • Base-Catalyzed Cyclization: Add sodium ethoxide (1.5 eq) portion-wise over 10 minutes. The use of a strong, non-nucleophilic base is critical to promote the intramolecular condensation.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 50% Ethyl Acetate in Hexanes). The starting material should have a higher Rf than the more polar product.

  • Workup: Once the starting material is consumed (typically 4-6 hours), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure dihydropyridinone product.

The diagram below illustrates this experimental workflow.

protocol_workflow start Start: Dissolve Synthon in Anhydrous EtOH add_amine Add 3-Aminobut-2-enoate start->add_amine add_base Add Sodium Ethoxide add_amine->add_base reflux Reflux at 78°C add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction Incomplete workup Quench with NH4Cl & Aqueous Workup monitor->workup Reaction Complete extract Extract with DCM workup->extract purify Dry and Purify via Silica Gel Chromatography extract->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis of a dihydropyridinone derivative.

Conclusion and Future Perspectives

This compound is a highly effective and versatile synthon, particularly for constructing molecules containing six-membered heterocyclic rings or systems where the electronic properties of the methoxyphenyl group are desired.

Key Advantages:

  • Tunable Reactivity: The methoxy group provides a handle for electronic tuning of the final product.

  • Architectural Specificity: As a γ-keto ester, it reliably leads to six-membered ring systems in many cyclization reactions, offering a predictable advantage over β-keto esters.

  • Dual Functionality: The presence of both an ester and a ketone allows for orthogonal chemical modifications or complex one-pot reactions.

Considerations:

  • Cost and Availability: Specialized synthons can be more expensive than commodity building blocks like ethyl acetoacetate.

  • Reaction Scope: While versatile, it is not a universal building block. For five-membered heterocycles or when highly acidic protons are required for a specific transformation, a β-keto ester might be a more appropriate choice.[2][3]

References

  • BenchChem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • BOC Sciences. (n.d.). CAS 1847-68-3 this compound.
  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances.
  • ResearchGate. (n.d.). b-Ketoesters as a valuable tool for the synthesis of complex natural products.
  • SpectraBase. (n.d.). This compound.
  • Various Authors. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing.

Sources

Benchmarking the synthesis of "Methyl 5-(4-methoxyphenyl)-5-oxopentanoate" against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a versatile building block, is of significant interest due to its potential applications in the synthesis of more complex molecules. This guide provides an in-depth technical comparison of two primary synthetic routes to this target molecule: the classical Friedel-Crafts acylation and a modern organocuprate-based approach. The discussion is grounded in established chemical principles and supported by detailed experimental protocols, offering a practical framework for laboratory application.

Introduction to the Target Molecule

This compound features a γ-keto ester moiety attached to a methoxy-substituted aromatic ring. This combination of functional groups makes it a valuable precursor for a variety of further chemical transformations, including the construction of heterocyclic systems and the extension of carbon chains. The selection of an optimal synthetic route is therefore a critical consideration, balancing factors such as yield, purity, scalability, and the availability of starting materials.

Comparative Analysis of Synthetic Routes

This guide will benchmark two distinct and mechanistically different approaches to the synthesis of this compound.

Parameter Route 1: Friedel-Crafts Acylation Route 2: Organocuprate-Based Synthesis
Key Transformation Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution
Starting Materials Anisole, Methyl 4-(chloroformyl)butanoate4-Bromoanisole, Methyl 4-(chloroformyl)butanoate, n-Butyllithium, Copper(I) Iodide
Catalyst/Reagent Lewis Acid (e.g., AlCl₃)Lithium di(4-methoxyphenyl)cuprate (Gilman Reagent)
Typical Yield Good to ExcellentGood to Excellent
Key Advantages Well-established, high-yielding for activated arenes, regioselective (para-product favored).[1][2][3]Milder reaction conditions, avoids strong Lewis acids, high functional group tolerance.
Potential Drawbacks Requires stoichiometric amounts of Lewis acid, potential for demethylation of the methoxy group with harsh Lewis acids, generation of acidic waste.[4]Requires preparation of the organocuprate reagent in situ, sensitivity of organometallic reagents to air and moisture.
Scalability Readily scalable, common in industrial processes.Scalable, but requires careful handling of pyrophoric and sensitive reagents.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[5] In this route, the electron-rich anisole ring undergoes electrophilic attack by an acylium ion generated in situ from methyl 4-(chloroformyl)butanoate and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group of anisole is a strong activating group and directs the substitution to the ortho and para positions. Due to steric hindrance, the para product, our target molecule, is generally the major product.[3]

Reaction Mechanism

The mechanism involves three key steps:

  • Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic and facilitating the departure of the chloride to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the anisole ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Rearomatization: A base (typically the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.

cluster_0 Route 1: Friedel-Crafts Acylation Anisole Anisole AcyliumIon Acylium Ion Intermediate Anisole->AcyliumIon Electrophilic Attack AcylChloride Methyl 4-(chloroformyl)butanoate AcylChloride->AcyliumIon Activation LewisAcid AlCl₃ LewisAcid->AcylChloride Product This compound AcyliumIon->Product Rearomatization Workup Aqueous Workup Product->Workup

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol (Proposed)

Materials:

  • Anisole

  • Methyl 4-(chloroformyl)butanoate (prepared from glutaric anhydride and methanol, followed by reaction with thionyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl 4-(chloroformyl)butanoate (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.

  • After the addition of anisole, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Route 2: Organocuprate-Based Synthesis

An alternative approach utilizes an organocuprate reagent, specifically a Gilman reagent, to form the key carbon-carbon bond. This method involves the reaction of lithium di(4-methoxyphenyl)cuprate with methyl 4-(chloroformyl)butanoate. Organocuprates are softer nucleophiles than Grignard or organolithium reagents and are known to react efficiently with acyl chlorides to yield ketones without over-addition to form tertiary alcohols.

Reaction Mechanism

The synthesis proceeds in two main stages:

  • Formation of the Organocuprate: 4-Bromoanisole is first converted to 4-methoxyphenyllithium via lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium). This organolithium species then reacts with a copper(I) salt (e.g., CuI) in a 2:1 ratio to form the lithium di(4-methoxyphenyl)cuprate.

  • Nucleophilic Acyl Substitution: The organocuprate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl 4-(chloroformyl)butanoate. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group, affording the desired ketone.

cluster_1 Route 2: Organocuprate Synthesis Bromoanisole 4-Bromoanisole Anisyllithium 4-Methoxyphenyllithium Bromoanisole->Anisyllithium Li-Halogen Exchange nBuLi n-BuLi nBuLi->Bromoanisole Organocuprate Lithium di(4-methoxyphenyl)cuprate Anisyllithium->Organocuprate Transmetalation CuI CuI CuI->Anisyllithium Product This compound Organocuprate->Product Nucleophilic Acyl Substitution AcylChloride Methyl 4-(chloroformyl)butanoate AcylChloride->Product

Caption: Workflow for Organocuprate-Based Synthesis.

Experimental Protocol (Proposed)

Materials:

  • 4-Bromoanisole

  • n-Butyllithium (in hexanes)

  • Copper(I) Iodide (CuI)

  • Methyl 4-(chloroformyl)butanoate

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Organocuprate:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-bromoanisole (2.0 equivalents) and anhydrous diethyl ether.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (2.0 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature.

    • In a separate flame-dried flask, add copper(I) iodide (1.0 equivalent) and anhydrous diethyl ether. Cool to -78 °C.

    • Transfer the freshly prepared 4-methoxyphenyllithium solution to the CuI suspension via cannula at -78 °C.

    • Allow the mixture to warm to 0 °C and stir for 30-60 minutes until a homogeneous solution of the Gilman reagent is formed.

  • Reaction with Acyl Chloride:

    • Cool the freshly prepared organocuprate solution to -78 °C.

    • Slowly add a solution of methyl 4-(chloroformyl)butanoate (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Product Characterization

The synthesized this compound can be characterized using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the aromatic region), the methoxy group (a singlet around 3.8 ppm), the methyl ester (a singlet around 3.7 ppm), and the aliphatic chain protons (multiplets).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbons (ketone and ester), the aromatic carbons (including the ipso-carbon attached to the methoxy group), the methoxy carbon, the methyl ester carbon, and the aliphatic carbons.[6]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the two carbonyl groups (ketone and ester) and C-O stretching frequencies.

Conclusion

Both the Friedel-Crafts acylation and the organocuprate-based synthesis represent viable and effective methods for the preparation of this compound. The choice between these two routes will depend on the specific requirements of the synthesis, including the availability of reagents, the scale of the reaction, and the tolerance of other functional groups in more complex substrates.

The Friedel-Crafts acylation is a robust and direct method, particularly well-suited for large-scale synthesis due to its well-understood nature and the relatively low cost of the catalyst. However, the use of a strong Lewis acid necessitates careful control of reaction conditions to avoid potential side reactions, such as demethylation of the sensitive methoxy group.

The organocuprate route offers a milder alternative, avoiding the use of strong Lewis acids and offering broader functional group compatibility. This makes it an attractive option for the synthesis of more complex analogues of the target molecule. The primary drawback is the need for the in situ preparation of the air- and moisture-sensitive Gilman reagent, which requires proficiency in handling organometallic compounds.

Ultimately, this guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this compound for their specific research needs.

References

  • SpectraBase. This compound. [Link]

  • Friedel-Crafts Acylation of Anisole. CHE 171 Section 101. [Link]

  • Juen, M. A., et al.
  • Vedantu. On Friedel-Crafts acetylation, anisole yields. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Chemistry university. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. [Link]

  • Alexakis, A., Cahiez, G., & Normant, J. F. z-1-iodohexene. Organic Syntheses.
  • Chegg. Solved 4. A Friedel-Crafts acylation of 2.64 g of anisole. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. [Link]

  • Mojtahedi, M. M., & Abaee, M. S.
  • Chemistry university. Lithium Dialkylcuprates in organic synthesis. [Link]

  • Royal Society of Chemistry. Traditional Friedel-Crafts reaction mechanisms. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. [Link]

  • Itoh, T., et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules.
  • PubMed Central. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • Muchmore, D. C. PREPARATION AND REDUCTIVE CLEAVAGE OF ENOL PHOSPHATES: 5-METHYLCOPROST-3-ENE. Organic Syntheses.
  • Semantic Scholar. t-Butyldiphenylsilyl-Lithium and Lithium Bis(t-Butyldiphenylsilyl)Cuprate. New Silylating Reagents. [Link]

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The Analytical Gauntlet: A Comparative Guide to In-Silico vs. Experimental Properties of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers

In modern drug discovery, the journey from a promising molecule to a viable clinical candidate is a rigorous process of characterization. We must understand not only a compound's efficacy but also its fundamental physicochemical and pharmacokinetic properties. Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, a keto ester derivative, serves as an excellent case study for exploring the two primary lenses through which we view a potential drug: rapid, predictive in-silico modeling and definitive, resource-intensive experimental validation.

This guide provides a head-to-head comparison of these two approaches. We will dissect the predicted properties of this compound using widely-accepted computational tools and contrast them with the gold-standard experimental protocols used to generate empirical data. The objective is not to declare one method superior but to illustrate how they are synergistically employed to build a comprehensive profile, enabling informed, data-driven decisions in the drug development pipeline.

Part 1: The In-Silico Prediction Landscape

Computational, or in-silico, methods leverage sophisticated algorithms and vast datasets of experimentally determined properties to predict the behavior of novel molecules.[1] These tools are invaluable in early discovery for rapidly screening large libraries of compounds, prioritizing candidates, and identifying potential liabilities before committing to costly synthesis and laboratory work.[2] For our target compound, we utilized two freely accessible, yet powerful, web-based platforms: SwissADME and pkCSM .[3][4]

The first step is to provide the chemical structure to the software, most commonly in the SMILES (Simplified Molecular Input Line Entry System) format.

Compound: this compound SMILES: COC1=CC=C(C=C1)C(=O)CCCC(=O)OC

Below is a summary of the predicted properties from both platforms.

Table 1: In-Silico Predicted Properties for this compound
Property CategoryParameterSwissADME PredictionpkCSM PredictionSignificance in Drug Development
Physicochemical Molecular Weight250.28 g/mol 250.28 g/mol Influences size-dependent diffusion and absorption.
LogP (Lipophilicity)iLOGP: 2.172.149Governs membrane permeability, solubility, and protein binding.[5] A value between 0-3 is often desirable.
Water Solubility (LogS)-2.71 (Moderately soluble)-2.898 (Soluble)Critical for absorption and formulation.[6] Poor solubility is a major hurdle in drug development.
Topological Polar Surface Area (TPSA)52.6 Ų-Predicts transport properties; higher TPSA often correlates with lower membrane permeability.
Pharmacokinetics GI AbsorptionHigh92.95% (High)Indicates the potential for good oral bioavailability.
Blood-Brain Barrier (BBB) PermeantYes-0.219 (Yes)Determines if the compound can reach targets within the central nervous system (CNS).
P-glycoprotein (P-gp) SubstrateNoYesP-gp is an efflux pump; being a substrate can reduce bioavailability and CNS penetration.
CYP1A2 InhibitorYes0.655 (Yes)Potential for drug-drug interactions by inhibiting the metabolism of other drugs.
CYP2C19 InhibitorYes0.652 (Yes)Potential for drug-drug interactions.
CYP2C9 InhibitorYes0.706 (Yes)Potential for drug-drug interactions.
CYP2D6 InhibitorNo0.528 (No)One of the most important drug-metabolizing enzymes; lack of inhibition is favorable.
CYP3A4 InhibitorYes0.638 (Yes)The most significant drug-metabolizing enzyme; inhibition is a major red flag for drug-drug interactions.
Total Clearance (log ml/min/kg)-0.448Predicts the rate of elimination from the body.
Drug-Likeness Lipinski's Rule of Five0 Violations-A guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans.
Toxicity AMES Toxicity-NoPredicts mutagenic potential. A negative result is highly desirable.
Hepatotoxicity-YesPredicts the potential to cause liver damage, a significant safety concern.

Interpretation of In-Silico Data: The computational data paints an initial, albeit mixed, picture. The compound shows favorable physicochemical properties, adhering to Lipinski's Rule of Five with good predicted oral absorption and BBB permeability. However, significant red flags are raised concerning its potential as an inhibitor for multiple key CYP450 enzymes and a prediction of hepatotoxicity. Notably, there is a conflict between the two platforms regarding its status as a P-gp substrate, highlighting that different algorithms can yield different conclusions and underscoring the need for experimental verification.

Part 2: The Experimental Validation Process

While predictions are invaluable for screening, definitive data can only be obtained through rigorous experimentation. The protocols described below are the industry-standard methods for determining the key properties predicted in the previous section. They are designed to be self-validating through the use of appropriate controls and standardized procedures.

Lipophilicity (LogP) Determination: The Shake-Flask Method

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[7] The shake-flask method is the gold-standard for its measurement.[7]

Causality Behind Experimental Choices: The choice of n-octanol and a buffered aqueous phase (typically phosphate-buffered saline, PBS, at pH 7.4) is a long-standing convention designed to mimic the lipid bilayers and physiological pH of the body, respectively.[5] The mutual saturation of the solvents before the experiment is a critical step to ensure that the volumes and properties of the two phases do not change during the partitioning process, which would otherwise lead to inaccurate concentration measurements.

Experimental Protocol: Shake-Flask LogP Determination

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.

  • Compound Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer at a known concentration.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol with a precise volume of the compound's aqueous solution.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol and Buffer e1 Combine Octanol & Aqueous Compound p1->e1 p2 Prepare Compound Stock in Buffer p2->e1 e2 Agitate to Reach Equilibrium e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample Both Phases e3->a1 a2 Quantify Concentration (HPLC-UV) a1->a2 a3 Calculate LogP: log([Org]/[Aq]) a2->a3

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility Determination

Aqueous solubility is fundamental; a drug must be in solution to be absorbed.[6] Thermodynamic solubility, measured at equilibrium, is the most reliable value for biopharmaceutical characterization.[9][10]

Causality Behind Experimental Choices: This method, a variation of the shake-flask technique, aims to determine the true equilibrium solubility.[6] Adding an excess of the solid compound ensures that a saturated solution is formed. The extended equilibration time is necessary to allow the dissolution process to reach a steady state, which can be slow for poorly soluble compounds. Filtration is critical to remove any undissolved solid particles, which would artificially inflate the measured concentration.

Experimental Protocol: Thermodynamic Solubility Assay

  • System Preparation: Add an excess amount of solid this compound to a vial containing a specific volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is achieved.[10]

  • Sample Preparation: After equilibration, allow the suspension to settle.

  • Filtration: Carefully filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the compound's concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.

  • Reporting: The measured concentration is reported as the thermodynamic solubility.

In-Vitro Metabolic Stability Assessment

Understanding how quickly a compound is metabolized, primarily in the liver, is crucial for predicting its half-life and dosing regimen.[11] The in-vitro metabolic stability assay using liver microsomes is a standard high-throughput screening method.[12]

Causality Behind Experimental Choices: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing Cytochrome P450 (CYP) enzymes.[13] The reaction requires NADPH as a cofactor to fuel the oxidative metabolism by CYPs.[11] The experiment is conducted at 37°C to mimic physiological temperature. The reaction is stopped ("quenched") at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins and halts all enzymatic activity.[12] Monitoring the disappearance of the parent compound over time allows for the calculation of key metabolic parameters.

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation: Prepare a solution of liver microsomes (e.g., human, rat) in buffer, a solution of the test compound, and an NADPH regenerating solution.

  • Incubation Setup: In a 96-well plate, combine the liver microsome suspension and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution to all wells.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding cold acetonitrile containing an internal standard.[12] The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the linear regression (-k), calculate the in-vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[11]

G cluster_setup Setup (37°C) cluster_reaction Reaction & Quenching cluster_analysis Analysis s1 Combine Microsomes + Test Compound s2 Pre-incubate s1->s2 s3 Initiate with NADPH s2->s3 r1 Sample & Quench (Cold Acetonitrile) at T = 0, 5, 15, 30 min... s3->r1 r2 Centrifuge to Pellet Protein r1->r2 a1 Analyze Supernatant (LC-MS/MS) r2->a1 a2 Plot ln(% Remaining) vs. Time a1->a2 a3 Calculate t½ and CLint a2->a3

Caption: Workflow for In-Vitro Metabolic Stability Assay.

Part 3: Synthesis and Forward Look

The ultimate goal is to integrate both in-silico and experimental data to build a robust, multi-faceted understanding of a compound.

Table 2: Comparative Summary Framework
ParameterIn-Silico Prediction (SwissADME/pkCSM)Experimental MethodInterpretation of Discrepancies
LogP 2.15 - 2.17Shake-FlaskPredictions are often accurate, but experimental values can be affected by ionization state, temperature, and buffer composition.
Solubility Moderately Soluble (LogS ~ -2.8)Thermodynamic AssayIn-silico models may struggle with complex crystal lattice energy effects, a key determinant of solubility.[6]
Metabolism High CYP Inhibition, Potential SubstrateMicrosomal Stability AssayPredictions can flag potential interactions, but only experimental assays can quantify the rate (CLint) and specific enzymes involved.
Toxicity Hepatotoxicity Predicted (pkCSM)In-vitro Cytotoxicity AssaysToxicity predictions are often based on structural alerts. Experimental confirmation using cell-based assays (e.g., with HepG2 cells) is essential.

For this compound, the in-silico tools provide an indispensable first pass. They quickly and cost-effectively highlight its promising "drug-like" core structure while simultaneously raising critical warnings about potential drug-drug interactions (CYP inhibition) and safety (hepatotoxicity). A medicinal chemist would view this profile with cautious optimism.

The path forward is clear and dictated by this initial computational analysis. The first laboratory experiments would not be efficacy studies, but rather the foundational ADME assays described here. An experimental LogP and solubility measurement would confirm its fundamental physicochemical nature. The most critical experiment, however, would be the in-vitro metabolic stability and CYP inhibition assays. If the compound proves to be a potent inhibitor of key enzymes like CYP3A4, as predicted, its development as a systemic drug would face a significant, perhaps insurmountable, hurdle.

This is the modern paradigm of drug discovery: a continuous, iterative dialogue between prediction and experimentation. In-silico models provide the questions, and well-designed experiments provide the definitive answers, collectively guiding a compound through the analytical gauntlet on its path to becoming a potential therapeutic.

References

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Sygnature Discovery. [Link]

  • Arnot, J. A., et al. (2014). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. [Link]

  • Pires, D. E. V., et al. (n.d.). Help - How to use pkCSM. Biosig Lab. [Link]

  • Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube. [Link]

  • Pharmacokinetics Tips. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • SwissADME. (n.d.). YouTube Channel. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Nassar, A. F., et al. (2010). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]

  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. (n.d.). Pars Silico. [Link]

  • Chemvigyan. (2022). swiss ADME tutorial. YouTube. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

  • Zhang, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Veseli, A., et al. (2020). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. [Link]

  • Chemistry studio. (2024). pkCSM tutorial ||How to use drug like ness of lead compound by using pkCSM|| || ADMET Analysis ||. YouTube. [Link]

  • Short, J., et al. (2012). Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

  • Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research enterprise. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, ensuring the safety of laboratory personnel and the protection of our environment. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety protocols and regulatory standards, empowering you to manage this specific chemical waste stream with confidence and precision.

Part 1: Hazard Assessment and Classification

The first and most critical step in any chemical disposal procedure is a thorough hazard assessment. This dictates all subsequent handling, storage, and disposal actions.

Inferred Hazard Characteristics:

  • Ignitability: The presence of a ketone functional group suggests that this compound is likely a combustible or flammable liquid.[3] Many common laboratory ketones, such as acetone and methyl ethyl ketone, are highly flammable.[1][4]

  • Toxicity: While specific toxicity data is not available, it is prudent to assume the compound may be harmful if inhaled, ingested, or absorbed through the skin.[3][5]

  • Environmental Hazard: Improper disposal of organic solvents can lead to the contamination of water supplies and harm to aquatic life.[4]

Based on these inferred characteristics, this compound waste must be classified and managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[6][7][8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[8][9]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure risks.

Body PartRequired PPEMaterial/Standard
Hands Chemical-resistant glovesNitrile or neoprene rubber.
Eyes/Face Safety goggles or a face shieldMust be tightly fitting to protect against splashes.
Body Laboratory coatA long-sleeved lab coat is the minimum requirement.
Respiratory Fume hood or suitable respiratorAlways handle in a well-ventilated area, preferably a chemical fume hood.[10]
Feet Closed-toe shoesMade of leather or other liquid-resistant material.
Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Step 1: Waste Collection

  • Dedicated Waste Container: Designate a specific, compatible container for the collection of this compound waste. The container must be made of a material that is resistant to the chemical; a glass or high-density polyethylene (HDPE) bottle with a screw cap is generally suitable.[11]

  • Avoid Mixing Waste Streams: Do not mix this waste with other, potentially incompatible waste streams.[1] Mixing wastes can lead to dangerous chemical reactions and can complicate the disposal process, often increasing costs.

  • Container Closure: The waste container must be kept tightly sealed at all times, except when adding waste.[11][12][13] This is to prevent the release of potentially harmful vapors.

Step 2: Labeling the Waste Container

Proper labeling is a critical component of hazardous waste management. The label must be clear, legible, and securely affixed to the container.

  • Content Identification: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Communication: Indicate the primary hazards. Based on our assessment, this would include "Flammable" and potentially "Toxic".

Step 3: Segregated and Safe Storage

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is under the control of the laboratory operator.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.

  • Incompatible Materials: Ensure the storage area is away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[14] Also, keep it away from heat sources and open flames.[5][15]

Step 4: Arranging for Disposal

  • Licensed Waste Hauler: The disposal of hazardous chemical waste must be handled by a licensed and certified hazardous waste disposal contractor.[2][4][15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][10][13][16]

  • Manifest System: Your institution's Environmental Health and Safety (EHS) office will coordinate with the waste hauler to ensure the waste is transported under a hazardous waste manifest.[11][17] This manifest is a legal document that tracks the waste from your facility to its final disposal site.[11]

  • Consult Your EHS Office: It is mandatory to consult with your institution's EHS office.[10] They will provide specific guidance based on local, state, and federal regulations and will manage the final pickup and disposal process.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making and procedural flow for the disposal of this compound, the following diagram has been created.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Waste Generated assess_hazard Assess Hazards (Flammable, Toxic) start->assess_hazard don_ppe Don Appropriate PPE assess_hazard->don_ppe prep_container Prepare Labeled, Compatible Waste Container don_ppe->prep_container collect_waste Collect Waste (Do Not Mix) prep_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store_safe Store in Designated Area with Secondary Containment seal_container->store_safe contact_ehs Contact Institutional EHS Office store_safe->contact_ehs schedule_pickup Schedule Pickup with Licensed Waste Hauler contact_ehs->schedule_pickup manifest Complete Hazardous Waste Manifest schedule_pickup->manifest end End: Proper Disposal manifest->end

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

A container that has held a hazardous waste must be properly managed to be considered "empty" under RCRA regulations.

  • Triple Rinsing: The container should be rinsed three times with a suitable solvent (e.g., acetone or ethanol).[10]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[10] Add it to your designated "this compound" waste container or a compatible solvent waste stream.

  • Defacing the Label: Once the container is properly rinsed, completely deface or remove the original label to prevent any confusion.[10][13]

  • Final Disposal: After these steps, the "RCRA empty" container can typically be disposed of in the regular trash or recycled, pending confirmation from your EHS office.[13]

By adhering to this comprehensive guide, you are not only ensuring compliance with federal and local regulations but are also upholding the highest standards of laboratory safety and environmental stewardship. Always remember that when in doubt, the most prudent course of action is to consult with your institution's designated safety professionals.

References

  • An Overview of the Hazardous Waste Management Law. (2021, February 3). ERA Environmental. Retrieved from [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Clean Management Environmental Group, Inc. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). US EPA. Retrieved from [Link]

  • A Detail Guide on Acetone Disposal. CloudSDS. Retrieved from [Link]

  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. (2025, May 26). Retrieved from [Link]

  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies. Retrieved from [Link]

  • Ester Disposal. Chemtalk. Retrieved from [Link]

  • Acetone Safety: Proper Storage and Disposal Methods. Lab Alley. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, January 24). BD Regulatory Documents. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. EPA. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Retrieved from [Link]

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Navigating the Uncharted: A Practical Safety Guide for Handling Methyl 5-(4-methoxyphenyl)-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is based on the hazard profiles of structurally similar chemicals in the absence of a specific Safety Data Sheet (SDS) for Methyl 5-(4-methoxyphenyl)-5-oxopentanoate. It is imperative to treat this compound as potentially hazardous and to supplement these guidelines with a thorough risk assessment specific to your experimental context.

Hazard Assessment: An Inference-Based Approach

Given the molecular structure of this compound, which features an aromatic ketone and a methyl ester, we can infer a hazard profile based on analogous compounds. Chemicals with these functional groups can present several potential risks:

  • Skin and Eye Irritation: Aromatic ketones and esters can cause irritation upon direct contact with the skin and eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.

  • Harmful if Swallowed: Ingestion may cause gastrointestinal distress.[3]

Until specific toxicological data becomes available, it is prudent to handle this compound with the assumption that it possesses these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound. For chemicals with unknown toxicity, a higher level of protection is always recommended.[4]

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against accidental splashes of the compound or solvents.[4]
A face shield should be worn over goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.Provides an additional layer of protection for the entire face.[4]
Hand Protection Nitrile gloves (minimum).Offers good resistance to a range of organic chemicals for incidental contact.[5]
For prolonged contact or handling of larger quantities, consider double-gloving or using heavier-duty gloves such as butyl rubber.Provides enhanced protection against potential permeation.
Always inspect gloves for any signs of degradation or puncture before use.Ensures the integrity of your primary barrier against skin contact.
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin and personal clothing from contamination.
Long pants and closed-toe shoes are mandatory.Prevents exposure to lower extremities in case of spills.
Respiratory Protection All handling of solid or solutions of the compound should be performed in a certified chemical fume hood.A primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.
If a fume hood is not available for a specific, brief task (e.g., weighing), a NIOSH-approved respirator with organic vapor cartridges may be necessary. A full risk assessment must be conducted.Provides respiratory protection in the absence of adequate engineering controls.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical for ensuring laboratory safety.[3]

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the compound within a designated area of a certified chemical fume hood.

  • Spill Containment: Before starting, place an absorbent, disposable bench liner on the work surface to contain any potential spills.

  • Weighing: If the compound is a solid, weigh it out in the fume hood. Use anti-static weighing paper or a container that can be securely closed for transport.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the compound to avoid splashing.

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors.

  • Heating and Cooling: If the experimental procedure requires heating or cooling, use controlled systems such as heating mantles, oil baths, or cryostats. Avoid the use of open flames.

Post-Reaction Work-up and Purification
  • Quenching: Quench reactions carefully, especially if exothermic processes are anticipated.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood to contain solvent vapors.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Proceed Dissolve Dissolve/React in Fume Hood Weigh->Dissolve Transfer Workup Post-Reaction Work-up Dissolve->Workup Process Decontaminate Decontaminate Glassware Workup->Decontaminate Cleanup Waste Dispose of Waste Decontaminate->Waste Doff Doff PPE Waste->Doff

Safe Handling Workflow Diagram

Spill and Emergency Procedures

Minor Spills (Contained within the Fume Hood)
  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use an appropriate absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Cleanup: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Major Spills (Outside of the Fume Hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Restrict Access: Prevent entry into the affected area.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste, including contaminated gloves, bench liners, and absorbent materials, in a clearly labeled, sealed, and chemically compatible container.[3]

  • Waste Segregation: Do not mix this waste stream with other incompatible waste. Esters should generally be collected with other non-halogenated organic solvents and solutions.[5][6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste management contractor. Never dispose of organic compounds down the drain.[7][8]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth. [Link]

  • Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]

  • Safety Data Sheet: 4-Methoxyphenol. Carl ROTH. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • How to Choose PPE for Chemical Work. Healthy Bean. [Link]

  • 4-METHOXYPHENYL ACETONITRILE. Sdfine. [Link]

  • Safety Data Sheet: tert-butyl-4-methoxyphenol. Chemos GmbH&Co.KG. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. NOP. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

  • SAFETY DATA SHEET AROMATIC 100. Brenntag Southwest, Inc. [Link]

  • Aromatic 100 - SAFETY DATA SHEET. A.G. Layne. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • SAFETY DATA SHEET Material - Identity: AROMATIC 100. Sea Hawk Paints. [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(4-methoxyphenyl)-5-oxopentanoate
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.